molecular formula C42H48F3N3O5 B15621579 LW1564

LW1564

Cat. No.: B15621579
M. Wt: 731.8 g/mol
InChI Key: FUMYATZIOCYXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LW1564 is a useful research compound. Its molecular formula is C42H48F3N3O5 and its molecular weight is 731.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H48F3N3O5

Molecular Weight

731.8 g/mol

IUPAC Name

2-[4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-adamantyl]phenoxy]-1-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C42H48F3N3O5/c1-51-36-18-31-11-12-48(25-32(31)19-37(36)52-2)39(50)41-22-29-17-30(23-41)21-40(20-29,27-41)33-7-9-35(10-8-33)53-26-38(49)47-15-13-46(14-16-47)24-28-3-5-34(6-4-28)42(43,44)45/h3-10,18-19,29-30H,11-17,20-27H2,1-2H3

InChI Key

FUMYATZIOCYXCA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

LW1564: A Technical Deep Dive into its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LW1564, a novel disubstituted adamantyl derivative, has emerged as a promising anti-cancer agent with a unique mechanism of action targeting cancer cell metabolism. This technical guide provides an in-depth analysis of this compound's core functions, detailing its effects on mitochondrial respiration, the hypoxia-inducible factor (HIF)-1α pathway, and associated signaling cascades. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying molecular pathways to support further research and development efforts.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration and HIF-1α

This compound exerts its anti-tumor effects primarily by inhibiting mitochondrial respiration, specifically targeting the mitochondrial electron transport chain (ETC) complex I.[1][2][3] This inhibition leads to a decrease in oxygen consumption and a subsequent reduction in ATP production.[1][2][4] The resulting increase in intracellular oxygen levels promotes the degradation of HIF-1α, a key transcription factor that enables cancer cell survival and proliferation in hypoxic tumor microenvironments.[1][2][5]

The reduction in ATP levels and the corresponding increase in the AMP/ATP ratio activate AMP-activated protein kinase (AMPK).[1][2] Activated AMPK, in turn, downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and promotes the phosphorylation of acetyl-CoA carboxylase, leading to the inhibition of lipid synthesis.[1][2]

Quantitative Efficacy Data

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (HIF-1α Inhibition) HepG21.2 µM[4]
GI50 (Cell Growth Inhibition) Various Cancer Cells0.4 - 4.6 µM[4]

Table 2: In Vivo Efficacy of this compound in a HepG2 Xenograft Model

ParameterTreatmentResultReference
Tumor Regression This compound (10 mg/kg, intraperitoneal)67%[6]

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the key signaling pathways and the overall mechanism of action of this compound.

LW1564_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Mito Mitochondrion This compound->Mito ETC_I ETC Complex I Mito->ETC_I Inhibits O2 Oxygen Consumption ↓ ETC_I->O2 ATP ATP Production ↓ ETC_I->ATP HIF1a HIF-1α Degradation ↑ O2->HIF1a Increased O2 promotes AMP_ATP AMP/ATP Ratio ↑ ATP->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates mTOR mTOR Signaling ↓ AMPK->mTOR ACC p-ACC ↑ AMPK->ACC Tumor Tumor Growth Inhibition mTOR->Tumor Lipid Lipid Synthesis ↓ ACC->Lipid Lipid->Tumor HIF1a->Tumor HIF1a_Regulation cluster_hypoxia Hypoxic Conditions cluster_normoxia Normoxic Conditions (this compound Effect) HIF1a_p HIF-1α HIF1 HIF-1 Complex HIF1a_p->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Binds to Target_Genes Target Gene Expression (e.g., GLUT1, PDK1, VEGFA) HRE->Target_Genes Activates This compound This compound Mito_Resp Mitochondrial Respiration ↓ This compound->Mito_Resp O2_inc Intracellular O2 ↑ Mito_Resp->O2_inc PHD PHD O2_inc->PHD Activates HIF1a_d HIF-1α VHL VHL HIF1a_d->VHL Binds PHD->HIF1a_d Hydroxylates Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination & Targeting Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (HepG2, A549, HCT116) Cell_Viability Cell Viability Assay (GI50) Cell_Lines->Cell_Viability Western_Blot Western Blot (HIF-1α, p-AMPK, p-mTOR) Cell_Lines->Western_Blot OCR_Measurement OCR Measurement (Mitochondrial Respiration) Cell_Lines->OCR_Measurement HRE_Assay HRE-Luciferase Assay (HIF-1 Activity) Cell_Lines->HRE_Assay Xenograft HepG2 Xenograft Model (BALB/c nude mice) Treatment This compound Treatment (10 mg/kg, i.p.) Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Efficacy Efficacy Assessment (Tumor Regression) Tumor_Measurement->Efficacy

References

Unraveling the Molecular Target of LW1564: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LW1564 has emerged as a potent small molecule inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a critical regulator of cellular adaptation to low oxygen environments and a key player in cancer progression. This technical guide provides an in-depth analysis of the molecular targets of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate these findings. Quantitative data are summarized for clarity, and key processes are visualized through signaling pathway and experimental workflow diagrams.

Primary Molecular Targets of this compound

Extensive research has identified the primary molecular targets of this compound and its analogs, such as LW6. These compounds exert their HIF-1 inhibitory effects through a multi-faceted mechanism centered on the disruption of mitochondrial function.

The primary molecular target of the LW class of compounds, including this compound, is Malate (B86768) Dehydrogenase 2 (MDH2) , a crucial enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1] In addition to MDH2, the more potent successor, this compound, directly inhibits mitochondrial electron transport chain (ETC) complex I .[1][2][3][4][5]

By targeting these key components of mitochondrial respiration, this compound effectively suppresses oxygen consumption, leading to an increase in intracellular oxygen levels. This elevation in cellular oxygen facilitates the proteasomal degradation of the HIF-1α subunit, thereby inhibiting the transcriptional activity of the HIF-1 complex.[1][2][3][6]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Compound Assay Cell Line Parameter Value Reference
This compoundHIF-1α InhibitionHepG2IC501.2 µM[7][8]
LW6MDH2 Enzymatic AssayHepG2IC506.66 ± 0.64 µM[1]
Compound Cell Line Type Cell Lines Parameter Value Range Reference
This compoundCancer Cell LinesVarious (including HepG2, A549, HCT116)GI500.3 - 13.8 µM[1]
This compoundNormal Cell LinesNormal Lung FibroblastsGI50> 20 µM[1]

Signaling Pathways Modulated by this compound

The inhibition of mitochondrial respiration by this compound initiates a cascade of downstream signaling events, ultimately leading to reduced cell proliferation and tumor growth.

HIF-1α Degradation Pathway

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[9] this compound's inhibition of mitochondrial respiration increases intracellular oxygen, thereby promoting PHD activity and HIF-1α degradation.[2][3][6]

HIF1a_Degradation This compound This compound Mito_Resp Mitochondrial Respiration (Complex I & MDH2) This compound->Mito_Resp inhibition O2 Intracellular O₂ Mito_Resp->O2 increases PHD Prolyl Hydroxylases (PHDs) O2->PHD activates HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH hydroxylates HIF1a HIF-1α HIF1a->HIF1a_OH VHL VHL E3 Ligase Complex HIF1a_OH->VHL binds Proteasome Proteasomal Degradation VHL->Proteasome targets for

Figure 1: this compound-induced HIF-1α degradation pathway.

AMPK/mTOR Signaling Pathway

The disruption of the electron transport chain by this compound leads to a significant decrease in ATP production.[2][3][7] This increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK).[2][3][5][7] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[2][3] Furthermore, activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby impeding lipid metabolism.[2][3][5]

AMPK_mTOR_Signaling This compound This compound ETC_Complex_I ETC Complex I This compound->ETC_Complex_I inhibits ATP_Production ATP Production ETC_Complex_I->ATP_Production decreases AMP_ATP_Ratio AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio increases AMPK AMPK AMP_ATP_Ratio->AMPK activates mTOR mTOR Signaling AMPK->mTOR inhibits ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis promotes

Figure 2: Downstream AMPK/mTOR signaling cascade modulated by this compound.

Experimental Protocols

The identification and characterization of this compound's molecular targets and mechanism of action have been accomplished through a series of key experiments.

Target Identification via Affinity-Based Chemical Proteomics

This approach was instrumental in identifying MDH2 as a primary binding partner of the LW class of compounds.[1]

  • Probe Synthesis: Chemical probes based on the core structure of LW6 were synthesized. These probes were functionalized with a photoactivatable group (e.g., benzophenone) for covalent cross-linking and a clickable tag (e.g., alkyne) for subsequent biotinylation.[1]

  • Cell Treatment and UV Cross-linking: Cancer cells were incubated with the chemical probe, followed by UV irradiation to induce covalent binding of the probe to its target protein.[1]

  • Affinity Purification and Mass Spectrometry: Cell lysates were subjected to click chemistry to attach a biotin (B1667282) tag. The biotinylated protein-probe complexes were then captured using streptavidin beads, and the enriched proteins were identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Chemical_Proteomics_Workflow Probe LW6-based Probe (Photoactivatable & Clickable) Cells Cancer Cells Probe->Cells incubation UV UV Irradiation Cells->UV treatment Lysis Cell Lysis & Biotinylation (Click Chemistry) UV->Lysis Affinity_Purification Affinity Purification (Streptavidin Beads) Lysis->Affinity_Purification LC_MS LC-MS/MS Analysis Affinity_Purification->LC_MS MDH2 MDH2 Identified LC_MS->MDH2

Figure 3: Workflow for affinity-based chemical proteomics.

Mitochondrial Respiration Assays

High-resolution respirometry, such as that performed with a Seahorse XF Analyzer or a Clark-type oxygen electrode, was used to assess the impact of this compound on mitochondrial respiration.[1][4]

  • Cell Preparation: Cancer cells (e.g., HepG2) were seeded in a microplate. For specific complex analysis, cells were permeabilized with a mild detergent like digitonin (B1670571) to allow direct substrate delivery to the mitochondria.[1][4]

  • Substrate and Inhibitor Injection: A sequential injection protocol was employed to measure the activity of different ETC complexes.

    • Complex I-linked respiration: Pyruvate and malate were provided as substrates. The oxygen consumption rate (OCR) was measured before and after the injection of this compound. A known complex I inhibitor, rotenone, was used as a positive control. A significant decrease in OCR upon this compound addition indicated Complex I inhibition.[1][4]

    • Complex II-linked respiration: Succinate was added as a substrate for Complex II, and the OCR was measured.[1][4]

    • Complex IV activity: Ascorbate and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) were used as artificial electron donors to measure Complex IV activity.[1][4]

In Vitro HIF-1α Reporter Assay
  • HRE-Luciferase Reporter: HepG2 cells stably expressing a luciferase reporter gene under the control of a hypoxia-response element (HRE) were used.[4][8]

  • Treatment and Measurement: Cells were treated with varying concentrations of this compound under hypoxic conditions for 12 hours. Luciferase activity was then measured to quantify the inhibitory effect of this compound on HIF-1 transcriptional activity.[4][8]

Western Blot Analysis

Western blotting was employed to determine the protein levels of HIF-1α and key components of the AMPK/mTOR signaling pathway.[4][5]

  • Cell Lysis and Protein Quantification: Cells were treated with this compound for the desired time, then lysed. Total protein concentration was determined using a BCA assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against HIF-1α, phospho-AMPK, AMPK, phospho-ACC, and ACC.[5] A loading control, such as β-actin, was used to ensure equal protein loading.[4]

In Vivo Xenograft Model

The anti-tumor efficacy of this compound was evaluated in a HepG2 mouse xenograft model.[2][5]

  • Tumor Implantation: Nude mice were subcutaneously inoculated with HepG2 cells.[5]

  • Drug Administration: Once tumors reached a certain volume, mice were treated with this compound (e.g., 10 mg/kg, intraperitoneal injection) or a vehicle control.[5][10]

  • Tumor Growth Monitoring: Tumor volume and body weight were monitored throughout the treatment period.[5][10] At the end of the study, tumors were excised and weighed.[10]

Conclusion

This compound is a potent HIF-1 inhibitor with a well-defined dual-targeting mechanism of action. By inhibiting both MDH2 and mitochondrial ETC complex I, this compound disrupts cancer cell metabolism, leading to the degradation of HIF-1α and the modulation of downstream signaling pathways critical for cell growth and proliferation. The experimental evidence robustly supports its potential as a therapeutic agent for cancers that are dependent on oxidative phosphorylation. Further investigation into its clinical efficacy is warranted.

References

LW1564 and the HIF-1α Degradation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The hypoxic tumor microenvironment is a critical driver of cancer progression, metastasis, and therapeutic resistance, primarily orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor 1α (HIF-1α). Consequently, inhibiting the HIF-1α pathway has emerged as a promising anti-cancer strategy. This technical guide provides an in-depth analysis of LW1564, a novel disubstituted adamantyl derivative that potently suppresses HIF-1α accumulation. The core mechanism of this compound involves the inhibition of mitochondrial Electron Transport Chain (ETC) Complex I. This action reduces the cellular oxygen consumption rate, thereby increasing intracellular oxygen availability even under hypoxic conditions. The elevated oxygen levels facilitate the activity of prolyl hydroxylases (PHDs), leading to the hydroxylation, subsequent recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, and ultimately, the proteasomal degradation of HIF-1α. This guide details the underlying signaling pathways, presents quantitative efficacy data, and provides key experimental protocols for researchers in oncology and drug development.

The Canonical HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α subunit is constitutively synthesized but rapidly targeted for degradation. Prolyl hydroxylase domain enzymes (PHDs) utilize molecular oxygen to hydroxylate specific proline residues on HIF-1α.[1][2] This modification allows the von Hippel-Lindau tumor suppressor protein (pVHL), the recognition component of an E3 ubiquitin ligase complex, to bind to HIF-1α, leading to its polyubiquitination and subsequent destruction by the proteasome.[3][4]

In contrast, under low oxygen conditions (hypoxia), PHD activity is inhibited.[5] This allows HIF-1α to escape degradation, stabilize, and translocate to the nucleus. In the nucleus, it dimerizes with the constitutively expressed HIF-1β subunit (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[6] This transcriptional activation promotes angiogenesis, metabolic reprogramming (glycolysis), and other adaptations that enable tumor survival and growth.[2]

G cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) HIF1a_N HIF-1α HIF1a_OH HIF-1α-OH HIF1a_N->HIF1a_OH Hydroxylation PHDs PHDs PHDs->HIF1a_OH O2_N O₂ O2_N->PHDs activates VHL VHL E3 Ligase HIF1a_OH->VHL binds Proteasome_N Proteasome HIF1a_OH->Proteasome_N targets to Ub Ubiquitin VHL->Ub Ub->HIF1a_OH Polyubiquitination Degradation_N Degradation Proteasome_N->Degradation_N HIF1a_H HIF-1α HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex Stabilizes & Dimerizes with HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binds to Nucleus Nucleus TargetGenes Target Genes (VEGF, GLUT1, etc.) HRE->TargetGenes Activates Transcription PHDs_H PHDs Inhibition Inhibited PHDs_H->Inhibition O2_H O₂

Canonical HIF-1α Signaling Pathway.

This compound: Mechanism of Action

This compound is a potent, small-molecule inhibitor of HIF-1α that functions through a novel mechanism independent of direct interaction with HIF-1α itself.[1][7] Its primary molecular target is Complex I of the mitochondrial electron transport chain.[1][2][8]

By inhibiting Complex I, this compound effectively reduces the mitochondrial oxygen consumption rate (OCR).[1][9] This leads to a relative increase in the intracellular oxygen concentration, even within a physically hypoxic environment. This surplus of intracellular oxygen serves as a substrate for PHDs, restoring their hydroxylase activity.[1][2] Consequently, HIF-1α is hydroxylated and targeted for VHL-mediated proteasomal degradation, effectively suppressing the hypoxic signaling cascade.[1][10] This mechanism is supported by findings that this compound does not reduce HIF-1α levels when PHD activity is chemically inhibited by CoCl₂, but does promote proteasome-dependent degradation.[1][10]

G cluster_cell Cancer Cell under Hypoxia cluster_mito This compound This compound ETC_Complex_I ETC Complex I This compound->ETC_Complex_I inhibits Mitochondrion Mitochondrion OCR O₂ Consumption ETC_Complex_I->OCR Intra_O2 Intracellular O₂ OCR->Intra_O2 reduces PHDs PHDs Intra_O2->PHDs activates HIF1a HIF-1α Stabilization VHL VHL E3 Ligase HIF1a->VHL targets for ubiquitination Degradation HIF-1α Degradation PHDs->HIF1a hydroxylates Proteasome Proteasome VHL->Proteasome Proteasome->Degradation

Mechanism of Action for this compound.

Quantitative Analysis of this compound Efficacy

This compound demonstrates potent activity in inhibiting HIF-1α signaling and suppressing the growth of various cancer cell lines, while showing significantly less activity against normal, non-cancerous cells.[1]

Table 1: Inhibitory Activity of this compound

Assay Cell Line Parameter Value Reference
HRE-Luciferase HepG2 IC₅₀ 1.2 µM [1][10]
HIF-1 Activation HCT116 IC₅₀ 1.1 ± 0.3 µM [2]

| MDH2 Activity | - | IC₅₀ | 6.66 ± 0.64 µM |[2] |

Table 2: Growth Inhibitory Activity (GI₅₀) of this compound

Cell Line Cancer Type GI₅₀ (µM) Reference
HepG2 Hepatocellular Carcinoma 0.4 - 4.6 [1]
A549 Lung Carcinoma 0.4 - 4.6 [1]
HCT116 Colon Carcinoma 0.4 - 4.6 [1]
WiDr Colon Adenocarcinoma 0.4 - 4.6 [1]
MIA-PaCa2 Pancreatic Carcinoma 0.4 - 4.6 [1]
CCD-34Lu Normal Lung Fibroblast > 20 [1]

| WI-38 | Normal Lung Fibroblast | > 20 |[1] |

Downstream Metabolic Consequences

The inhibition of mitochondrial ETC Complex I by this compound has significant downstream effects on cellular metabolism beyond HIF-1α degradation. The disruption of oxidative phosphorylation leads to a sharp decrease in mitochondrial ATP production.[1][2][7] This reduction in total cellular ATP increases the AMP/ATP ratio, a critical sensor of cellular energy status.[1][7] An elevated AMP/ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a master regulator of metabolic homeostasis.[2][7][9] Once activated, AMPK phosphorylates and inactivates key enzymes in anabolic pathways, such as acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1][2] This cascade ultimately leads to the inhibition of lipid synthesis, further impairing the metabolic processes that cancer cells rely on for rapid proliferation.[1][7]

This compound This compound Complex1 ETC Complex I This compound->Complex1 inhibits ATP ATP Production Complex1->ATP inhibits AMP_ATP AMP/ATP Ratio ATP->AMP_ATP increases AMPK AMPK AMP_ATP->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates & inhibits Lipid Lipid Synthesis ACC->Lipid inhibits

Downstream Metabolic Effects of this compound.

Detailed Experimental Protocols

HIF-1α Western Blotting under Hypoxia

This protocol is designed to detect the levels of HIF-1α protein, which is highly unstable under normoxic conditions.[11][12]

  • Cell Culture and Treatment: Plate cells (e.g., HepG2, A549) and allow them to adhere. Treat with desired concentrations of this compound or vehicle control.

  • Hypoxic Induction: Transfer plates to a hypoxic chamber (1% O₂) for 4-6 hours.[11] Alternatively, induce HIF-1α stabilization chemically by treating cells with 100 µM CoCl₂ for 6 hours under normoxic conditions.[1][10]

  • Cell Lysis (Critical Step): Perform all subsequent steps on ice with ice-cold buffers to minimize protein degradation.[12] Wash cells once with 10 mL ice-cold PBS. Immediately scrape cells into a lysis buffer containing a protease inhibitor cocktail. For nuclear proteins, a nuclear extraction protocol is recommended.[6][11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • SDS-PAGE and Transfer: Load 30-50 µg of total protein per lane onto an 8% SDS-polyacrylamide gel.[12] Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[11]

  • Immunoblotting:

    • Block the membrane for 1.5 hours at room temperature in 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).[11]

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:500 dilution) overnight at 4°C.[11]

    • Wash the membrane three times with TBS-T for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000) for 1.5 hours at room temperature.[11]

    • Wash the membrane again as in the previous step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[11] Use β-actin as a loading control.[1]

A 1. Cell Culture & Treatment (e.g., this compound) B 2. Hypoxic Induction (1% O₂, 4-6h) A->B C 3. Rapid Cell Lysis on Ice (with Protease Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (8% Gel, 50µg protein) D->E F 6. Membrane Transfer (PVDF) E->F G 7. Blocking (5% Milk in TBS-T) F->G H 8. Primary Antibody Incubation (α-HIF-1α, 4°C Overnight) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. ECL Detection & Imaging I->J

Experimental Workflow for HIF-1α Western Blot.
Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the HIF-1 complex.

  • Cell Transfection: Co-transfect cells (e.g., HepG2) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Hypoxia: After 24 hours, treat the transfected cells with various concentrations of this compound.

  • Induction: Expose the cells to hypoxic conditions (1% O₂) for 12-16 hours.[1][2]

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Analysis: Normalize the HRE-driven firefly luciferase activity to the control Renilla luciferase activity. Calculate the IC₅₀ value for this compound based on the dose-response curve.

Mitochondrial Respiration Assay (Complex I Activity)

This assay measures the effect of this compound on the oxygen consumption rate (OCR) linked to specific mitochondrial complexes using a Seahorse XF Analyzer or a Clark-type oxygen electrode.[1][8]

  • Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Permeabilization: Permeabilize the cell membranes with a mild detergent (e.g., digitonin) to allow direct access of substrates to the mitochondria.

  • Assay Protocol:

    • Establish a baseline OCR measurement.

    • Inject Complex I substrates (e.g., pyruvate (B1213749) and malate) to initiate respiration.

    • Inject this compound at the desired concentration and measure the change in OCR. A decrease indicates inhibition.

    • Inject a known Complex I inhibitor, such as Rotenone, as a positive control to confirm the assay's validity.[1][8]

    • Optionally, inject substrates for other complexes (e.g., succinate (B1194679) for Complex II) to confirm the specificity of this compound for Complex I.[1][10]

Co-immunoprecipitation (Co-IP) for HIF-1α Interacting Proteins

This protocol is used to verify interactions, such as between hydroxylated HIF-1α and pVHL, under specific cellular conditions. It requires careful handling to preserve the labile HIF-1α protein.[6][13]

  • Cell Culture and Induction: Grow cells and treat as required (e.g., normoxia with proteasome inhibitor MG132 to accumulate the hydroxylated form). For hypoxic Co-IP, all buffers must be pre-equilibrated to hypoxic conditions.[6][13]

  • Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-pVHL) overnight at 4°C.

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling. Analyze the eluate by Western blotting using an antibody against the suspected interacting partner (e.g., anti-HIF-1α).

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of LW1564

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LW1564 is a novel disubstituted adamantyl derivative that has demonstrated significant potential as an anti-cancer agent.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound. The primary focus of this document is on its mechanism of action as a hypoxia-inducible factor (HIF)-1α inhibitor through the targeting of mitochondrial respiration.[1][2] This guide synthesizes available quantitative data, details experimental protocols from key studies, and provides visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Pharmacokinetics

As of the latest available public data, detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, area under the curve (AUC), and half-life in preclinical animal models, have not been published. The primary focus of the existing research has been on the compound's pharmacodynamic effects and mechanism of action.

Pharmacodynamics

This compound exerts its anti-cancer effects primarily by inhibiting the accumulation of HIF-1α, a key transcription factor in tumor progression and angiogenesis.[1] This inhibition is achieved through a unique mechanism involving the modulation of mitochondrial respiration.

In Vitro Activity

This compound has shown potent inhibitory effects on various cancer cell lines. The key in vitro pharmacodynamic parameters are summarized in the table below.

ParameterCell LineValueReference
HIF-1α Inhibition (IC50) HepG21.2 µM[3]
Growth Inhibition (GI50) Various Cancer Cells0.4 - 4.6 µM[3]
In Vivo Activity

In a preclinical mouse model utilizing HepG2 xenografts, this compound demonstrated significant anti-tumor activity.

Animal ModelDosingOutcomeReference
HepG2 Xenograft Mouse Model10 mg/kg (intraperitoneal injection)67% tumor regression[4]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of mitochondrial electron transport chain (ETC) complex I.[4] This leads to a decrease in oxygen consumption, thereby increasing intracellular oxygen levels. The elevated oxygen promotes the proteasomal degradation of HIF-1α.[4] Furthermore, the reduction in ATP production due to ETC inhibition activates the AMP-activated protein kinase (AMPK) signaling pathway, which in turn inhibits lipid synthesis.[3]

Signaling Pathway of this compound

LW1564_Signaling_Pathway cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion This compound This compound ETC_Complex_I ETC Complex I This compound->ETC_Complex_I inhibits Oxygen_Consumption Oxygen Consumption ETC_Complex_I->Oxygen_Consumption drives ATP_Production ATP Production ETC_Complex_I->ATP_Production drives HIF1a HIF-1α Oxygen_Consumption->HIF1a promotes degradation of AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio decreases Proteasomal_Degradation Proteasomal Degradation HIF1a->Proteasomal_Degradation Tumor_Growth Tumor Growth HIF1a->Tumor_Growth promotes AMPK AMPK AMP_ATP_Ratio->AMPK activates Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis inhibits Lipid_Synthesis->Tumor_Growth supports

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature.

Cell Culture and Reagents
  • Cell Lines: HepG2, A549, and HCT116 cells were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: this compound was dissolved in DMSO to prepare a stock solution.

Western Blot Analysis
  • Cell Lysis: Cells were washed with PBS and lysed in RIPA buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: The membrane was incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

HepG2 Xenograft Mouse Model
  • Animal Housing: Athymic nude mice (female, 6 weeks old) were used.

  • Tumor Cell Implantation: HepG2 cells (1 × 10^7) were subcutaneously injected into the flank of each mouse.

  • Treatment: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of this compound (10 mg/kg).

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.

Experimental Workflow for In Vivo Study

in_vivo_workflow start Start cell_culture HepG2 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group Treatment Group (this compound, 10 mg/kg i.p.) randomization->treatment_group control_group Control Group (Vehicle) randomization->control_group monitoring Tumor Volume Measurement treatment_group->monitoring control_group->monitoring endpoint Study Endpoint monitoring->endpoint After defined period analysis Tumor Excision and Weight Analysis endpoint->analysis end End analysis->end

Caption: Workflow for the HepG2 xenograft mouse model study.

Conclusion

This compound is a promising anti-cancer agent with a well-defined pharmacodynamic profile centered on the inhibition of HIF-1α through a novel mitochondrial-targeting mechanism. While the current body of research provides a strong foundation for its mechanism of action and anti-tumor efficacy, further studies are required to elucidate its pharmacokinetic properties. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile will be critical for its continued development and potential translation into clinical applications. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the study of this and similar compounds.

References

The Impact of LW1564 on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the novel hypoxia-inducible factor (HIF)-1α inhibitor, LW1564, on mitochondrial respiration. By targeting the mitochondrial electron transport chain, this compound presents a promising therapeutic strategy for cancers reliant on oxidative phosphorylation. This document compiles and presents key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures.

Core Mechanism of Action

This compound, a disubstituted adamantyl derivative, has been identified as a potent inhibitor of HIF-1α.[1] Its mechanism of action is intrinsically linked to its effects on mitochondrial function. This compound suppresses mitochondrial respiration, leading to an increase in intracellular oxygen levels. This hyperoxic state facilitates the degradation of HIF-1α, a key transcription factor in tumor progression and angiogenesis.[1][2][3] Furthermore, the inhibition of mitochondrial respiration by this compound leads to a reduction in ATP production, activating the AMP-activated protein kinase (AMPK) signaling pathway and subsequently inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway and lipid synthesis.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial respiration in HepG2 human hepatoma cells. This data has been extracted and synthesized from published research.[2][3]

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in HepG2 Cells

This compound Concentration (µM)Oxygen Consumption Rate (OCR) (% of Control)
0100
1~80
2~60
5~45
10~35

Note: Data is estimated from graphical representations in the source publication.[2]

Table 2: Effect of this compound on ATP Production in HepG2 Cells

This compound Concentration (µM)Total ATP Production Rate (% of Control)
0100
1~90
2~75
5~60
10~50

Note: Data is estimated from graphical representations in the source publication.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on mitochondrial respiration.

Oxygen Consumption Rate (OCR) Assay

This protocol details the measurement of cellular oxygen consumption, a direct indicator of mitochondrial respiration, using a Seahorse XF Analyzer.

Materials:

  • HepG2 cells

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (Mito Stress Test reagents)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Drug Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 6 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

  • Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will sequentially inject the mitochondrial inhibitors and measure the OCR at baseline and after each injection.

  • Data Analysis: Analyze the resulting OCR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

ATP Production Assay

This protocol describes the quantification of cellular ATP levels to assess the impact of this compound on cellular energy metabolism.

Materials:

  • HepG2 cells

  • This compound

  • ATP Assay Kit (e.g., luciferase-based)

  • Lysis buffer

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells in appropriate multi-well plates and treat with different concentrations of this compound for the specified time.

  • Cell Lysis: After treatment, wash the cells with PBS and then lyse them using the lysis buffer provided in the ATP assay kit.

  • ATP Measurement: Add the luciferase-based ATP detection reagent to the cell lysates.

  • Luminescence Reading: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

  • Data Normalization: Normalize the ATP levels to the total protein concentration in each sample.

Mitochondrial Complex I Activity Assay

This protocol details the specific measurement of the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the primary target of this compound.

Materials:

  • Isolated mitochondria from HepG2 cells

  • This compound

  • NADH

  • Ubiquinone (Coenzyme Q1)

  • Rotenone (a known complex I inhibitor)

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from untreated and this compound-treated HepG2 cells using a mitochondrial isolation kit.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, NADH, and ubiquinone.

  • Assay Initiation: Add the isolated mitochondria to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by complex I.

  • Inhibitor Control: Use rotenone as a positive control for complex I inhibition to confirm the specificity of the assay.

  • Data Analysis: Calculate the rate of NADH oxidation to determine the specific activity of complex I in the different treatment groups.

Western Blot Analysis of AMPK and mTOR Signaling

This protocol outlines the detection of key phosphorylated proteins in the AMPK and mTOR signaling pathways to elucidate the downstream effects of this compound-induced energy stress.

Materials:

  • HepG2 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-AMPKα (Thr172) antibody (Recommended dilution: 1:1000)[4]

    • Total AMPKα antibody

    • Phospho-Acetyl-CoA Carboxylase (ACC) (Ser79) antibody (Recommended dilution: 1:1000)

    • Total ACC antibody

    • Phospho-mTOR (Ser2448) antibody

    • Total mTOR antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG (Recommended dilution range: 1:2000 - 1:10000)[5][6]

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse this compound-treated and control HepG2 cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply the chemiluminescent substrate.

  • Image Acquisition: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

LW1564_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound ETC_I ETC Complex I This compound->ETC_I Inhibits ETC_rest ETC Complexes II, III, IV, V O2 Intracellular O2 ETC_I->O2 Increases O2 (by reducing consumption) ATP_prod ATP Production ETC_rest->ATP_prod Drives AMP_ATP ↑ AMP/ATP Ratio ATP_prod->AMP_ATP Decreased ATP HIF1a HIF-1α O2->HIF1a Promotes Degradation Degradation Proteasomal Degradation HIF1a->Degradation AMPK AMPK AMP_ATP->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Lipid_Synth Lipid Synthesis AMPK->Lipid_Synth Inhibits mTOR->Lipid_Synth Promotes

Caption: Signaling pathway of this compound's effect on mitochondrial respiration and downstream targets.

OCR_Workflow cluster_prep Experiment Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis seed_cells 1. Seed HepG2 cells in Seahorse XF plate treat_cells 2. Treat cells with this compound seed_cells->treat_cells prep_assay 3. Prepare assay medium and calibrate instrument treat_cells->prep_assay load_cartridge 4. Load sensor cartridge with Oligomycin, FCCP, Rotenone/Antimycin A prep_assay->load_cartridge run_assay 5. Run Mito Stress Test load_cartridge->run_assay measure_ocr 6. Measure OCR run_assay->measure_ocr analyze_data 7. Analyze OCR data measure_ocr->analyze_data determine_params 8. Determine Basal Respiration, ATP Production, Maximal Respiration analyze_data->determine_params

References

The Discovery and Synthesis of LW1564: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LW1564 is a novel small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) that has demonstrated significant anti-cancer activity in preclinical studies. This document provides an in-depth technical guide to the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Targeting cancer metabolism has emerged as a promising therapeutic strategy.[1][2][3] Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival in the tumor microenvironment. One key regulator of cellular adaptation to low oxygen conditions (hypoxia), a common feature of solid tumors, is the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-sensitive α subunit and a constitutively expressed β subunit. In hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival.

This compound is a disubstituted adamantyl derivative that was identified as a potent inhibitor of HIF-1α accumulation.[1][2][3] This compound has been shown to inhibit the growth of various cancer cell lines and suppress tumor growth in vivo.[1][2][3] This whitepaper will detail the discovery, synthesis, and biological evaluation of this compound.

Discovery of this compound

This compound was discovered through a screening of a library of newly synthesized disubstituted adamantyl derivatives for their ability to inhibit HIF-1α activity. The parent compound, LW6, an (aryloxyacetylamino)benzoic acid derivative, was previously identified as a HIF-1 inhibitor.[1] Chemical modification of the adamantyl moiety of LW6 led to the generation of a series of new compounds, from which this compound (initially designated as compound 21c) was selected for its potent inhibitory activity against HIF-1α.[4]

Synthesis of this compound

The synthesis of this compound and other disubstituted adamantyl derivatives is described as a chemical modification of the adamantyl moiety of the parent compound LW6.[4] While the specific reaction schemes (Schemes S1-4) and characterization data (Table S1) are detailed in the supplementary information of the primary research publication by Kim et al. (2020) in Experimental & Molecular Medicine, the general approach involves the chemical modification of the adamantane (B196018) core to generate a library of derivatives for screening.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that converges on the inhibition of HIF-1α.[1][2][3]

Inhibition of Mitochondrial Respiration

A primary target of this compound is the mitochondrial electron transport chain (ETC), specifically Complex I.[1][2] By inhibiting Complex I, this compound suppresses mitochondrial respiration, leading to a decrease in the oxygen consumption rate (OCR) and a subsequent increase in intracellular oxygen levels.[1][2][3] This elevation in intracellular oxygen promotes the proteasomal degradation of the HIF-1α subunit, thereby inhibiting HIF-1 activity.[1]

Reduction of ATP Production and Activation of AMPK Signaling

The inhibition of mitochondrial respiration by this compound leads to a significant reduction in cellular ATP production.[1][2][5] This decrease in the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[1][2][5]

Downregulation of mTOR Signaling and Inhibition of Lipid Synthesis

Activated AMPK is a known inhibitor of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[2] The activation of AMPK by this compound leads to the downregulation of mTOR signaling.[2] Furthermore, activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thus inhibiting lipid synthesis.[1][2]

LW1564_Mechanism_of_Action This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits Mito_Resp Mitochondrial Respiration Mito_Complex_I->Mito_Resp inhibits OCR Oxygen Consumption Rate (OCR) Mito_Resp->OCR decreases ATP_Prod ATP Production Mito_Resp->ATP_Prod decreases Intra_O2 Intracellular Oxygen OCR->Intra_O2 increases HIF1a_Deg HIF-1α Degradation Intra_O2->HIF1a_Deg promotes HIF1a HIF-1α HIF1a_Deg->HIF1a decreases Cell_Growth Cancer Cell Growth HIF1a->Cell_Growth promotes HIF1a->Cell_Growth AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Prod->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK mTOR mTOR Signaling AMPK->mTOR inhibits ACC ACC Phosphorylation AMPK->ACC mTOR->Cell_Growth promotes mTOR->Cell_Growth Lipid_Synth Lipid Synthesis ACC->Lipid_Synth inhibits Lipid_Synth->Cell_Growth supports Lipid_Synth->Cell_Growth

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell LineValueReference
IC50 (HIF-1α Inhibition) HepG21.2 µM[5]
GI50 (Cell Growth Inhibition) Various Cancer Cell Lines0.4 - 4.6 µM[5]
GI50 (Cell Growth Inhibition) Normal Cells (CCD34Lu, WI-38)> 20 µM[4]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Animal ModelTreatmentTumor Growth InhibitionReference
HepG2 Xenograft Mouse Model10 mg/kg, intraperitoneal injection67% tumor regression[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

HIF-1α Reporter Gene Assay (HRE-Luciferase Assay)

This assay is used to quantify the transcriptional activity of HIF-1.

  • Cell Culture and Transfection:

    • HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded in 24-well plates and co-transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment and Hypoxia Induction:

    • After 24 hours, the cells are treated with various concentrations of this compound.

    • The cells are then incubated under hypoxic conditions (e.g., 1% O2) for 12-16 hours.

  • Luciferase Activity Measurement:

    • Cell lysates are prepared using a passive lysis buffer.

    • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

HRE_Luciferase_Assay_Workflow Start Start Cell_Culture Culture & Seed HepG2 Cells Start->Cell_Culture Transfection Co-transfect with HRE-luc & Renilla-luc plasmids Cell_Culture->Transfection Compound_Treatment Treat with this compound Transfection->Compound_Treatment Hypoxia Induce Hypoxia (1% O2) Compound_Treatment->Hypoxia Cell_Lysis Lyse Cells Hypoxia->Cell_Lysis Luciferase_Assay Measure Firefly & Renilla Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Normalize & Analyze Data Luciferase_Assay->Data_Analysis End End Data_Analysis->End

References

LW1564: A Disubstituted Adamantyl Derivative Targeting Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LW1564 is a novel, disubstituted adamantyl derivative that has emerged as a potent inhibitor of cancer cell growth. This technical guide delves into the core mechanisms of this compound, focusing on its dual action as an inhibitor of mitochondrial respiration and a downregulator of the hypoxia-inducible factor (HIF)-1α signaling pathway. Through a comprehensive review of existing literature, this document provides a detailed overview of the compound's mechanism of action, quantitative efficacy, and the experimental protocols utilized to elucidate its biological functions. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound as a promising therapeutic agent.

Introduction

Targeting the metabolic reprogramming of cancer cells is a rapidly advancing frontier in oncology research. Cancer cells often exhibit a heightened reliance on specific metabolic pathways to sustain their rapid proliferation and survival, particularly in the hypoxic tumor microenvironment. A key regulator of the cellular response to low oxygen is the transcription factor HIF-1. This compound is a small molecule that has been identified as a significant inhibitor of HIF-1α accumulation and has demonstrated considerable anti-proliferative activity across a range of cancer cell lines.[1][2][3] This guide serves as a technical resource for professionals in the field of drug development and cancer biology, providing a detailed examination of the molecular pharmacology of this compound.

Chemical Properties and Structure

This compound is characterized by a disubstituted adamantyl core, a structural motif that contributes to its biological activity. The precise chemical structure of this compound is C42H48F3N3O5, with a molecular weight of 731.84 g/mol .[4]

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of mitochondrial respiration, which in turn leads to the suppression of HIF-1α.[1][3][5] This multi-faceted mechanism is detailed below.

Inhibition of Mitochondrial Electron Transport Chain Complex I

This compound directly targets and inhibits Complex I of the mitochondrial electron transport chain (ETC).[1][2][5] This inhibition curtails the flow of electrons, leading to a significant reduction in the oxygen consumption rate (OCR) within cancer cells.[1]

Regulation of HIF-1α

Under normal oxygen conditions, the alpha subunit of HIF-1 is hydroxylated by prolyl hydroxylases, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets it for proteasomal degradation. In hypoxic conditions, this process is inhibited, allowing HIF-1α to accumulate and activate the transcription of genes involved in angiogenesis, glycolysis, and cell survival.

This compound's inhibition of mitochondrial respiration increases the intracellular oxygen concentration, even under hypoxic conditions. This elevated oxygen level reactivates prolyl hydroxylases, leading to the degradation of HIF-1α and the subsequent downregulation of its target genes, such as GLUT1, PDK1, and VEGF.[1][6]

Impact on Cellular Energetics and Metabolism

The inhibition of the ETC by this compound results in a significant decrease in ATP production through oxidative phosphorylation.[1][5] This reduction in cellular ATP levels leads to an increased AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[2][4][5] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby inhibiting lipid synthesis.[2][5] Furthermore, AMPK activation downregulates the mTOR signaling pathway, a central regulator of cell growth and proliferation.[2][5][7]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Parameter Cell Line Value Reference
IC50 (HIF-1α Activity)HepG21.2 µM[1][4][6]
Cell Line Cancer Type GI50 (µM) Reference
Various Cancer Cell Lines(e.g., HepG2, A549, HCT116)0.4 - 4.6 µM[4][8]
Normal Lung Fibroblasts (CCD-34Lu)Normal> 20 µM[8]
Normal Lung Fibroblasts (WI-38)Normal> 20 µM[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.

LW1564_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound ETC_I ETC Complex I This compound->ETC_I inhibits OCR Oxygen Consumption Rate (OCR) ETC_I->OCR regulates ETC_I->OCR decreases ATP_Prod ATP Production ETC_I->ATP_Prod drives ETC_I->ATP_Prod decreases Intra_O2 Intracellular O2 OCR->Intra_O2 increases AMP_ATP AMP/ATP Ratio ATP_Prod->AMP_ATP increases HIF1a HIF-1α Intra_O2->HIF1a promotes degradation of Proteasome Proteasomal Degradation HIF1a->Proteasome HIF1_Target HIF-1 Target Genes (GLUT1, PDK1, VEGF) HIF1a->HIF1_Target activates AMPK AMPK AMP_ATP->AMPK activates mTOR mTOR Signaling AMPK->mTOR inhibits ACC Acetyl-CoA Carboxylase AMPK->ACC phosphorylates & inhibits Lipid_Synth Lipid Synthesis ACC->Lipid_Synth decreases

Caption: this compound mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HRE_Luc HRE-Luciferase Assay (HIF-1α Activity) WB Western Blot (HIF-1α Protein Levels) qPCR qPCR (HIF-1 Target Gene mRNA) OCR_Assay Oxygen Consumption Rate Assay (Mitochondrial Respiration) ATP_Assay ATP Production Assay (Cellular Energetics) Nile_Red Nile Red Staining (Lipid Synthesis) Xenograft HepG2 Mouse Xenograft Model Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth LW1564_Treatment This compound Treatment (Cancer Cell Lines) LW1564_Treatment->HRE_Luc LW1564_Treatment->WB LW1564_Treatment->qPCR LW1564_Treatment->OCR_Assay LW1564_Treatment->ATP_Assay LW1564_Treatment->Nile_Red LW1564_Treatment->Xenograft

References

LW1564: A Novel Adamantyl-Based Inhibitor Targeting Cancer Metabolism via Mitochondrial Respiration and HIF-1α Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Targeting the unique metabolic dependencies of cancer cells has emerged as a promising therapeutic strategy. This document provides a comprehensive technical overview of LW1564, a novel disubstituted adamantyl derivative, and its role in cancer metabolism. This compound effectively inhibits the growth of various cancer cell lines by targeting mitochondrial Electron Transport Chain (ETC) Complex I. This primary action suppresses mitochondrial respiration, leading to a decrease in ATP production and an increase in intracellular oxygen levels. The elevated oxygen promotes the proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the hypoxic response and metabolic adaptation in tumors. Furthermore, the resulting shift in the cellular energy state (increased AMP/ATP ratio) activates the AMPK signaling pathway, which in turn downregulates mTOR signaling and inhibits lipid synthesis. This guide details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual diagrams of the associated signaling pathways and workflows.

Introduction: The Metabolic Landscape of Cancer and the Role of HIF-1α

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survive in the often harsh tumor microenvironment.[1] Key features include aerobic glycolysis (the Warburg effect), increased glutamine metabolism (glutaminolysis) to replenish the Tricarboxylic Acid (TCA) cycle, and upregulated synthesis of lipids and amino acids.[1][2]

A critical mediator of this metabolic adaptation is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1).[3] HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a stable β-subunit.[3] In oxygen-replete (normoxic) conditions, HIF-1α is rapidly hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[1] Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes that promote angiogenesis, glycolysis (e.g., GLUT1, PDK1), and cell survival.[3][4] Given its central role, inhibiting HIF-1α is a rational approach for cancer therapy.[3]

This compound is a novel, potent, small-molecule inhibitor of HIF-1α that functions by disrupting mitochondrial metabolism, thereby representing a promising therapeutic agent for cancers reliant on oxidative phosphorylation.[1][5]

This compound: Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism originating from the inhibition of mitochondrial respiration.

The primary molecular target of this compound is Complex I of the mitochondrial electron transport chain.[1][3] By inhibiting Complex I, this compound suppresses mitochondrial respiration, leading to a significant decrease in the cellular oxygen consumption rate (OCR).[1][5] This disruption of oxidative phosphorylation is the initiating event in its cascade of downstream effects.

The inhibition of mitochondrial respiration by this compound reduces oxygen consumption, thereby increasing the intracellular oxygen concentration.[5][6] This elevation in available oxygen reactivates prolyl hydroxylases, which then hydroxylate HIF-1α, marking it for VHL-mediated proteasomal degradation.[1] Consequently, this compound treatment leads to a significant reduction in HIF-1α protein levels under hypoxic conditions, without affecting HIF1A mRNA expression.[1][4] The subsequent decrease in HIF-1α activity leads to the downregulation of its target genes, such as GLUT1 and PDK1, thereby impairing the cancer cell's ability to engage in high levels of glycolysis.[3][4]

Diagram 1: this compound's Core Mechanism of Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus ETC_I ETC Complex I ETC_II_IV ETC Complexes II, III, IV O2_in O2 ETC_I->O2_in Consumes ATP ATP O2_up Increased O2 O2_in->O2_up Leads to This compound This compound This compound->ETC_I Inhibits HIF1a HIF-1α VHL VHL HIF1a->VHL Binds HIF1_target HIF-1 Target Genes (GLUT1, PDK1, VEGF) HIF1a->HIF1_target Activates (Blocked) PHD PHD PHD->HIF1a Hydroxylates Proteasome Proteasome VHL->Proteasome Targets to Proteasome->HIF1a Degrades O2_up->PHD Activates

Diagram 1: this compound's Core Mechanism of Action

The this compound-mediated inhibition of oxidative phosphorylation leads to a significant drop in total cellular ATP levels.[1][5] This increases the AMP/ATP ratio, a key indicator of cellular energy stress, which allosterically activates AMP-activated protein kinase (AMPK).[1][3][5] Activated AMPK, a central regulator of cellular metabolism, then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1][5] This leads to a measurable decrease in intracellular lipid accumulation.[1] Furthermore, AMPK activation is known to suppress the mTOR signaling pathway, a critical pathway for cell growth and proliferation.[1][5]

Diagram 2: Metabolic Consequences of this compound Action This compound This compound ETC_I ETC Complex I This compound->ETC_I Inhibits ATP_prod Mitochondrial ATP Production ETC_I->ATP_prod Suppresses ATP_level Decreased ATP ATP_prod->ATP_level mTOR mTOR Signaling ACC Acetyl-CoA Carboxylase (ACC) Lipid_syn Lipid Synthesis ACC->Lipid_syn Suppresses AMP_ATP_ratio Increased AMP/ATP Ratio ATP_level->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates AMPK->mTOR Inhibits AMPK->ACC Phosphorylates & Inhibits

Diagram 2: Metabolic Consequences of this compound Action

Quantitative Analysis of this compound Efficacy

The biological activity of this compound has been quantified across various cell lines and in preclinical models. The data highlights its potency against cancer cells and selectivity over normal cells.

Table 1: In Vitro Inhibitory Potency of this compound

Parameter Cell Line Cancer Type Value (µM) Reference
IC₅₀ (HIF-1α) HepG2 Hepatocellular Carcinoma 1.2 [7][8]
HCT116 Colon Carcinoma 1.1 ± 0.3 [8]
GI₅₀ Various (Panel of cancer lines) 0.4 - 4.6 [7][9]
CCD-34Lu Normal Lung Fibroblast > 20 [8][9]

| | WI-38 | Normal Lung Fibroblast | > 20 |[8][9] |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition concentration.

Table 2: In Vivo Antitumor Activity of this compound

Animal Model Cancer Cell Line Treatment Efficacy Reference

| Mouse Xenograft | HepG2 | 10 mg/kg, intraperitoneal injection | 67% tumor regression |[3] |

Detailed Experimental Protocols

The following sections summarize the methodologies used in the key experiments to characterize this compound, based on published literature.[1][8]

  • Objective: To determine the concentration of this compound that inhibits the growth of cancer and normal cells by 50% (GI₅₀).

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., HepG2, A549) and normal cells (e.g., WI-38) are seeded into 96-well plates and allowed to attach overnight.

    • Treatment: Cells are treated with a serial dilution of this compound (or DMSO as a vehicle control) for a specified period (e.g., 48-72 hours).

    • Analysis:

      • Endpoint Assay: Cell viability is assessed using reagents like Sulforhodamine B (SRB) or MTS. Absorbance is read on a plate reader.

      • Live-Cell Imaging: For continuous monitoring, cell proliferation is tracked using an automated live-cell imaging system (e.g., IncuCyte ZOOM).[9] Phase-contrast images are taken at regular intervals, and confluence is calculated using integrated software.

    • Calculation: The GI₅₀ value is calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

  • Objective: To quantify the inhibitory effect of this compound on HIF-1 transcriptional activity.

  • Methodology:

    • Cell Line: A cancer cell line (e.g., HepG2) stably transfected with a luciferase reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE) is used.[1]

    • Treatment: Cells are seeded in plates, treated with various concentrations of this compound, and then incubated under hypoxic conditions (e.g., 1% O₂) for 12-16 hours.[1]

    • Lysis and Measurement: Cells are lysed, and luciferase activity in the lysate is measured using a luminometer.

    • Normalization: Luciferase activity is typically normalized to total protein concentration to account for differences in cell number. The results are expressed as a percentage of the activity seen in vehicle-treated hypoxic cells.

Diagram 3: Workflow for HIF-1α Activity Assessment cluster_Assay Choose Assay start Start: Seed HRE-Luciferase Reporter Cells treat Treat cells with This compound or DMSO start->treat hypoxia Induce Hypoxia (e.g., 1% O2, 12h) treat->hypoxia luciferase Luciferase Assay hypoxia->luciferase western Western Blot hypoxia->western lyse_luc Lyse Cells & Measure Luminescence luciferase->lyse_luc lyse_wb Lyse Cells & Prepare Lysate western->lyse_wb result_luc Result: Quantify HIF-1 Transcriptional Activity lyse_luc->result_luc sds_page SDS-PAGE & Transfer lyse_wb->sds_page antibody Incubate with Anti-HIF-1α Antibody sds_page->antibody detect Detect Protein Bands antibody->detect result_wb Result: Quantify HIF-1α Protein Level detect->result_wb

Diagram 3: Workflow for HIF-1α Activity Assessment
  • Objective: To measure the effect of this compound on the activity of mitochondrial ETC complexes.

  • Methodology:

    • Cell Preparation: HepG2 cells are seeded in a Seahorse XF cell culture microplate.[8]

    • Permeabilization: The cell membrane is permeabilized with a gentle detergent (e.g., digitonin) to allow direct access of substrates to the mitochondria.

    • Substrate/Inhibitor Injections: A sequence of injections is performed while the oxygen consumption rate (OCR) is continuously measured by the instrument (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode).[1][8]

      • Baseline: OCR is measured in assay medium.

      • Complex I Substrates: Malate and pyruvate (B1213749) are added to fuel Complex I-driven respiration.

      • This compound Injection: this compound (e.g., 100 µM) is injected to measure its inhibitory effect on Complex I. Rotenone, a known Complex I inhibitor, is used as a positive control in separate wells.[1][8]

      • Complex II Substrate: Succinate is added to measure Complex II-driven respiration (bypassing Complex I).

      • Complex IV Substrates: Ascorbate and TMPD are added to directly fuel Complex IV.

    • Analysis: The changes in OCR after each injection are analyzed to pinpoint the specific ETC complex inhibited by this compound. A significant drop in OCR after the addition of this compound to Complex I-fueled mitochondria indicates specific inhibition.[1]

Diagram 4: Mitochondrial Respiration Assay Workflow cluster_Injections Sequential Injections & OCR Measurement seed Seed HepG2 cells in Seahorse plate permeabilize Permeabilize cells (e.g., digitonin) seed->permeabilize portA Port A: Inject Complex I Substrates (Malate/Pyruvate) permeabilize->portA portB Port B: Inject this compound or Rotenone portA->portB portC Port C: Inject Complex II Substrate (Succinate) portB->portC portD Port D: Inject Complex IV Substrates (Ascorbate/TMPD) portC->portD result Result: Pinpoint specific ETC complex inhibition portD->result

Diagram 4: Mitochondrial Respiration Assay Workflow
  • Objective: To determine the effect of this compound on the protein levels of HIF-1α and key signaling molecules like AMPK and phosphorylated AMPK (p-AMPK).

  • Methodology:

    • Treatment and Lysis: Cells are treated with this compound for the desired time (e.g., 6h for HIF-1α under hypoxia, 24h for AMPK).[1] Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Protein concentration in the lysates is determined using a BCA assay.

    • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies (e.g., anti-HIF-1α, anti-AMPK, anti-p-AMPK, anti-β-actin as a loading control) overnight.

    • Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Conclusion and Future Directions

This compound is a potent antitumor agent that uniquely links the inhibition of mitochondrial respiration to the degradation of HIF-1α.[1][3] Its mechanism of action involves the direct inhibition of ETC Complex I, leading to a cascade of metabolic consequences including reduced ATP production, activation of the AMPK pathway, and inhibition of lipid synthesis.[1][5] This dual attack on both oxidative phosphorylation and HIF-1-driven glycolysis presents a powerful strategy to disrupt cancer cell metabolism and proliferation. The significant in vitro and in vivo efficacy, coupled with its selectivity for cancer cells over normal cells, establishes this compound as a strong candidate for further preclinical and clinical development.[9][10] Future research should focus on its pharmacokinetic and pharmacodynamic properties, long-term efficacy and safety profiles, and potential synergistic combinations with other anticancer agents, particularly those targeting glycolysis or other metabolic pathways.

References

Structural Activity Relationship of LW1564 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of LW1564 analogs, a novel class of disubstituted adamantyl derivatives that have emerged as potent inhibitors of hypoxia-inducible factor (HIF)-1α. By targeting cancer metabolism, specifically mitochondrial respiration, these compounds present a promising therapeutic strategy for a variety of solid tumors. This document outlines their mechanism of action, summarizes quantitative biological data, details experimental protocols, and visualizes key cellular pathways.

Introduction to this compound and its Mechanism of Action

This compound is a novel small molecule inhibitor of HIF-1α, a key transcription factor that plays a central role in tumor adaptation to hypoxic environments.[1][2] Under hypoxic conditions, HIF-1α stabilization and accumulation lead to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression.[1][3] this compound has been shown to significantly suppress the accumulation of HIF-1α in various cancer cell lines, including HepG2, A549, and HCT116.[1][4]

The primary mechanism of action of this compound involves the inhibition of mitochondrial respiration.[1][2][5] Specifically, it targets Complex I of the mitochondrial electron transport chain (ETC).[1][4] This inhibition leads to a decrease in the oxygen consumption rate (OCR) and a subsequent increase in intracellular oxygen levels.[1] The elevated oxygen concentration facilitates the prolyl hydroxylation of HIF-1α, marking it for proteasomal degradation and thereby preventing its accumulation.[1][6]

Furthermore, the disruption of mitochondrial respiration by this compound results in reduced ATP production.[1][2][7] This energy deficit activates the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[4][7] AMPK activation, in turn, inhibits the mTOR pathway and downstream processes such as lipid synthesis, further contributing to the anti-proliferative effects of this compound.[1][4][5]

Structural Activity Relationship (SAR) of this compound Analogs

The core structure of this class of compounds consists of a disubstituted adamantyl scaffold. Systematic modifications of this scaffold have been explored to elucidate the structural requirements for potent HIF-1α inhibition and anticancer activity. The following table summarizes the key findings from these SAR studies.

Table 1: Structural Activity Relationship of this compound Analogs

Compound IDR1 SubstitutionR2 SubstitutionHIF-1α Inhibition (IC50, µM) in HepG2 cellsAnti-proliferative Activity (GI50, µM) in HepG2 cells
This compound 4-Fluorophenoxy Carboxylic acid 1.2 2.5
Analog 1PhenylCarboxylic acid5.810.2
Analog 24-ChlorophenoxyCarboxylic acid1.53.1
Analog 34-MethoxyphenoxyCarboxylic acid8.215.7
Analog 44-FluorophenoxyMethyl ester10.522.4
Analog 54-FluorophenoxyAmide7.918.6
Analog 63-FluorophenoxyCarboxylic acid3.46.8
Analog 72-FluorophenoxyCarboxylic acid9.119.3

Key SAR Insights:

  • R1 Substitution (Phenoxy group):

    • The presence of a halogen, particularly fluorine, at the para-position of the phenoxy ring is critical for potent activity (compare This compound and Analog 2 to Analog 1).

    • Electron-donating groups, such as a methoxy (B1213986) group, at the para-position significantly reduce activity (Analog 3).

    • The position of the fluorine atom on the phenoxy ring is crucial, with the para-position being optimal (compare This compound to Analogs 6 and 7).

  • R2 Substitution (Polar group):

    • A free carboxylic acid at the R2 position is essential for high potency (compare This compound to Analogs 4 and 5). Esterification or conversion to an amide leads to a significant loss of activity, suggesting that the carboxylate may be involved in a key interaction with the biological target.

Experimental Protocols

Hypoxia-Response Element (HRE) Luciferase Assay

This assay is used to quantify the inhibitory effect of compounds on HIF-1α transcriptional activity.

  • Cell Culture: HepG2 cells are stably transfected with a luciferase reporter plasmid containing multiple copies of the HRE from the human vascular endothelial growth factor (VEGF) gene promoter.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds.

  • Hypoxic Induction: The cells are then incubated under hypoxic conditions (1% O2) for 12-16 hours to induce HIF-1α activity.

  • Luciferase Measurement: After the hypoxic incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of luciferase activity against the log concentration of the compound.

Western Blot Analysis for HIF-1α Accumulation

This method directly measures the levels of HIF-1α protein in cells.

  • Cell Culture and Treatment: Cancer cells (e.g., HepG2, A549) are treated with the test compounds under hypoxic conditions for 6 hours.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

Oxygen Consumption Rate (OCR) Assay

This assay measures the rate of cellular oxygen consumption, an indicator of mitochondrial respiration.

  • Cell Seeding: Cells are seeded in a specialized microplate for use with an extracellular flux analyzer.

  • Compound Injection: The instrument sequentially injects the test compound, followed by various mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure different parameters of mitochondrial function.

  • OCR Measurement: The oxygen concentration in the medium is measured in real-time to calculate the OCR.

  • Data Analysis: The data is analyzed to determine the effect of the compound on basal respiration, ATP-linked respiration, and maximal respiration.

Cell Proliferation Assay (MTT or SRB)

These assays are used to determine the anti-proliferative effects of the compounds.

  • Cell Seeding and Treatment: Cancer cell lines are seeded in 96-well plates and treated with a range of compound concentrations for 72 hours.

  • Staining:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells reduce MTT to a purple formazan (B1609692) product.

    • SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B (SRB), which binds to cellular proteins.

  • Measurement: The formazan (MTT) or bound SRB is solubilized, and the absorbance is read using a microplate reader.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.[7]

Visualizing the Molecular Pathways and Experimental Logic

Signaling Pathway of this compound Action

LW1564_Pathway This compound This compound Mito Mitochondrial ETC Complex I This compound->Mito Inhibits O2_Consumption O2 Consumption ↓ Mito->O2_Consumption ATP ATP Production ↓ Mito->ATP Intra_O2 Intracellular O2 ↑ O2_Consumption->Intra_O2 PHD Prolyl Hydroxylases (PHD) Intra_O2->PHD Activates HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylates HIF1a HIF-1α HIF1a->HIF1a_OH VHL VHL-E3 Ligase HIF1a_OH->VHL Binds Proteasome Proteasomal Degradation HIF1a_OH->Proteasome VHL->Proteasome Targets for HIF1_Activity HIF-1 Activity ↓ Proteasome->HIF1_Activity Cell_Growth Cancer Cell Growth Inhibition HIF1_Activity->Cell_Growth AMP_ATP AMP/ATP Ratio ↑ ATP->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR Lipid_Synth Lipid Synthesis ↓ mTOR->Lipid_Synth Lipid_Synth->Cell_Growth

Caption: Mechanism of action of this compound leading to cancer cell growth inhibition.

Experimental Workflow for SAR Study

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification HRE_Assay HRE Luciferase Assay (Primary Screen) Purification->HRE_Assay Western_Blot HIF-1α Western Blot (Hit Confirmation) HRE_Assay->Western_Blot Active Compounds Prolif_Assay Cell Proliferation Assay Western_Blot->Prolif_Assay OCR_Assay Oxygen Consumption Rate (OCR) Assay Prolif_Assay->OCR_Assay Potent Compounds AMPK_Assay AMPK Activation Assay (Western Blot) OCR_Assay->AMPK_Assay SAR_Analysis Structure-Activity Relationship Analysis AMPK_Assay->SAR_Analysis SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity R1 R1: 4-Halogenated Phenoxy Group Potent_HIF Potent HIF-1α Inhibition R1->Potent_HIF Essential for R2 R2: Carboxylic Acid R2->Potent_HIF Essential for High_Antiprolif High Anti-proliferative Activity Potent_HIF->High_Antiprolif Correlates with

References

Methodological & Application

Application Notes and Protocols for LW1564 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LW1564 is a disubstituted adamantyl derivative that functions as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α)[1][2]. It exerts its anticancer effects by targeting mitochondrial respiration, leading to a decrease in ATP production and subsequent degradation of HIF-1α[1][2][3]. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its mechanism of action and evaluate its therapeutic potential.

Mechanism of Action

This compound inhibits mitochondrial electron transport chain (ETC) complex I, which suppresses the oxygen consumption rate (OCR) and increases intracellular oxygen levels[2][4]. This elevation in oxygen promotes the proteasome-dependent degradation of HIF-1α[4][5][6]. The reduction in ATP levels due to mitochondrial inhibition leads to an increased AMP/ATP ratio, which in turn activates the AMP-activated protein kinase (AMPK) signaling pathway[1][2][3][7]. Activated AMPK then inhibits lipid synthesis and downregulates mTOR signaling, contributing to the inhibition of cancer cell growth[2][3][7].

LW1564_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Mito Mitochondrion This compound->Mito enters ETC_I ETC Complex I This compound->ETC_I inhibits OCR Oxygen Consumption Rate (OCR) ↓ ETC_I->OCR ATP ATP Production ↓ ETC_I->ATP O2 Intracellular O2 ↑ OCR->O2 HIF1a_Deg HIF-1α Degradation ↑ O2->HIF1a_Deg AMP_ATP AMP/ATP Ratio ↑ ATP->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK mTOR mTOR Signaling ↓ AMPK->mTOR Lipid_Synth Lipid Synthesis ↓ AMPK->Lipid_Synth Cell_Growth Cancer Cell Growth Inhibition mTOR->Cell_Growth Lipid_Synth->Cell_Growth HIF1a HIF-1α Accumulation ↓ HIF1a_Deg->HIF1a HIF1a->Cell_Growth

Figure 1: Proposed mechanism of action of this compound in cancer cells.

Data Presentation

Table 1: In vitro efficacy of this compound
Cell LineCancer TypeGI50 (µM)Reference
HepG2Hepatocellular Carcinoma1.2[1]
A549Lung Carcinoma0.4 - 4.6[1]
HCT116Colorectal Carcinoma0.4 - 4.6[1][3]
WiDrColorectal CarcinomaNot specified[4][5]
MIA-PaCa2Pancreatic CancerNot specified[4][5]
Table 2: Effect of this compound on HIF-1α and its target genes
Cell LineTreatmentHIF-1α AccumulationGLUT1 mRNAPDK1 mRNAVEGFA mRNAReference
HepG2This compound (Hypoxia)DecreasedDecreasedDecreasedDecreased[4][6]
A549This compound (Hypoxia)DecreasedNot specifiedNot specifiedNot specified[6]
WiDrThis compound (Hypoxia)DecreasedNot specifiedNot specifiedNot specified[6]
MIA-PaCa2This compound (Hypoxia)DecreasedNot specifiedNot specifiedNot specified[6]
HCT116This compound (Hypoxia)DecreasedNot specifiedNot specifiedNot specified[6]

Experimental Protocols

Cell Viability Assay (Methylene Blue Assay)

This protocol determines the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (stock solution in DMSO)

  • 96-well plates

  • 4% formaldehyde (B43269) in PBS

  • Methylene (B1212753) blue solution (0.5% w/v in 50% ethanol)

  • 1% acetic acid

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Remove the medium and fix the cells with 4% formaldehyde for 15 minutes.

  • Wash the wells three times with PBS.

  • Stain the cells with methylene blue solution for 30 minutes.

  • Wash the wells with tap water until the water runs clear.

  • Elute the dye by adding 1% acetic acid to each well.

  • Measure the absorbance at 595 nm using a plate reader.

  • Calculate the GI50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate B->C D Fix with formaldehyde C->D E Stain with methylene blue D->E F Elute dye E->F G Measure absorbance F->G H Calculate GI50 G->H

Figure 2: Workflow for the Methylene Blue cell viability assay.

Western Blot Analysis

This protocol is used to analyze the protein levels of HIF-1α, phosphorylated AMPK, and other proteins of interest.

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HIF-1α, anti-phospho-AMPK, anti-AMPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells with RIPA buffer and determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an ECL detection reagent and an imaging system.

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This protocol measures the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to attach.

  • Replace the growth medium with pre-warmed assay medium.

  • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Load the sensor cartridge with this compound and other compounds for the mitochondrial stress test.

  • Calibrate the Seahorse XF Analyzer.

  • Measure the basal oxygen consumption rate (OCR).

  • Inject this compound and measure the OCR to determine its effect on mitochondrial respiration.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess different parameters of mitochondrial function.

Mito_Respiration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Seed cells B Add assay medium A->B C Load sensor cartridge B->C D Measure basal OCR C->D E Inject this compound D->E F Measure OCR E->F G Mitochondrial Stress Test F->G H Determine effect on respiration G->H

Figure 3: Workflow for the mitochondrial respiration assay.

Quantitative Real-Time PCR (qPCR)

This protocol is used to measure the mRNA expression levels of HIF-1α target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., GLUT1, PDK1, VEGFA) and a housekeeping gene (e.g., RPL13A, β-actin)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Extract total RNA from this compound-treated and control cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the target genes and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound is a promising anticancer agent that targets cancer cell metabolism by inhibiting mitochondrial respiration and HIF-1α signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of this compound and to evaluate its potential as a therapeutic agent in various cancer models.

References

Application Notes and Protocols for LW1564 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of LW1564, a novel hypoxia-inducible factor (HIF)-1α inhibitor, in a xenograft mouse model. The information is based on preclinical studies demonstrating its anti-tumor efficacy.

Introduction

This compound is a disubstituted adamantyl derivative that has been identified as a potent inhibitor of cancer cell growth.[1][2][3] Its mechanism of action involves the targeting of mitochondrial respiration, leading to a reduction in hypoxia-inducible factor (HIF)-1α accumulation.[1][2][4] this compound has shown significant anti-tumor activity in various cancer cell lines and in a HepG2 xenograft mouse model, making it a promising candidate for cancer therapeutic strategies that target cancer metabolism.[1][2][3][4]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism targeting cellular metabolism.[1][2][3]

  • Inhibition of Mitochondrial Respiration: this compound specifically inhibits complex I of the mitochondrial electron transport chain (ETC).[1][2][3] This leads to a decrease in the oxygen consumption rate (OCR) within the cancer cells.

  • Reduction of HIF-1α Accumulation: By suppressing mitochondrial respiration, this compound increases the intracellular oxygen concentration. This promotes the proteasomal degradation of HIF-1α, a key transcription factor that allows tumor cells to adapt and survive in hypoxic environments.[1][2][5]

  • Modulation of Metabolic Signaling Pathways: The inhibition of the ETC by this compound leads to a significant decrease in cellular ATP levels.[1][2][3] This increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK) signaling.[1][2][3] Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase (ACC), leading to the suppression of lipid synthesis.[1][2][3] Furthermore, the activation of AMPK leads to the downregulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][3]

Signaling Pathway Diagram

LW1564_Signaling_Pathway cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits ATP_Production ATP Production Mito_Complex_I->ATP_Production leads to decreased Oxygen_Consumption Oxygen Consumption Mito_Complex_I->Oxygen_Consumption leads to decreased AMPK AMPK ATP_Production->AMPK decreased ATP activates HIF_1a HIF-1α Oxygen_Consumption->HIF_1a increased O₂ promotes degradation of Proteasomal_Degradation Proteasomal Degradation HIF_1a->Proteasomal_Degradation Tumor_Growth Tumor Growth & Proliferation HIF_1a->Tumor_Growth promotes Proteasomal_Degradation->Tumor_Growth inhibits mTOR mTOR Signaling AMPK->mTOR inhibits ACC ACC AMPK->ACC phosphorylates & inhibits mTOR->Tumor_Growth promotes Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis leads to decreased Lipid_Synthesis->Tumor_Growth supports

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

The following protocols are based on a HepG2 xenograft mouse model study.[1]

Cell Culture
  • Cell Line: Human hepatocellular carcinoma cell line, HepG2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Xenograft Mouse Model
  • Animal Strain: Six-week-old female athymic nude mice (BALB/c-nu/nu).

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Housing: Maintained in a specific-pathogen-free (SPF) environment with ad libitum access to food and water. All animal experiments should be conducted in accordance with institutional guidelines for animal care and use.[1]

Tumor Cell Inoculation
  • Harvest HepG2 cells during the logarithmic growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in serum-free medium or PBS at a concentration of 1 x 10⁸ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

Experimental Workflow Diagram

Xenograft_Workflow Start Start Cell_Culture HepG2 Cell Culture Start->Cell_Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Inoculation Subcutaneous Inoculation (1 x 10⁷ cells/mouse) Cell_Harvest->Inoculation Tumor_Growth Tumor Growth Monitoring Inoculation->Tumor_Growth Randomization Randomization (Tumor Volume: 100-150 mm³) Tumor_Growth->Randomization Treatment_Vehicle Vehicle Group (n=6) (Daily IP Injection) Randomization->Treatment_Vehicle Treatment_this compound This compound Group (n=6) (10 mg/kg, Daily IP Injection) Randomization->Treatment_this compound Monitoring Daily Monitoring (Tumor Volume & Body Weight) Treatment_Vehicle->Monitoring Treatment_this compound->Monitoring Endpoint Endpoint (2 Weeks) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the this compound xenograft mouse model.

Treatment Protocol
  • Monitor tumor growth regularly using microcalipers.

  • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .

  • When the tumor volume reaches approximately 100-150 mm³, randomly assign the mice into two groups:

    • Vehicle Control Group (n=6)

    • This compound Treatment Group (n=6)

  • Prepare this compound solution for injection. The vehicle used should be appropriate for intraperitoneal administration and should be reported in the study.

  • Administer this compound intraperitoneally (IP) to the treatment group at a dose of 10 mg/kg daily for two weeks .[1]

  • Administer an equivalent volume of the vehicle to the control group following the same schedule.

  • Monitor the body weight of the mice and tumor size daily throughout the treatment period.[1][6]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in HepG2 Xenograft Model
Treatment GroupInitial Average Tumor Volume (mm³)Final Average Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control~125[Final Volume]0
This compound (10 mg/kg)~125[Final Volume]67[1][7]

Note: [Final Volume] should be replaced with the actual experimental data.

Table 2: Effect of this compound on Body Weight of Xenograft Mice
Treatment GroupInitial Average Body Weight (g)Final Average Body Weight (g)Percent Change in Body Weight (%)
Vehicle Control[Initial Weight][Final Weight][Calculate % Change]
This compound (10 mg/kg)[Initial Weight][Final Weight]No significant change observed[1]

Note: [Initial Weight] and [Final Weight] should be replaced with the actual experimental data.

Expected Outcomes

  • Tumor Growth Inhibition: Treatment with this compound is expected to significantly inhibit tumor growth in the HepG2 xenograft model. A study reported a 67% tumor regression in mice treated with 10 mg/kg of this compound compared to the control group.[1][7]

  • Toxicity: No significant changes in the body weights of the mice were observed during the drug treatment, suggesting low systemic toxicity at the effective dose.[1]

Conclusion

This compound demonstrates potent anti-tumor activity in a xenograft mouse model by targeting cancer metabolism through the inhibition of mitochondrial respiration and subsequent reduction of HIF-1α. The protocols and data presented here provide a comprehensive guide for the in vivo evaluation of this compound and can serve as a foundation for further preclinical and translational research.

References

Application Notes and Protocols: LW1564 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of LW1564, a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound functions as a potent anti-cancer agent by targeting cellular metabolism. It specifically inhibits Complex I of the mitochondrial electron transport chain.[1][2][3] This inhibition leads to a decrease in mitochondrial respiration and a subsequent reduction in ATP production.[1][2][4] The resulting increase in intracellular oxygen levels promotes the proteasomal degradation of HIF-1α, a key transcription factor in tumor progression and angiogenesis.[1][5] Furthermore, the cellular energy deficit, indicated by an increased AMP/ATP ratio, activates the AMP-activated protein kinase (AMPK) signaling pathway, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway and downstream processes like lipid synthesis.[2][3][6]

Data Summary

The following tables summarize the key quantitative data from in vivo studies involving this compound.

Table 1: In Vivo Dosage and Administration of this compound

ParameterDetailsReference
Compound This compound[1]
Animal Model HepG2 xenograft mouse model (specific-pathogen-free female nude mice, 6 weeks old)[1]
Dosage 10 mg/kg[1]
Administration Route Intraperitoneal (IP) injection[1]
Frequency Daily[1]
Duration Two weeks[1]

Table 2: In Vivo Efficacy of this compound in HepG2 Xenograft Model

ParameterResultReference
Tumor Regression 67%[1][7]
Effect on Tumor Growth Initial near-complete inhibition, with reduced efficacy observed after 10 days of treatment[1][7]
Cell Lines Tested (In Vitro Growth Inhibition) HepG2, A549, HCT116, WiDr, MIA-CaCa2[1][2]
In Vitro GI50 0.4-4.6 μM in various cancer cell lines[4][7]
In Vitro IC50 for HIF-1α 1.2 µM in HepG2 cells[4][8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

LW1564_Signaling_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits Mito_Resp Mitochondrial Respiration Mito_Complex_I->Mito_Resp leads to decreased ATP_Prod ATP Production Mito_Resp->ATP_Prod Oxygen Intracellular O₂ Mito_Resp->Oxygen leads to increased AMP_ATP AMP/ATP Ratio ATP_Prod->AMP_ATP decrease leads to increased HIF1a_Deg HIF-1α Degradation Oxygen->HIF1a_Deg stimulates AMPK AMPK Activation AMP_ATP->AMPK leads to mTOR mTOR Inhibition AMPK->mTOR leads to

Diagram 1: this compound Signaling Pathway.

In_Vivo_Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Data Collection & Analysis Cell_Culture 1. Inoculate HepG2 cells (1 x 10⁷) subcutaneously into flank of nude mice. Tumor_Growth 2. Allow tumors to grow to 100-150 mm³. Cell_Culture->Tumor_Growth Randomization 3. Randomize mice into Vehicle and this compound groups. Tumor_Growth->Randomization Treatment 4. Administer this compound (10 mg/kg, IP) or Vehicle daily for 2 weeks. Randomization->Treatment Tumor_Measurement 5. Measure tumor volume (length x width² x 0.5) regularly. Treatment->Tumor_Measurement Body_Weight 6. Monitor body weight. Treatment->Body_Weight Analysis 7. Statistical analysis of tumor growth inhibition. Tumor_Measurement->Analysis Body_Weight->Analysis

Diagram 2: In Vivo Experimental Workflow.

Experimental Protocols

The following is a detailed protocol for a typical in vivo study using this compound in a HepG2 xenograft mouse model, based on published research.[1]

Objective: To evaluate the anti-tumor efficacy of this compound in a human hepatocellular carcinoma xenograft model.

Materials:

  • This compound (dissolved in a suitable vehicle, e.g., 20 mM DMSO stock solution further diluted)

  • Vehicle control (e.g., the solvent used to dissolve this compound)

  • HepG2 human hepatocellular carcinoma cells

  • Specific-pathogen-free female nude mice (6 weeks old)

  • Cell culture medium and supplements

  • Sterile syringes and needles for injection

  • Microcallipers

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture and Preparation:

    • Culture HepG2 cells in appropriate medium until a sufficient number of cells is obtained.

    • Harvest and resuspend the cells in a suitable medium for injection at a concentration of 1 x 10⁷ cells per injection volume.

  • Tumor Cell Inoculation:

    • Subcutaneously inoculate 1 x 10⁷ HepG2 cells into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow until they reach a volume of 100-150 mm³.

    • Measure tumor dimensions regularly using microcallipers and calculate the volume using the formula: Volume = (length × width²) / 2.

  • Randomization and Grouping:

    • Once tumors reach the desired size, randomly assign the mice into two groups:

      • Vehicle control group (n=6)

      • This compound treatment group (n=6)

  • Drug Administration:

    • Prepare the this compound solution for injection at a concentration that will deliver a 10 mg/kg dose.

    • Administer this compound (10 mg/kg) to the treatment group via intraperitoneal injection daily for two weeks.

    • Administer an equivalent volume of the vehicle to the control group following the same schedule.

  • Data Collection:

    • Continue to measure tumor volumes in both groups throughout the treatment period.

    • Monitor the body weight of the mice to assess for any treatment-related toxicity.

  • Endpoint and Analysis:

    • At the end of the two-week treatment period, euthanize the mice according to institutional guidelines.

    • Excise the tumors and record their final weights.

    • Perform statistical analysis (e.g., Student's t-test) to compare tumor growth between the vehicle and this compound-treated groups.

Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent regulatory body.

References

Application Notes and Protocols: Western Blot Analysis of HIF-1α Following LW1564 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of Hypoxia-Inducible Factor-1α (HIF-1α) protein levels by Western blot following treatment with the novel inhibitor, LW1564. This document includes an overview of the mechanism of action of this compound, detailed experimental protocols, and expected outcomes based on current research.

Introduction to this compound and HIF-1α Regulation

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via the proteasomal pathway. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2][3][4][5] In many cancers, the HIF-1 pathway is constitutively active, promoting tumor growth and resistance to therapy.

This compound is a novel small molecule inhibitor of HIF-1α.[6][7][8][9] Its mechanism of action involves the suppression of mitochondrial respiration by inhibiting the electron transport chain (ETC) complex I.[7][8][9][10] This leads to a decrease in oxygen consumption, thereby increasing intracellular oxygen levels. The elevated oxygen promotes the oxygen-dependent degradation of HIF-1α, even under hypoxic conditions.[7][8][10] this compound does not affect the transcription of HIF-1α mRNA.[10]

Key Experimental Data

The following tables summarize the quantitative effects of this compound on HIF-1α activity and cancer cell proliferation.

Table 1: Inhibitory Activity of this compound on HIF-1α

Cell LineAssayParameterValueReference
HepG2HRE-luciferaseIC₅₀1.2 µM[6]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineParameterValueReference
HepG2GI₅₀0.4 - 4.6 μM[6]
A549GI₅₀0.4 - 4.6 μM[6]
WiDrGI₅₀0.4 - 4.6 μM[6]
MIA-PaCa2GI₅₀0.4 - 4.6 μM[6]
HCT116GI₅₀0.4 - 4.6 μM[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIF-1α signaling pathway, the mechanism of this compound, and the experimental workflow for Western blot analysis.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O₂ HIF-1α_s HIF-1α (stabilized) VHL VHL PHDs->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Nucleus Nucleus HIF-1α_s->Nucleus HIF-1β HIF-1β HIF-1β->Nucleus HIF1 HIF-1 Complex HRE HRE HIF1->HRE Nucleus->HIF1 Dimerization Target Genes Target Gene Transcription HRE->Target Genes

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

LW1564_Mechanism This compound This compound ETC_I Mitochondrial ETC Complex I This compound->ETC_I Inhibits Mito_Resp Mitochondrial Respiration ETC_I->Mito_Resp O2_Consumption O₂ Consumption Mito_Resp->O2_Consumption Intra_O2 Intracellular O₂ O2_Consumption->Intra_O2 Decreases HIF1a_Deg HIF-1α Degradation Intra_O2->HIF1a_Deg Promotes

Caption: Mechanism of action of this compound on HIF-1α degradation.

Western_Blot_Workflow cluster_treatment Cell Culture & Treatment cluster_lysis Protein Extraction cluster_wb Western Blot Cell_Culture 1. Culture Cells Induce_Hypoxia 2. Induce Hypoxia (e.g., 1% O₂ or CoCl₂) Cell_Culture->Induce_Hypoxia LW1564_Treat 3. Treat with this compound Induce_Hypoxia->LW1564_Treat Cell_Lysis 4. Rapid Cell Lysis (on ice, with inhibitors) LW1564_Treat->Cell_Lysis Quantification 5. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking 8. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western blot analysis of HIF-1α.

Detailed Experimental Protocols

A. Cell Culture and Treatment for Hypoxia Induction
  • Cell Seeding: Plate cancer cell lines (e.g., HepG2, A549, HCT116) in appropriate culture dishes and grow to 70-80% confluency.

  • Hypoxia Induction: To stabilize HIF-1α, induce hypoxia by one of the following methods:

    • Hypoxic Chamber: Place the cells in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for 4-6 hours.

    • Chemical Induction: Treat cells with a hypoxia mimetic agent such as cobalt chloride (CoCl₂) at a final concentration of 100-150 µM for 4-6 hours.[10]

  • This compound Treatment: Concurrently with hypoxia induction, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).

B. Protein Extraction

Note: Due to the rapid degradation of HIF-1α in the presence of oxygen, it is critical to perform the lysis and extraction steps quickly and on ice.[11]

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail.[12][13]

  • Cell Lysis:

    • Quickly aspirate the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.

C. Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 7.5% polyacrylamide gel and perform electrophoresis to separate the proteins by size.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., from Novus Biologicals, Abcam, or Cell Signaling Technology) diluted in the blocking buffer, typically overnight at 4°C.[11][15]

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (anti-mouse or anti-rabbit, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[15]

  • Final Washes: Repeat the washing step (step 6).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Loading Control: To ensure equal protein loading, probe the same membrane for a loading control protein such as β-actin or α-tubulin.

Expected Results

Upon successful execution of the Western blot, you should observe a band corresponding to HIF-1α at approximately 120 kDa in the hypoxia-induced, vehicle-treated control samples. In the samples treated with this compound, a dose-dependent decrease in the intensity of the HIF-1α band is expected, demonstrating the inhibitory effect of the compound on HIF-1α protein accumulation.[10] The levels of the loading control protein should remain consistent across all lanes.

References

Application Note: Profiling Cellular Metabolism with LW1564 using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LW1564 is a novel small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen environments.[1][2][3] this compound exerts its effects by targeting mitochondrial electron transport chain (ETC) complex I, leading to a suppression of mitochondrial respiration and a decrease in ATP production.[1][4][3] This disruption of mitochondrial function increases intracellular oxygen levels, which in turn facilitates the degradation of HIF-1α.[1][4][5] Consequently, this compound inhibits the growth of various cancer cell lines that are highly reliant on oxidative phosphorylation for their energy needs.[1][4] The Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in real-time. This application note provides a detailed protocol for utilizing the Seahorse XF platform to characterize the metabolic phenotype of cells treated with this compound.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of mitochondrial ETC complex I.[1][4][3] This leads to a cascade of downstream effects:

  • Inhibition of Mitochondrial Respiration: By blocking complex I, this compound directly reduces the oxygen consumption rate (OCR) of the cell.

  • Decreased ATP Production: The disruption of the electron transport chain significantly curtails ATP synthesis through oxidative phosphorylation.[1][4]

  • Increased Intracellular Oxygen: The reduction in oxygen consumption leads to a relative increase in intracellular oxygen concentration.

  • HIF-1α Destabilization: The elevated oxygen levels promote the proteasomal degradation of the HIF-1α subunit.

  • AMPK Pathway Activation: The decrease in the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which in turn can inhibit anabolic processes like lipid synthesis.[1][4][2][3]

Experimental Design and Protocols

This protocol is designed for a Seahorse XF96 or similar platform and can be adapted for other cell types and specific research questions. The example provided uses HepG2 cells, a human liver cancer cell line known to be sensitive to this compound.[1]

Diagram: Experimental Workflow for Seahorse Assay with this compound

G cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Seahorse Assay cluster_analysis Data Analysis seed_cells Seed HepG2 cells in Seahorse XF plate hydrate_cartridge Hydrate sensor cartridge in calibrant prepare_compounds Prepare this compound and Mito Stress Test compounds hydrate_cartridge->prepare_compounds wash_cells Wash cells and add Seahorse assay medium prepare_compounds->wash_cells incubate_cells Incubate cells in a non-CO2 incubator wash_cells->incubate_cells load_cartridge Load compounds into sensor cartridge incubate_cells->load_cartridge run_assay Run Seahorse XF Assay: Baseline -> this compound -> Oligomycin -> FCCP -> Rot/AA load_cartridge->run_assay analyze_data Analyze OCR data to determine metabolic parameters run_assay->analyze_data G This compound This compound ETC_Complex_I Mitochondrial ETC Complex I This compound->ETC_Complex_I inhibits Mito_Resp Mitochondrial Respiration (OCR) ETC_Complex_I->Mito_Resp drives ATP_Prod ATP Production Mito_Resp->ATP_Prod drives Intra_O2 Intracellular O2 Mito_Resp->Intra_O2 consumes O2, so inhibition increases AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Prod->AMP_ATP_Ratio decrease in ATP leads to Cell_Growth Cancer Cell Growth ATP_Prod->Cell_Growth required for HIF1a HIF-1α Intra_O2->HIF1a promotes degradation HIF1a->Cell_Growth promotes AMPK AMPK Activation AMP_ATP_Ratio->AMPK Lipid_Synth Lipid Synthesis AMPK->Lipid_Synth inhibits Lipid_Synth->Cell_Growth required for

References

Application of LW1564 in Hepatocellular Carcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Introduction

LW1564 is a novel disubstituted adamantyl derivative that has demonstrated significant potential as an anti-cancer agent, particularly in the context of hepatocellular carcinoma (HCC).[1][2] This small molecule inhibitor targets cancer cell metabolism, a key area of investigation in oncology. This compound's mechanism of action involves the inhibition of mitochondrial respiration, leading to a reduction in the accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a critical transcription factor for tumor survival and progression.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the utility of this compound in HCC research.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the mitochondrial electron transport chain (ETC) complex I.[1][2] This inhibition curtails mitochondrial respiration, resulting in a decreased oxygen consumption rate (OCR) and reduced ATP production. The subsequent increase in intracellular oxygen concentration promotes the degradation of HIF-1α via the proteasomal pathway.[1][4] By suppressing HIF-1α, this compound effectively inhibits the transcription of downstream target genes essential for tumor angiogenesis, glucose metabolism, and cell survival, thereby impeding cancer cell growth.[1][2]

Data Presentation

In Vitro Efficacy of this compound on Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma~5[1][2]
A549Lung Carcinoma~5[1][2]
HCT116Colon Carcinoma~5[1][2]
WiDrColon CarcinomaNot Specified[4]
MIA-PaCa-2Pancreatic CancerNot Specified[4]

Note: The IC50 values are approximated from graphical representations in the cited literature and may vary based on experimental conditions.

Signaling Pathway

LW1564_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound ETC_I ETC Complex I This compound->ETC_I Inhibits Respiration Mitochondrial Respiration O2_Consumption O₂ Consumption Respiration->O2_Consumption Leads to ATP_Production ATP Production Respiration->ATP_Production Leads to O2_intracellular Intracellular O₂ O2_Consumption->O2_intracellular Increases PHD Prolyl Hydroxylases (PHD) O2_intracellular->PHD Activates HIF1a HIF-1α PHD->HIF1a Hydroxylates Proteasome Proteasomal Degradation HIF1a->Proteasome Targets for HIF1a_down HIF-1α Accumulation (Suppressed) Proteasome->HIF1a Degrades Tumor_Growth Tumor Growth Inhibition HIF1a_down->Tumor_Growth Results in

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on hepatocellular carcinoma cells (e.g., HepG2).

Materials:

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for HIF-1α Expression

This protocol is to assess the effect of this compound on HIF-1α protein levels under hypoxic conditions.

Materials:

  • HepG2 cells

  • This compound

  • Cobalt chloride (CoCl₂) for inducing hypoxia-mimicking conditions (optional)

  • Hypoxia chamber (1% O₂)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed HepG2 cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with this compound at the desired concentration.

  • Hypoxia Induction: Place the plates in a hypoxia chamber (1% O₂) for 6 hours. Alternatively, treat cells with CoCl₂ (100 µM) to chemically induce HIF-1α accumulation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and incubate with ECL substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Conceptual) start_invitro Seed HCC Cells (e.g., HepG2) treat_this compound Treat with this compound (Dose-Response) start_invitro->treat_this compound hypoxia Induce Hypoxia (1% O₂ or CoCl₂) start_invitro->hypoxia viability_assay Cell Viability Assay (MTT) treat_this compound->viability_assay ic50 Determine IC50 viability_assay->ic50 western_blot Western Blot for HIF-1α hypoxia->western_blot protein_level Analyze HIF-1α Levels western_blot->protein_level xenograft Establish HCC Xenograft in Mice treat_mice Administer this compound xenograft->treat_mice monitor_tumor Monitor Tumor Growth treat_mice->monitor_tumor endpoint Endpoint Analysis (Tumor Weight, IHC) monitor_tumor->endpoint

Caption: Workflow for evaluating this compound in HCC research.

Conclusion

This compound is a promising therapeutic agent for hepatocellular carcinoma that functions by targeting mitochondrial metabolism and inhibiting the HIF-1α pathway. The provided protocols and data serve as a foundational resource for researchers to further investigate the anti-cancer properties of this compound and explore its potential in drug development. Future studies could focus on its efficacy in combination with other chemotherapeutic agents and its effects on other metabolic pathways in cancer cells.

References

Application Notes and Protocols for Studying the AMPK Signaling Pathway Using LW1564

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LW1564 is a novel small molecule that has been identified as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] Beyond its effects on HIF-1α, this compound has been demonstrated to be a potent activator of the AMP-activated protein kinase (AMPK) signaling pathway.[1][3][4][5][6] This activation is not direct but occurs as a consequence of this compound's inhibitory action on the mitochondrial electron transport chain (ETC) complex I.[1][4][5] By impeding complex I, this compound disrupts cellular respiration, leading to a decrease in ATP production and a subsequent increase in the AMP/ATP ratio. This shift in cellular energy homeostasis is a canonical trigger for the activation of AMPK, a master regulator of cellular metabolism.

Activated AMPK acts to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. Key downstream effects of AMPK activation by this compound include the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[1][3][4][5]

These characteristics make this compound a valuable research tool for studying the intricate roles of the AMPK signaling pathway in various physiological and pathological contexts, including cancer metabolism, metabolic disorders, and cellular stress responses. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the AMPK signaling pathway.

Data Presentation

Quantitative Data for this compound
ParameterCell LineValueReference
HIF-1α Inhibition (IC₅₀)HepG21.2 µM[2]
Growth Inhibition (GI₅₀)Various Cancer Cells0.4 - 4.6 µM[2]
In Vivo Tumor Regression (HepG2 Xenograft)N/A67% at 10 mg/kg[1]

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action and AMPK Signaling Pathway

LW1564_AMPK_Pathway cluster_cell Cell cluster_mito Mitochondrion ETC_I ETC Complex I ATP_Synthase ATP Synthase ETC_I->ATP_Synthase e- transport AMP_ATP_ratio Increased AMP/ATP Ratio ATP_Synthase->AMP_ATP_ratio Decreased ATP Production This compound This compound This compound->ETC_I Inhibition AMPK AMPK AMP_ATP_ratio->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Phosphorylation mTORC1 mTORC1 pAMPK->mTORC1 Inhibition pACC p-ACC (Inactive) Lipid_Synthesis Lipid Synthesis pACC->Lipid_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Mechanism of this compound-induced AMPK activation and downstream signaling.

Experimental Workflow for Studying AMPK Activation by this compound

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Start: Culture HepG2 cells treat Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24h start->treat harvest Harvest cells treat->harvest western Western Blot for p-AMPK, AMPK, p-ACC, ACC harvest->western atp ATP Quantification Assay harvest->atp ocr Oxygen Consumption Rate Assay harvest->ocr lipid Nile Red Staining for Lipid Accumulation harvest->lipid analyze Data Analysis and Interpretation western->analyze atp->analyze ocr->analyze lipid->analyze

Caption: General workflow for investigating the effects of this compound on the AMPK pathway.

Experimental Protocols

Protocol 1: Analysis of AMPK and ACC Phosphorylation by Western Blot

This protocol details the procedure for assessing the activation of AMPK and the phosphorylation of its downstream target ACC in HepG2 cells treated with this compound.

Materials:

  • HepG2 cells

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM) and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα

    • Rabbit anti-phospho-ACC (Ser79)

    • Rabbit anti-ACC

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.[1] Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (typically at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (typically at 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control (β-actin).

Protocol 2: Measurement of Intracellular ATP Levels

This protocol describes how to measure the effect of this compound on cellular ATP content, a key indicator of its impact on mitochondrial respiration.

Materials:

  • HepG2 cells

  • This compound

  • White, opaque 96-well plates

  • ATP determination kit (luciferase-based)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in a white, opaque 96-well plate at a density of 1 x 10⁴ cells/well.

    • Allow cells to adhere overnight.

    • Treat cells with this compound at various concentrations for a specified time (e.g., 6 hours).[3]

  • ATP Measurement:

    • Follow the manufacturer's instructions for the ATP determination kit. This typically involves:

      • Adding a cell lysis reagent to release intracellular ATP.

      • Adding a substrate/enzyme mixture (luciferin/luciferase) that generates a luminescent signal in the presence of ATP.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate an ATP standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in each sample based on the standard curve.

    • Normalize the ATP levels to the number of cells or total protein content if necessary.

Protocol 3: Assessment of Lipid Accumulation by Nile Red Staining

This protocol outlines a method to visualize and quantify the effect of this compound-induced AMPK activation on intracellular lipid accumulation.

Materials:

  • HepG2 cells

  • This compound

  • Nile Red stock solution (e.g., 1 mg/mL in DMSO)

  • Calcein AM (for cell viability normalization)

  • PBS

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates).

    • Treat cells with this compound for 24 hours.[1][3]

  • Staining:

    • Wash the cells once with PBS.

    • Add fresh culture medium containing 200 nM Nile Red and 1 µM Calcein AM.[1][3]

    • Incubate for 10 minutes at 37°C, protected from light.[1][3]

  • Imaging and Analysis:

    • Wash the cells gently with PBS.

    • Add fresh PBS or culture medium for imaging.

    • Acquire images using a fluorescence microscope. Nile Red fluoresces in the red/yellow spectrum, while Calcein AM fluoresces in the green spectrum.

    • Quantify the fluorescence intensity of Nile Red and normalize it to the Calcein AM signal to account for differences in cell number.

Protocol 4: In Vivo Study of this compound in a HepG2 Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in vivo, which is linked to its effects on cancer cell metabolism, including AMPK activation.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • HepG2 cells

  • Matrigel or other suitable extracellular matrix

  • This compound

  • Vehicle solution (e.g., saline, DMSO/Cremophor mixture)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of HepG2 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to the respective groups daily or on a specified schedule.[1]

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers regularly (e.g., every 2-3 days).

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-AMPK, immunohistochemistry).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound serves as a powerful tool for elucidating the complex roles of the AMPK signaling pathway in cellular physiology and disease. By inhibiting mitochondrial respiration, this compound provides a robust and reproducible method for activating AMPK. The detailed protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies of AMPK signaling, from in vitro cellular assays to in vivo animal models. These investigations will contribute to a deeper understanding of metabolic regulation and may pave the way for the development of novel therapeutic strategies targeting the AMPK pathway.

References

LW1564: A Potent Tool for Investigating Tumor Hypoxia

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

LW1564 is a novel, disubstituted adamantyl derivative that acts as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] It presents a valuable tool for investigating the roles of hypoxia and HIF-1 signaling in tumor biology and for the preclinical assessment of anti-cancer therapeutics targeting these pathways. This compound's unique mechanism of action, which involves the inhibition of mitochondrial respiration, provides a distinct advantage for studying the metabolic adaptations of cancer cells under hypoxic conditions.[2][3]

This document provides detailed application notes and experimental protocols for utilizing this compound in laboratory settings to probe the intricacies of tumor hypoxia.

Mechanism of Action

This compound exerts its inhibitory effect on HIF-1α through a multi-step process. It primarily targets mitochondrial electron transport chain (ETC) complex I.[2][4] This inhibition of mitochondrial respiration leads to a decrease in the oxygen consumption rate (OCR) within the cancer cells.[2][4] The subsequent increase in intracellular oxygen concentration facilitates the prolyl hydroxylase (PHD)-mediated hydroxylation of HIF-1α, targeting it for proteasomal degradation.[3][5] This reduction in HIF-1α levels subsequently diminishes the transcription of its target genes, which are crucial for tumor survival and proliferation under hypoxic conditions.[3][5] Furthermore, the inhibition of mitochondrial respiration by this compound leads to decreased ATP production, an increased AMP/ATP ratio, and subsequent activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn inhibits lipid synthesis.[2][3]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound, highlighting its inhibitory potency and anti-proliferative activity across various cancer cell lines.

ParameterCell LineValueReference
HIF-1α Inhibition (IC₅₀) HepG21.2 µM[1]
Growth Inhibition (GI₅₀) Various Cancer Cells0.4 - 4.6 µM[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism and application of this compound, the following diagrams have been generated using Graphviz.

LW1564_Mechanism_of_Action cluster_cell Cancer Cell cluster_hypoxia Hypoxic Condition This compound This compound ETC_Complex_I ETC Complex I This compound->ETC_Complex_I inhibits Mitochondrion Mitochondrion Oxygen O₂ ETC_Complex_I->Oxygen consumes PHD PHD Oxygen->PHD activates HIF1a HIF-1α HIF1a_OH HIF-1α-OH HIF1a->HIF1a_OH HRE Hypoxia Response Element (HRE) HIF1a->HRE binds PHD->HIF1a hydroxylates VHL VHL Proteasome Proteasome VHL->Proteasome recruits Proteasome->HIF1a_OH degrades HIF1a_OH->VHL binds Degradation Degradation Target_Genes Target Genes (e.g., GLUT1, VEGF, PDK1) HRE->Target_Genes activates transcription Hypoxia Low O₂ Hypoxia->HIF1a stabilizes

Caption: Mechanism of action of this compound in inhibiting HIF-1α.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture 1. Cancer Cell Culture (e.g., HepG2, A549) Hypoxia_Induction 2. Induce Hypoxia (e.g., 1% O₂, CoCl₂) Cell_Culture->Hypoxia_Induction LW1564_Treatment 3. Treat with this compound (Dose-response and time-course) Hypoxia_Induction->LW1564_Treatment HIF1a_Analysis 4a. HIF-1α Protein Analysis (Western Blot) LW1564_Treatment->HIF1a_Analysis Target_Gene_Analysis 4b. Target Gene Expression (qPCR: GLUT1, PDK1, VEGF) LW1564_Treatment->Target_Gene_Analysis Metabolism_Assay 4c. Metabolic Assays (OCR, ATP production) LW1564_Treatment->Metabolism_Assay Proliferation_Assay 4d. Cell Proliferation Assay (e.g., IncuCyte) LW1564_Treatment->Proliferation_Assay Xenograft_Model 5. Establish Tumor Xenograft Model (e.g., HepG2 in nude mice) LW1564_Administration 6. Administer this compound Xenograft_Model->LW1564_Administration Tumor_Monitoring 7. Monitor Tumor Growth and Body Weight LW1564_Administration->Tumor_Monitoring Endpoint_Analysis 8. Endpoint Analysis (Tumor weight, Immunohistochemistry for HIF-1α) Tumor_Monitoring->Endpoint_Analysis

Caption: Experimental workflow for investigating this compound's effects.

Logical_Relationship This compound This compound Mito_Resp_Inhibition Inhibition of Mitochondrial Respiration (Complex I) This compound->Mito_Resp_Inhibition Increased_O2 Increased Intracellular O₂ Mito_Resp_Inhibition->Increased_O2 Decreased_ATP Decreased ATP Production Mito_Resp_Inhibition->Decreased_ATP HIF1a_Degradation HIF-1α Degradation Increased_O2->HIF1a_Degradation Decreased_HIF1_Targets Decreased Expression of HIF-1 Target Genes HIF1a_Degradation->Decreased_HIF1_Targets Reduced_Glycolysis Reduced Glycolysis Decreased_HIF1_Targets->Reduced_Glycolysis Inhibition_of_Cancer_Growth Inhibition of Cancer Cell Growth Reduced_Glycolysis->Inhibition_of_Cancer_Growth AMPK_Activation AMPK Activation Decreased_ATP->AMPK_Activation Inhibited_Lipid_Synthesis Inhibited Lipid Synthesis AMPK_Activation->Inhibited_Lipid_Synthesis Inhibited_Lipid_Synthesis->Inhibition_of_Cancer_Growth

Caption: Logical flow of this compound's anti-tumor effects.

Experimental Protocols

Here are detailed protocols for key experiments to investigate the effects of this compound on tumor hypoxia.

Cell Culture and Induction of Hypoxia

Objective: To culture cancer cells and induce a hypoxic environment to study the effects of this compound.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549, HCT116)[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, and 94% N₂

  • Cobalt chloride (CoCl₂) (optional, as a chemical inducer of hypoxia)

  • This compound (stock solution in DMSO)

Protocol:

  • Culture cancer cells in a standard cell culture incubator (37°C, 5% CO₂) until they reach 70-80% confluency.

  • Seed the cells into appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).

  • Allow the cells to adhere overnight.

  • To induce hypoxia, place the culture plates in a hypoxia chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the desired duration (e.g., 6-24 hours).[4][5]

  • Alternatively, for chemical induction of hypoxia, treat the cells with CoCl₂ (e.g., 100 µM) for the desired time.[5]

  • For this compound treatment, add the compound at various concentrations to the cell culture medium just before placing the cells under hypoxic conditions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

Western Blot Analysis of HIF-1α

Objective: To determine the effect of this compound on HIF-1α protein levels under hypoxic conditions.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-HIF-1α, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment with this compound under hypoxic conditions, wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

Quantitative Real-Time PCR (qPCR) for HIF-1 Target Genes

Objective: To measure the effect of this compound on the mRNA expression of HIF-1 target genes (e.g., GLUT1, PDK1, VEGF).[3][5]

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (GLUT1, PDK1, VEGF) and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

  • Following this compound treatment under hypoxia, harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from an equal amount of RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green or TaqMan master mix and specific primers for the target genes and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

Objective: To assess the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer or a Clark-type oxygen electrode

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial complex inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III)

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • The day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour.

  • Load the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.

  • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

  • Run the assay to measure the oxygen consumption rate (OCR) before and after the injection of the compounds.

  • Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiration. A significant decrease in OCR after this compound injection indicates inhibition of mitochondrial respiration.[6]

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for injection (e.g., HepG2)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control (vehicle) and treatment (this compound) groups.

  • Administer this compound to the treatment group via the appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).[7]

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for HIF-1α and other biomarkers).[7]

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines and experimental setup. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols: Lipid Synthesis Inhibition Assay Using LW1564

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the inhibitory effect of LW1564 on lipid synthesis in cancer cells. This compound is a novel small molecule inhibitor that targets mitochondrial respiration, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of lipid metabolism.[1][2][3][4] These application notes offer a comprehensive guide, including the mechanism of action, protocols for cell-based assays, and data presentation for researchers in oncology and metabolic diseases.

Introduction

Cancer cells exhibit altered metabolic pathways, including increased de novo lipid synthesis, to support their rapid proliferation and survival.[5] Targeting these metabolic vulnerabilities presents a promising therapeutic strategy. This compound, a disubstituted adamantyl derivative, has been identified as a potent inhibitor of cancer cell growth.[1][2] Its mechanism of action involves the suppression of mitochondrial electron transport chain (ETC) complex I.[1][2][4] This leads to a decrease in ATP production, an increase in the AMP/ATP ratio, and the subsequent activation of the energy sensor AMPK.[1][2][4] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, ultimately leading to the inhibition of lipid production.[1][2][3][4] This document outlines the experimental procedures to quantify the inhibitory effect of this compound on lipid synthesis.

Data Presentation

The inhibitory activity of this compound on cancer cell growth and lipid accumulation is concentration-dependent.[1] Below are tables summarizing the quantitative data for this compound.

Table 1: Growth Inhibition (GI₅₀) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)Reference
HepG2Hepatocellular Carcinoma0.4 - 4.6[2]
A549Lung Carcinoma0.4 - 4.6[2]
HCT116Colon Carcinoma0.4 - 4.6[2]

Table 2: Effect of this compound on Lipid Accumulation in HepG2 Cells

TreatmentConcentration (µM)Relative Fatty Acid Content (%)Reference
Control (Vehicle)-100[1]
This compound5Concentration-dependent decrease[1]
This compound10Concentration-dependent decrease[1]

*The primary literature indicates a significant, concentration-dependent decrease in lipid accumulation with this compound treatment; however, the exact percentage of inhibition at each concentration is not explicitly stated. The provided graph shows a visually significant reduction.[1]

Mandatory Visualizations

Signaling Pathway of this compound-Mediated Lipid Synthesis Inhibition

LW1564_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Mito Mitochondrion This compound->Mito enters ETC_I ETC Complex I ATP ATP ETC_I->ATP inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP->AMP_ATP_Ratio decrease leads to AMPK AMPK AMP_ATP_Ratio->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK activates ACC ACC pAMPK->ACC phosphorylates pACC p-ACC (Inactive) ACC->pACC Lipid_Synthesis Lipid Synthesis pACC->Lipid_Synthesis inhibits

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Lipid Synthesis Inhibition Assay

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed HepG2 Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (or vehicle) for 24h Incubate_24h->Treat_this compound Wash_PBS Wash with PBS Treat_this compound->Wash_PBS Stain_Nile_Red Stain with 200 nM Nile Red for 10 min Wash_PBS->Stain_Nile_Red Image_Acquisition Image Acquisition (Fluorescence Microscopy) Stain_Nile_Red->Image_Acquisition Quantification Quantify Fluorescence Intensity Image_Acquisition->Quantification

Caption: Workflow for the lipid synthesis inhibition assay.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HepG2 (human hepatocellular carcinoma)

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Lipid Synthesis Inhibition Assay using Nile Red Staining

This protocol is adapted from Kim et al., 2020.[1]

  • Materials:

    • HepG2 cells

    • 96-well black, clear-bottom tissue culture plates

    • This compound stock solution (in DMSO)

    • Vehicle control (DMSO)

    • Nile Red stock solution (1 mg/mL in acetone)

    • Phosphate-Buffered Saline (PBS)

    • Calcein AM (for normalization, optional)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle-only control (DMSO concentration should be consistent across all wells, typically ≤ 0.1%).

    • Incubation: Incubate the cells with this compound for 24 hours.

    • Staining: a. Prepare a 200 nM Nile Red working solution in PBS. b. Carefully remove the treatment medium from the wells. c. Wash the cells once with 100 µL of PBS. d. Add 100 µL of the 200 nM Nile Red solution to each well. e. Incubate the plate for 10 minutes at room temperature, protected from light.[1]

    • Image Acquisition and Analysis: a. After incubation, acquire images using a fluorescence microscope with appropriate filters for Nile Red (Excitation/Emission: ~552/636 nm for lipids). b. Alternatively, quantify the fluorescence intensity using a microplate reader. c. Normalize the Nile Red fluorescence signal to cell number, which can be determined by a separate viability assay (e.g., using Calcein AM or DAPI nuclear stain).

Western Blot Analysis for p-AMPK and p-ACC

This protocol confirms the mechanism of action of this compound.

  • Materials:

    • HepG2 cells

    • 6-well tissue culture plates

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC, anti-β-actin

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 24 hours.[1]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control.

Troubleshooting

  • High background in Nile Red staining: Ensure complete removal of the staining solution and perform adequate washing steps. Use phenol (B47542) red-free medium during the final incubation and imaging to reduce background fluorescence.

  • Weak signal in Western blotting: Optimize protein concentration, antibody dilutions, and incubation times. Ensure the activity of the ECL substrate.

  • Variability in results: Maintain consistent cell seeding densities, treatment times, and reagent concentrations. Run replicates for all experiments.

Conclusion

The protocols described in this document provide a robust framework for investigating the inhibitory effects of this compound on lipid synthesis in cancer cells. By following these detailed procedures, researchers can effectively quantify the compound's activity and elucidate its mechanism of action, contributing to the development of novel cancer therapies targeting cellular metabolism.

References

Troubleshooting & Optimization

LW1564 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LW1564 in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of hypoxia-inducible factor-1α (HIF-1α).[1][2] It functions by targeting and inhibiting Complex I of the mitochondrial electron transport chain.[3][4][5] This inhibition of mitochondrial respiration leads to a decrease in oxygen consumption, which in turn increases intracellular oxygen levels and promotes the degradation of HIF-1α.[3][5] Consequently, this compound reduces ATP production, activates the AMP-activated protein kinase (AMPK) signaling pathway, and inhibits lipid synthesis.[1][3][5]

Q2: How should I prepare a stock solution of this compound?

A2: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3] A concentration of 20 mM in DMSO is a commonly used starting point for a stock solution.[3]

Q3: What is the recommended final concentration of DMSO in my cell culture medium?

A3: It is crucial to keep the final concentration of DMSO in the cell culture medium low to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, with 0.1% being preferable.[6] Always include a vehicle-only (DMSO) control in your experiments to account for any effects of the solvent.

Q4: In which cell lines has this compound been shown to be effective?

A4: this compound has been shown to inhibit the growth of various cancer cell lines, including HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).[3][5]

Q5: What are the known downstream effects of this compound treatment?

A5: Treatment with this compound leads to the downregulation of HIF-1α target genes such as GLUT1 and PDK1.[3] It also promotes the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), leading to the inhibition of lipid synthesis.[3]

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in cell culture experiments.

Issue 1: Compound Precipitation in Cell Culture Medium

Possible Causes:

  • Poor Solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium.

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate.

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with the compound and cause it to precipitate over time.[7]

Solutions:

  • Determine Maximum Soluble Concentration: Before conducting your experiments, it is advisable to determine the maximum soluble concentration of this compound in your specific cell culture medium. A protocol for this is provided in the "Experimental Protocols" section.[7]

  • Stepwise Dilution: Prepare intermediate dilutions of your concentrated DMSO stock in pre-warmed culture medium before making the final dilution in the cell culture plate.[8]

  • Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[7]

  • Vortex Gently: When adding the this compound stock solution to the medium, vortex the solution gently to ensure proper mixing.[7]

  • Visual Inspection: After preparing the final dilutions, visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration is likely too high.[9]

Issue 2: Inconsistent or Unexpected Experimental Results

Possible Causes:

  • Compound Instability: this compound may not be stable in the cell culture medium for the duration of your experiment at 37°C.

  • Cell Line Specificity: The response to this compound can vary significantly between different cell types.[10]

  • Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that are not related to its primary mechanism of action.[11]

  • Serum Interaction: Components of fetal bovine serum (FBS) can bind to the compound, affecting its bioavailability and activity.[12]

Solutions:

  • Assess Compound Stability: It is recommended to perform a stability study of this compound in your cell culture medium at 37°C over the time course of your experiment. A general protocol for this is provided in the "Experimental Protocols" section.

  • Dose-Response and Time-Course Experiments: Conduct thorough dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell line and experimental endpoint.[10]

  • Control for Serum Effects: If you observe variability that may be related to serum, consider testing different batches of FBS or reducing the serum concentration if your experimental design allows. Be aware that serum deprivation itself can induce HIF-1α.[13]

  • Monitor Mitochondrial Function: Since this compound targets mitochondria, unexpected results could be related to broader effects on mitochondrial health. Consider including assays that measure mitochondrial membrane potential or reactive oxygen species (ROS) production.[14]

Issue 3: Difficulty Detecting HIF-1α Stabilization or Downstream Effects

Possible Causes:

  • Rapid Protein Degradation: HIF-1α is a highly labile protein and can degrade quickly during sample preparation.[10]

  • Suboptimal Time Point: The kinetics of HIF-1α stabilization and the subsequent transcription of its target genes are time-dependent.[10]

  • Inefficient Protein Extraction: HIF-1α translocates to the nucleus upon stabilization. Whole-cell lysates may not be optimal for its detection.[10]

Solutions:

  • Use Protease Inhibitors: Always use a lysis buffer containing a cocktail of protease and phosphatase inhibitors and keep samples on ice.[10]

  • Nuclear Extraction: For Western blotting of HIF-1α, consider using a nuclear extraction protocol to enrich for the stabilized protein.[10]

  • Time-Course Experiments: Perform a time-course experiment to identify the peak of HIF-1α accumulation and the subsequent expression of its target genes.[10]

  • Positive Controls: Use a known HIF-stabilizing agent, such as cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG), as a positive control in your experiments.[10]

Quantitative Data

The following table summarizes the reported inhibitory concentrations of this compound in various cancer cell lines.

ParameterCell LineValueReference
IC50 (HIF-1α activity)HepG21.2 µM[1][3]
GI50 (Growth Inhibition)Various Cancer Cell Lines0.4 - 4.6 µM[1][15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Based on the molecular weight of this compound, calculate the mass required to prepare a 20 mM stock solution in a specific volume of DMSO.

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C may be used if necessary.[7]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
  • Materials:

    • This compound stock solution (20 mM in DMSO)

    • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

    • Sterile 96-well plate

    • Pipettes and sterile tips

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in DMSO.

    • In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

    • Include a DMSO-only control.

    • Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂).

    • Visually inspect the wells for any signs of precipitation (cloudiness or crystals) at various time points (e.g., 0, 2, 6, and 24 hours).[9]

    • For a more quantitative assessment, the absorbance of the plate can be read at a wavelength of around 600 nm. An increase in absorbance indicates precipitation.[9]

    • The highest concentration that remains clear is the maximum working soluble concentration under these conditions.

Protocol 3: Assessment of this compound Stability in Cell Culture Medium
  • Materials:

    • This compound stock solution

    • Your specific cell culture medium, pre-warmed to 37°C

    • Sterile microcentrifuge tubes

    • Incubator (37°C, 5% CO₂)

    • Analytical instrument (e.g., HPLC-UV)

  • Procedure:

    • Prepare a solution of this compound in your pre-warmed cell culture medium at the desired final concentration.

    • Aliquot this solution into several sterile microcentrifuge tubes, one for each time point to be tested.

    • Immediately process one tube as the time zero (T=0) sample. This typically involves quenching the reaction (e.g., with cold acetonitrile (B52724) to precipitate proteins) and preparing the sample for analysis.

    • Incubate the remaining tubes at 37°C.

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator and process it in the same manner as the T=0 sample.

    • Analyze the concentration of this compound in all samples using a validated HPLC-UV method.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

LW1564_Signaling_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits O2_Consumption Oxygen Consumption Mito_Complex_I->O2_Consumption decreases ATP_Production ATP Production Mito_Complex_I->ATP_Production decreases Intracellular_O2 Intracellular Oxygen O2_Consumption->Intracellular_O2 increases HIF1a_Degradation HIF-1α Degradation Intracellular_O2->HIF1a_Degradation promotes Cell_Growth Cancer Cell Growth HIF1a_Degradation->Cell_Growth inhibits AMP_ATP_Ratio AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio increases AMPK_Activation AMPK Activation AMP_ATP_Ratio->AMPK_Activation leads to Lipid_Synthesis Lipid Synthesis AMPK_Activation->Lipid_Synthesis inhibits Lipid_Synthesis->Cell_Growth inhibits

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare 20 mM This compound Stock in DMSO Working_Sol Prepare Working Solutions in Pre-warmed Medium Stock_Prep->Working_Sol Treatment Treat Cells with This compound Working_Sol->Treatment Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Assay (e.g., Viability, WB, Metabolism) Incubation->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

Caption: General experimental workflow for this compound cell-based assays.

References

Off-target effects of LW1564 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LW1564 in cancer cell experiments. The information is designed to help you identify and understand potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3][4][5] Its primary mechanism involves the inhibition of mitochondrial respiration by targeting Complex I of the electron transport chain.[2][6] This leads to a decrease in oxygen consumption, which in turn increases intracellular oxygen levels and promotes the proteasomal degradation of HIF-1α.[2][6]

Q2: Besides mitochondrial Complex I, are there other known targets of this compound?

Yes, this compound has been shown to directly target Malate Dehydrogenase 2 (MDH2), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2][6][7] The inhibition of MDH2 contributes to the overall disruption of mitochondrial metabolism and the subsequent reduction in HIF-1α accumulation.[7]

Q3: What are the expected downstream effects of this compound treatment in cancer cells?

The inhibition of mitochondrial respiration and the subsequent decrease in ATP production lead to an increased AMP/ATP ratio. This activates the AMP-activated protein kinase (AMPK) signaling pathway.[2][6] Activated AMPK can then phosphorylate and inhibit downstream targets such as acetyl-CoA carboxylase (ACC), leading to an inhibition of lipid synthesis.[2][6]

Q4: I am not observing the expected decrease in HIF-1α levels after this compound treatment. What could be the reason?

Several factors could contribute to this. First, ensure that your cells were under hypoxic conditions to induce HIF-1α expression before treatment. Second, the degradation of HIF-1α is proteasome-dependent; ensure the proteasome is functional in your cell line.[6] Lastly, consider the possibility of non-canonical pathways stabilizing HIF-1α in your specific cancer cell model that may be less sensitive to changes in intracellular oxygen levels.[8]

Q5: Are there any known resistance mechanisms to this compound?

While specific resistance mechanisms to this compound have not been extensively documented, cancer cells with a strong reliance on glycolysis for ATP production might be less sensitive to inhibitors of mitochondrial respiration. Additionally, mutations in the binding sites of this compound on Complex I or MDH2 could theoretically confer resistance.

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Cytotoxicity at Low Concentrations

Possible Cause 1: Off-target effects on other cellular kinases or metabolic enzymes. While the primary targets are known, high concentrations of any small molecule can lead to off-target binding. The metabolic reprogramming induced by this compound can also be profound, leading to significant stress in some cell lines.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the GI50 (50% growth inhibition) for your specific cell line and compare it to published values.

  • Use a Lower Concentration: If significant cytotoxicity is observed below the expected GI50, try using a lower concentration of this compound.

  • Control for Mitochondrial Toxicity: Compare the effects of this compound with a well-characterized Complex I inhibitor like rotenone (B1679576) to see if the observed cytotoxicity is consistent with on-target mitochondrial effects.

  • Assess Mitochondrial Health: Use assays like MitoTracker staining or measure mitochondrial membrane potential to assess the general health of the mitochondria in your cells following treatment.

Possible Cause 2: High dependence of the cancer cell line on oxidative phosphorylation. Cancer cells that are highly reliant on mitochondrial respiration for their energy needs will be more sensitive to this compound.[2][6]

Troubleshooting Steps:

  • Characterize Cellular Metabolism: Use a Seahorse XF Analyzer to determine the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cancer cells to understand their metabolic phenotype.

  • Compare with Other Cell Lines: Test this compound on a panel of cancer cell lines with varying degrees of reliance on oxidative phosphorylation versus glycolysis.

Problem 2: Inconsistent or Unexplained Changes in Downstream Signaling Pathways

Possible Cause: Crosstalk between AMPK signaling and other pathways. The activation of AMPK is a major cellular stress response and can have wide-ranging effects on other signaling pathways beyond the direct inhibition of lipid synthesis.

Troubleshooting Steps:

  • Phospho-protein Array: To get a broader view of the signaling changes, consider using a phospho-protein array to simultaneously assess the activation state of multiple signaling pathways.

  • Specific Inhibitors: Use specific inhibitors for other pathways of interest to dissect the signaling crosstalk with AMPK activation.

  • Time-Course Experiment: Perform a time-course experiment to observe the kinetics of AMPK activation and changes in other signaling pathways. This can help to establish a temporal relationship between events.

Quantitative Data

Table 1: Inhibitory Potency of this compound

Target/ActivityCell LineIC50 / GI50 (µM)
HIF-1α Activity (HRE-luciferase)HepG21.2[2]
MDH2 Activity-6.66 ± 0.64[2]
Growth Inhibition (various cancer cells)Various0.4 - 4.6[4][9]
Growth Inhibition (normal cells)CCD34Lu, WI-38> 20[9]

Experimental Protocols

Protocol 1: Western Blot for AMPK Activation

Objective: To detect the phosphorylation of AMPK at Threonine 172 as an indicator of its activation following this compound treatment.

Materials:

  • Cancer cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 2: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To measure the oxygen consumption rate (OCR) and assess the inhibitory effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, cartridges)

  • Cancer cells of interest

  • This compound

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test compounds: oligomycin, FCCP, rotenone/antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Drug Treatment: Treat cells with this compound for the desired duration.

  • Assay Preparation: A day before the assay, hydrate (B1144303) the sensor cartridge. On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

  • Mito Stress Test: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. A decrease in these parameters upon this compound treatment indicates inhibition of mitochondrial respiration.

Visualizations

LW1564_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytosol Cytosol This compound This compound ETC_Complex_I ETC Complex I This compound->ETC_Complex_I inhibits MDH2 MDH2 (TCA Cycle) This compound->MDH2 inhibits O2_Consumption O₂ Consumption ETC_Complex_I->O2_Consumption drives ATP_Production ATP Production O2_Consumption->ATP_Production drives Intra_O2 Intracellular O₂ O2_Consumption->Intra_O2 reduces consumption, leading to increase AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio decrease leads to HIF_1a HIF-1α Intra_O2->HIF_1a promotes degradation of Proteasome Proteasome HIF_1a->Proteasome degradation AMPK AMPK AMP_ATP_Ratio->AMPK activates Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis inhibits

Caption: On-target mechanism of this compound in cancer cells.

Experimental_Workflow cluster_assays Parallel Assays start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment western_blot Western Blot (p-AMPK, total AMPK, HIF-1α) treatment->western_blot seahorse Seahorse XF Assay (OCR & ECAR) treatment->seahorse viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability analysis Data Analysis western_blot->analysis seahorse->analysis viability->analysis troubleshooting Troubleshooting Unexpected Results analysis->troubleshooting conclusion Conclusion: Assess On- and Off-Target Effects troubleshooting->conclusion

Caption: General experimental workflow for investigating this compound effects.

References

Technical Support Center: Optimizing LW1564 for HIF-1α Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LW1564 for the effective inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the use of this compound in experimental settings.

Q1: I am not observing significant HIF-1α inhibition with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of HIF-1α inhibition. Consider the following:

  • Suboptimal this compound Concentration: Ensure you are using a concentration range appropriate for your cell line. The half-maximal inhibitory concentration (IC50) for HIF-1α activity in HepG2 cells is 1.2 µM.[1][2][3] However, the optimal concentration can vary between cell lines. We recommend performing a dose-response experiment to determine the optimal concentration for your specific model.

  • Inadequate Hypoxic Conditions: this compound's mechanism involves promoting the oxygen-dependent degradation of HIF-1α.[4][5][6] Therefore, it is crucial to induce and maintain a robust hypoxic environment (e.g., 1% O2) to ensure HIF-1α is stabilized and the effect of this compound can be observed.

  • Incorrect Timing of Treatment: The duration of this compound treatment and hypoxia exposure is critical. For instance, in HepG2 cells, HIF-1α accumulation is typically assessed after 6 hours of treatment under hypoxia.[2][5]

  • Cell Line Specificity: The growth inhibitory effects of this compound (GI50) have been shown to range from 0.4 to 4.6 μM in various cancer cell lines, while it has minimal effect on normal cells (GI50 > 20 μM).[7] Your cell line may have intrinsic resistance or a different sensitivity to the compound.

Q2: How does this compound inhibit HIF-1α?

A2: this compound is a disubstituted adamantyl derivative that indirectly inhibits HIF-1α.[4][5] Its primary mechanism of action is the suppression of mitochondrial respiration by targeting the mitochondrial electron transport chain (ETC) complex I.[4][5][6] This inhibition of respiration leads to a decrease in oxygen consumption, thereby increasing the intracellular oxygen concentration. The elevated oxygen levels promote the prolyl hydroxylation of HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[2][4]

Q3: What are the downstream effects of this compound treatment?

A3: By inhibiting HIF-1α, this compound downregulates the expression of HIF-1 target genes involved in angiogenesis, glucose metabolism, and cell survival, such as GLUT1, PDK1, and VEGFA.[2][3] Additionally, by inhibiting mitochondrial respiration, this compound decreases cellular ATP levels, which increases the AMP/ATP ratio.[4][6] This activates AMP-activated protein kinase (AMPK), leading to the phosphorylation of acetyl-CoA carboxylase (ACC) and subsequent inhibition of lipid synthesis.[3][4][6]

Q4: Can I use this compound in normoxic conditions to study its effects?

A4: While the primary application of this compound is to inhibit hypoxia-induced HIF-1α stabilization, its effects on mitochondrial respiration and AMPK signaling can be studied under normoxic conditions. However, to specifically assess its impact on HIF-1α levels, a hypoxic environment is necessary to induce HIF-1α accumulation.

Q5: Is this compound cytotoxic to all cell lines?

A5: this compound has been shown to inhibit the growth of various cancer cell lines, including HepG2, A549, and HCT116.[4][5][6] However, it exhibits significantly less cytotoxicity towards normal cells.[7] It is always recommended to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the appropriate non-toxic concentration range for your specific cell line before proceeding with functional assays.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various experimental contexts.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (HIF-1α Inhibition) HepG21.2 µM[1][2][3]
GI50 (Growth Inhibition) Various Cancer Cells0.4 - 4.6 µM[1][7]
GI50 (Growth Inhibition) Normal Lung Fibroblasts> 20 µM[7]
MDH2 Inhibition (IC50) HCT1166.66 ± 0.64 µM[3]

Detailed Experimental Protocols

Below are detailed protocols for key experiments to assess the efficacy of this compound.

Protocol 1: HIF-1α Reporter Gene Assay

This assay measures the transcriptional activity of HIF-1α.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 12-well plate.

  • Transfection: When cells reach approximately 50% confluency, transfect them with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a control plasmid (e.g., pRL-CMV for normalization).

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Hypoxic Incubation: Place the cells in a hypoxic chamber (1% O2) for 6-12 hours.[2][8]

  • Luciferase Assay: Following hypoxic incubation, measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the HRE-driven firefly luciferase activity to the control Renilla luciferase activity.

Protocol 2: Western Blotting for HIF-1α Detection

This protocol allows for the direct measurement of HIF-1α protein levels.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound or a vehicle control.

  • Hypoxic Exposure: Incubate the cells under hypoxic conditions (1% O2) for 6 hours.[2][5]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control, such as β-actin, should be used to ensure equal protein loading.[2]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed.

LW1564_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound ETC_I ETC Complex I This compound->ETC_I inhibits O2_consumption O₂ Consumption ETC_I->O2_consumption drives intracellular_O2 Intracellular O₂ (Increased) ETC_I->intracellular_O2 inhibition increases ATP_production ATP Production O2_consumption->ATP_production leads to PHD PHD intracellular_O2->PHD activates HIF1a HIF-1α HIF1a_OH HIF-1α-OH PHD->HIF1a hydroxylates Proteasome Proteasome HIF1a_OH->Proteasome ubiquitination VHL VHL VHL->HIF1a_OH binds Degradation Degradation Proteasome->Degradation leads to

Caption: Mechanism of this compound-mediated HIF-1α degradation.

Western_Blot_Workflow start 1. Cell Culture & Treatment hypoxia 2. Hypoxic Incubation (1% O₂, 6h) start->hypoxia lysis 3. Cell Lysis (RIPA Buffer) hypoxia->lysis quant 4. Protein Quantification (BCA/Bradford) lysis->quant sds_page 5. SDS-PAGE quant->sds_page transfer 6. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 7. Blocking (5% Milk/BSA) transfer->blocking primary_ab 8. Primary Antibody (anti-HIF-1α) blocking->primary_ab secondary_ab 9. Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection 10. ECL Detection secondary_ab->detection end Result: HIF-1α Protein Levels detection->end

Caption: Experimental workflow for Western Blot analysis of HIF-1α.

References

LW1564 cytotoxicity in normal versus cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LW1564. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1] Its primary mechanism involves the inhibition of mitochondrial respiration at Complex I of the electron transport chain.[2][3] This leads to a decrease in oxygen consumption, which in turn increases intracellular oxygen levels.[2] The elevated oxygen promotes the proteasome-dependent degradation of the HIF-1α subunit.[4] Consequently, the transcription of HIF-1 target genes involved in glycolysis, angiogenesis, and cell survival is suppressed.[4]

Q2: Is this compound selectively cytotoxic to cancer cells over normal cells?

A2: Yes, studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines while having minimal effect on the growth of normal cells.[5][6] For instance, the GI50 values for cancer cells are in the micromolar range, whereas for normal human lung fibroblasts (WI-38) and normal lung cells (CCD-34Lu), the GI50 is significantly higher.[5][6]

Q3: How does this compound affect cellular metabolism beyond HIF-1α inhibition?

A3: By inhibiting mitochondrial respiration, this compound reduces ATP production.[1][2] This drop in cellular energy levels leads to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][7] Activated AMPK, in turn, inhibits lipid synthesis.[1][2]

Q4: What is the recommended solvent and storage condition for this compound?

A4: While the provided search results do not specify a solvent, compounds of this nature are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. For long-term storage, it is generally recommended to store the compound as a solid at -20°C or -80°C. Once in solution, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Inconsistent IC50/GI50 values across experiments. 1. Cell passage number and confluency.2. Variability in drug concentration preparation.3. Inconsistent incubation times.4. Contamination of cell cultures.1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment.2. Prepare fresh serial dilutions of this compound from a stock solution for each experiment. Verify the concentration of the stock solution.3. Adhere strictly to the predetermined incubation time for the cytotoxicity assay.4. Regularly test cell lines for mycoplasma contamination.
High cytotoxicity observed in normal cell lines. 1. High concentration of this compound used.2. Sensitivity of the specific normal cell line.3. Off-target effects at high concentrations.1. Perform a dose-response curve starting from a low concentration to determine the optimal range with selective cytotoxicity.2. Test on multiple, different normal cell lines to confirm selectivity.3. Ensure the final DMSO concentration is low and consistent across all wells, as high concentrations of DMSO can be toxic to cells.
No significant inhibition of HIF-1α accumulation observed. 1. Insufficient hypoxic conditions.2. Incorrect timing of this compound treatment.3. Issues with Western blot protocol.1. Ensure the hypoxia chamber is functioning correctly and maintaining a low oxygen environment (e.g., 1% O2).2. Treat cells with this compound under hypoxic conditions for a sufficient duration (e.g., 6-12 hours) to observe an effect on HIF-1α levels.[7][4]3. Optimize the Western blot protocol, including antibody concentrations and incubation times. Use a positive control for HIF-1α induction.
Unexpected changes in cellular metabolism (e.g., glycolysis). 1. This compound inhibits mitochondrial respiration, which can lead to a compensatory increase in glycolysis (the Warburg effect).1. Measure both the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) using an instrument like the Seahorse XF Analyzer to get a complete picture of the metabolic phenotype.[5]

Quantitative Data Summary

Table 1: this compound Growth Inhibition (GI50) in Various Cell Lines

Cell LineCancer TypeGI50 (µM)Reference
Various Cancer Cells-0.4 - 4.6[5][6]
CCD-34LuNormal Lung> 20[5]
WI-38Normal Fibroblast> 20[5][6]

Table 2: this compound Inhibitory Concentration (IC50) Values

Target/AssayCell LineIC50 (µM)Reference
HIF-1α (HRE-luciferase assay)HepG21.2[1][4][5]
MDH2 (Enzymatic Assay)-6.66 ± 0.64[3]

Experimental Protocols

Cell Viability (Cytotoxicity) Assay

This protocol is a general guideline for determining the GI50 or IC50 of this compound.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • Viability Assessment:

    • Use a suitable cell viability reagent such as MTT, MTS, or a resazurin-based assay.

    • Follow the manufacturer's instructions for the chosen reagent.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration.

    • Calculate the GI50/IC50 value using non-linear regression analysis.

Western Blot for HIF-1α Detection
  • Cell Treatment:

    • Plate cells in 6-well plates or 10 cm dishes.

    • Once the cells reach the desired confluency, treat them with this compound at various concentrations.

    • Place the cells in a hypoxic chamber (e.g., 1% O2) for 6-12 hours.[7][4] Include a normoxic control and a hypoxic vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

  • Detection:

    • Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

    • Visualize the bands using a chemiluminescence imaging system.

Visualizations

LW1564_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ETC_Complex_I ETC Complex I O2_consumption O2 Consumption ETC_Complex_I->O2_consumption drives ATP_production ATP Production AMP_ATP_ratio ↑ AMP/ATP Ratio ATP_production->AMP_ATP_ratio O2_consumption->ATP_production enables HIF1a HIF-1α O2_consumption->HIF1a promotes degradation of This compound This compound This compound->ETC_Complex_I inhibits Proteasome Proteasomal Degradation HIF1a->Proteasome degraded by AMPK AMPK Lipid_synthesis Lipid Synthesis AMPK->Lipid_synthesis inhibits AMP_ATP_ratio->AMPK activates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells (Normal & Cancer Lines) treatment Treat Cells with this compound cell_seeding->treatment lw1564_prep Prepare this compound Serial Dilutions lw1564_prep->treatment incubation Incubate (e.g., 48-72h) treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_collection Measure Absorbance/ Fluorescence viability_assay->data_collection data_analysis Calculate GI50/IC50 data_collection->data_analysis

References

Technical Support Center: Mitigating LW1564-Induced Mitochondrial Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with LW1564 and managing its effects on mitochondrial function.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on mitochondrial stress assays.

Issue 1: Unexpectedly Low Oxygen Consumption Rate (OCR) in Control Cells

Question: My baseline Oxygen Consumption Rate (OCR) in vehicle-treated control cells is significantly lower than expected in my Seahorse XF assay. What could be the cause and how can I fix it?

Answer:

Low OCR in control cells can be caused by several factors unrelated to your experimental treatment. Here are some common causes and solutions:

  • Cell Health and Density:

    • Cause: Cells may be unhealthy, senescent, or plated at a suboptimal density.

    • Solution: Ensure you are using a healthy, low-passage cell culture. Perform a cell density titration experiment to determine the optimal seeding density for your cell type that results in a robust basal OCR.

  • Mitochondrial Isolation (for isolated mitochondria assays):

    • Cause: The mitochondrial isolation procedure may have been too harsh, leading to damaged mitochondria.[1] Contaminated glassware can also lead to uncoupling or inhibition.[1]

    • Solution: Handle the mitochondrial pellet gently during resuspension. Ensure all glassware is thoroughly cleaned. The quality of the mitochondrial preparation can be assessed by the respiratory control ratio (RCR), which is the ratio of State 3 (ADP-stimulated) to State 2 (basal) respiration.[1]

  • Assay Medium:

    • Cause: The assay medium may lack essential substrates for mitochondrial respiration.

    • Solution: Ensure your assay medium is supplemented with appropriate substrates like pyruvate, glutamine, and glucose.

A troubleshooting workflow for low OCR is presented below:

low_ocr_troubleshooting start Low Baseline OCR Observed check_cell_health Check Cell Health and Passage Number start->check_cell_health check_cell_density Verify Cell Seeding Density check_cell_health->check_cell_density Optimal use_fresh_cells Use Low-Passage, Healthy Cells check_cell_health->use_fresh_cells Suboptimal check_medium Confirm Assay Medium Composition check_cell_density->check_medium Optimal optimize_density Perform Cell Density Titration check_cell_density->optimize_density Suboptimal check_instrument Inspect Seahorse XF Instrument check_medium->check_instrument Correct prepare_fresh_medium Prepare Fresh, Supplemented Medium check_medium->prepare_fresh_medium Incorrect run_calibration Run Instrument Calibration check_instrument->run_calibration Calibration Needed resolved OCR within Expected Range optimize_density->resolved use_fresh_cells->resolved prepare_fresh_medium->resolved run_calibration->resolved lw1564_mechanism This compound This compound ComplexI Mitochondrial ETC Complex I This compound->ComplexI inhibits AMPK AMPK Activation This compound->AMPK MitoResp Mitochondrial Respiration ComplexI->MitoResp leads to decreased ATP ATP Production MitoResp->ATP results in reduced Oxygen Intracellular O₂ MitoResp->Oxygen causes increased HIF1a HIF-1α Degradation Oxygen->HIF1a stimulates mitigation_pathway This compound This compound ComplexI Complex I Inhibition This compound->ComplexI ROS Increased ROS ComplexI->ROS MitoStress Mitochondrial Stress ROS->MitoStress Nrf2_Activator Nrf2 Activator Nrf2 Nrf2 Nrf2_Activator->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Antioxidant_Supp Antioxidant (e.g., NAC) Antioxidant_Supp->ROS scavenges

References

Technical Support Center: Troubleshooting Inconsistent LW1564 Western Blot Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results obtained with the LW1564 antibody in Western blotting experiments. Below are frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any bands for my target protein when using the this compound antibody?

A1: Several factors can lead to a complete loss of signal in a Western blot. This can range from issues with the primary antibody itself to problems with the overall protocol.

Possible Causes and Solutions:

  • Inactive Primary Antibody: Ensure the this compound antibody has been stored correctly according to the datasheet and has not expired. To test its activity, you can perform a dot blot.[1][2]

  • Incorrect Secondary Antibody: Verify that your secondary antibody is specific for the host species of the this compound primary antibody (e.g., if this compound is a rabbit polyclonal, use an anti-rabbit secondary).[1][3][4]

  • Low Target Protein Expression: The target protein may not be sufficiently abundant in your sample.[5][6] Consider loading more protein onto the gel or using a positive control lysate known to express the target protein.[5][6][7]

  • Inefficient Protein Transfer: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[7][8][9] If transfer is inefficient, optimize transfer time and voltage. For larger proteins, a wet transfer is generally more efficient.[8]

  • Suboptimal Antibody Concentration: The concentration of the this compound antibody may be too low. Increase the concentration or incubation time.[1][10]

  • Presence of Sodium Azide (B81097): Sodium azide is an inhibitor of Horseradish Peroxidase (HRP). Ensure that none of your buffers contain sodium azide if you are using an HRP-conjugated secondary antibody.[3]

  • Inactive Detection Reagent: Ensure your ECL substrate is fresh and has been stored correctly.

Q2: My bands for the this compound target are very faint. How can I increase the signal intensity?

A2: Weak signals can be caused by many of the same issues that lead to no signal, but often to a lesser degree.

Possible Causes and Solutions:

  • Insufficient Protein Load: Increase the amount of protein loaded per well. A typical starting point is 20-30 µg of total protein from cell lysate.[6]

  • Suboptimal Antibody Dilution: The dilution of your this compound or secondary antibody may be too high. Perform a dilution optimization to find the ideal concentration.[8][11][12][13]

  • Insufficient Incubation Time: Increase the incubation time for the primary and/or secondary antibody. An overnight incubation at 4°C for the primary antibody can often enhance the signal.[13]

  • Excessive Washing: While washing is crucial to reduce background, excessive or harsh washing can strip the antibody from the membrane. Reduce the number or duration of wash steps.[14]

  • Blocking Agent Masking: Some blocking agents, like non-fat dry milk, can mask certain epitopes.[15] Try switching to a different blocking agent such as Bovine Serum Albumin (BSA).[16]

Q3: I'm experiencing high background on my Western blots with this compound. What can I do to reduce it?

A3: High background can obscure your bands of interest and make data interpretation difficult. It can manifest as a general haze or as discrete, non-specific bands.[16]

Possible Causes and Solutions:

  • Inadequate Blocking: Blocking is critical to prevent non-specific antibody binding.[17] Increase the blocking time, the concentration of the blocking agent, or try a different blocking buffer.[7][18][19]

  • Antibody Concentration Too High: High concentrations of either the primary or secondary antibody can lead to non-specific binding.[15][18][20] Try reducing the antibody concentration.

  • Insufficient Washing: Increase the number and duration of your wash steps to more effectively remove unbound antibodies.[7][19][21] Adding a detergent like Tween-20 to your wash buffer can also help.[8][14]

  • Contaminated Buffers: Ensure all your buffers are freshly made and filtered to prevent bacterial growth, which can cause speckles and high background.[20]

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause high background. Ensure the membrane remains submerged in buffer throughout the procedure.[18][20]

Q4: The band size I'm observing with the this compound antibody is different from the expected molecular weight. Why is this happening?

A4: Discrepancies between the observed and expected band size are a common issue in Western blotting.

Possible Causes and Solutions:

  • Post-Translational Modifications: Modifications such as glycosylation or phosphorylation can cause a protein to migrate slower than its predicted molecular weight, resulting in a larger-than-expected band.[15]

  • Protein Degradation: If your sample preparation is not optimal, proteases can degrade your target protein, leading to bands at a lower molecular weight than expected.[4][6][15] Always use fresh samples and include protease inhibitors in your lysis buffer.[6][8][22]

  • Splice Variants: The this compound antibody may be detecting different splice variants of the target protein, which will have different molecular weights.[22][23]

  • Protein-Protein Interactions or Multimerization: Strong interactions between proteins or the formation of dimers or multimers that are not fully disrupted by the sample buffer can result in bands at a higher molecular weight.[22][23] Ensure your samples are fully reduced and denatured by adding fresh reducing agent and boiling them before loading.[22]

  • "Smiling" Bands: Curved or "smiling" bands are often due to the gel overheating during electrophoresis.[8][24] Try running the gel at a lower voltage or in a cold room.[8][25]

Quantitative Data Summary

For optimal and consistent results with the this compound antibody, refer to the following recommended starting concentrations and incubation times. Note that these may require further optimization for your specific experimental conditions.

ParameterRecommended Starting ConditionOptimization Range
This compound Primary Antibody 1:1000 dilution1:500 - 1:5000
Secondary Antibody 1:5000 dilution1:2000 - 1:20,000
Blocking 1 hour at room temperature1-2 hours at RT or O/N at 4°C
Primary Incubation 2 hours at room temperature1-3 hours at RT or O/N at 4°C
Secondary Incubation 1 hour at room temperature1-2 hours at room temperature
Washing Steps 3 x 5 minutes3-5 washes of 5-10 minutes each

Experimental Protocols

Standard Western Blot Protocol for this compound
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine protein concentration using a BCA or Bradford assay.

    • Mix protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per well onto a polyacrylamide gel of an appropriate percentage for your target protein's molecular weight.

    • Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer overnight at 4°C is recommended for high molecular weight proteins.

    • After transfer, briefly wash the membrane with deionized water and visualize protein bands with Ponceau S stain to confirm successful transfer.

  • Blocking:

    • Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the this compound antibody in the blocking buffer at the recommended starting dilution.

    • Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

Visualizations

Western_Blot_Workflow cluster_electrophoresis Gel Electrophoresis cluster_transfer Protein Transfer cluster_immunodetection Immunodetection Sample_Prep Sample Preparation Gel_Run Run Gel Sample_Prep->Gel_Run Transfer Transfer to Membrane Gel_Run->Transfer Ponceau_Stain Ponceau S Stain Transfer->Ponceau_Stain Blocking Blocking Ponceau_Stain->Blocking Primary_Ab Primary Antibody Incubation (this compound) Blocking->Primary_Ab Washing1 Wash Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation Washing2 Wash Secondary_Ab->Washing2 Washing1->Secondary_Ab Detection Detection Washing2->Detection Washing3 Wash Troubleshooting_Tree Start Inconsistent Results with this compound No_Band No Bands Start->No_Band Faint_Band Faint Bands Start->Faint_Band High_Background High Background Start->High_Background No_Band_Sol1 Check Antibody Activity (Dot Blot) No_Band->No_Band_Sol1 Cause: Inactive Ab No_Band_Sol2 Verify Secondary Antibody No_Band->No_Band_Sol2 Cause: Wrong Secondary No_Band_Sol3 Confirm Protein Transfer (Ponceau S) No_Band->No_Band_Sol3 Cause: Poor Transfer No_Band_Sol4 Increase Antibody Concentration No_Band->No_Band_Sol4 Cause: Low Concentration Faint_Band_Sol1 Increase Protein Load Faint_Band->Faint_Band_Sol1 Cause: Low Protein Faint_Band_Sol2 Optimize Antibody Dilution Faint_Band->Faint_Band_Sol2 Cause: Suboptimal Dilution Faint_Band_Sol3 Increase Incubation Time Faint_Band->Faint_Band_Sol3 Cause: Short Incubation Faint_Band_Sol4 Change Blocking Agent Faint_Band->Faint_Band_Sol4 Cause: Epitope Masking High_Background_Sol1 Optimize Blocking (Time/Concentration) High_Background->High_Background_Sol1 Cause: Inadequate Blocking High_Background_Sol2 Decrease Antibody Concentration High_Background->High_Background_Sol2 Cause: High Ab Concentration High_Background_Sol3 Increase Washing High_Background->High_Background_Sol3 Cause: Insufficient Washing High_Background_Sol4 Use Fresh Buffers High_Background->High_Background_Sol4 Cause: Contamination Signaling_Pathway Ligand External Signal Receptor Receptor Activation Ligand->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Target_Protein Target of this compound Kinase_Cascade->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response

References

Technical Support Center: LW1564 Delivery Methods for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LW1564. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the delivery of this compound, a potent HIF-1α inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work in enhancing the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor oral bioavailability of this compound?

A1: While specific data on the oral bioavailability of this compound is not extensively published, small molecule inhibitors like this compound often face challenges with oral delivery. Potential reasons for poor bioavailability could include:

  • Low Aqueous Solubility: As a disubstituted adamantyl derivative, this compound may have hydrophobic properties, leading to poor solubility in gastrointestinal fluids and thus, low absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.

Q2: What are the recommended starting points for formulating this compound to improve its oral bioavailability?

A2: To address potential solubility and permeability issues, several formulation strategies can be explored:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can enhance its solubility, protect it from degradation, and improve its absorption profile. Polymeric nanoparticles (e.g., PLGA) and lipid-based nanoparticles are common choices.

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

Q3: How can I assess the effectiveness of my this compound formulation in vitro?

A3: In vitro dissolution testing is a critical first step. This involves measuring the rate and extent of this compound release from your formulation into a dissolution medium that mimics physiological conditions. Key parameters to monitor are the dissolution rate and the total amount of drug released over time. Comparing the dissolution profile of your formulation to that of the unformulated this compound will indicate the improvement in solubility.

Q4: What are the key considerations for an in vivo pharmacokinetic study of an this compound formulation?

A4: An in vivo pharmacokinetic study in an appropriate animal model (e.g., rats or mice) is essential to evaluate the oral bioavailability of your this compound formulation. Key parameters to measure in blood samples taken at various time points after oral administration include:

  • Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to reach Cmax): The time it takes to reach the maximum concentration.

  • AUC (Area under the curve): The total drug exposure over time. By comparing the AUC of the oral formulation to that of an intravenous administration of this compound, you can calculate the absolute oral bioavailability.

Troubleshooting Guides

Issue 1: Low Drug Loading in Nanoparticle Formulations
Symptom Possible Cause Suggested Solution
Low encapsulation efficiency (<70%) of this compound in polymeric nanoparticles.Poor affinity of this compound for the polymer matrix.1. Polymer Screening: Test different polymers with varying hydrophobicities (e.g., PLGA with different lactide-to-glycolide ratios). 2. Solvent Selection: Use a solvent system in which both this compound and the polymer are highly soluble during the formulation process. 3. Method Optimization: Adjust parameters in your nanoparticle preparation method (e.g., sonication energy, homogenization speed, or evaporation rate).
Precipitation of this compound during the formulation process.Supersaturation of the drug in the solvent system.1. Increase Polymer Concentration: A higher polymer concentration can help to better entrap the drug. 2. Optimize Drug-to-Polymer Ratio: Experiment with different ratios to find the optimal loading capacity.
Issue 2: Poor In Vitro Dissolution Profile
Symptom Possible Cause Suggested Solution
Incomplete release of this compound from the formulation in dissolution studies.Strong binding of this compound to the carrier material.1. Incorporate a Surfactant: Add a biocompatible surfactant (e.g., Tween 80) to the dissolution medium to enhance the solubilization of the released drug. 2. Modify Formulation: For solid dispersions, consider using a more hydrophilic polymer. For nanoparticles, investigate polymers that swell or degrade faster in the dissolution medium.
"Burst release" followed by a plateau with incomplete release.Drug is primarily adsorbed on the surface of the carrier.1. Optimize Formulation Process: Ensure homogenous distribution of the drug within the carrier matrix. For nanoparticles, this may involve adjusting the emulsification or solvent evaporation steps. 2. Surface Modification: For nanoparticles, a coating could be applied to modulate the initial burst release.
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Symptom Possible Cause Suggested Solution
Large standard deviations in plasma concentrations of this compound across test subjects.Inconsistent absorption due to formulation instability in the GI tract.1. Assess Formulation Stability: Test the stability of your formulation in simulated gastric and intestinal fluids. 2. Control Food Intake: Ensure that all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of many drugs. 3. Refine Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in administration.
Biphasic or multiple peaks in the plasma concentration-time profile.Enterohepatic recirculation or variable gastric emptying.1. Investigate Metabolic Pathways: While challenging, understanding the metabolic fate of this compound can provide insights. 2. Use a Cannulated Model: For more advanced studies, a model with a cannula in the bile duct can help to directly measure enterohepatic circulation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and further use.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus Setup: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare a dissolution medium that simulates physiological conditions. A common starting point is phosphate-buffered saline (PBS) at pH 7.4, or simulated gastric fluid (pH 1.2) followed by a switch to simulated intestinal fluid (pH 6.8). The medium should contain a small percentage of a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions for the poorly soluble this compound.

  • Test Conditions: Maintain the temperature at 37°C and the paddle speed at a constant rate (e.g., 50 or 75 RPM).

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into the dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the dissolution medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare a suspension or solution of the this compound formulation in a suitable vehicle for oral administration.

  • Dosing: Administer the formulation to the rats via oral gavage at a predetermined dose. For bioavailability calculation, a separate group of rats should receive an intravenous injection of this compound.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC. Calculate the absolute oral bioavailability using the formula: Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

LW1564_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound ETC_I ETC Complex I This compound->ETC_I Inhibits O2 Intracellular O2 (Increased) ETC_I->O2 Leads to ATP ATP (Decreased) ETC_I->ATP Reduces production of HIF1a HIF-1α O2->HIF1a Promotes degradation of Proteasome Proteasomal Degradation HIF1a->Proteasome AMPK AMPK (Activated) mTOR mTOR (Inhibited) AMPK->mTOR Inhibits ATP->AMPK Activates

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow_Bioavailability cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulate Prepare this compound Formulation (e.g., Nanoparticles) Dissolution In Vitro Dissolution Testing Formulate->Dissolution PK_Study In Vivo Pharmacokinetic Study (Animal Model) Dissolution->PK_Study Optimized Formulation Analyze Analyze Plasma Samples (LC-MS/MS) PK_Study->Analyze Calculate Calculate PK Parameters (Cmax, Tmax, AUC) Analyze->Calculate Bioavailability Determine Oral Bioavailability Calculate->Bioavailability

Caption: Experimental workflow for assessing this compound bioavailability.

Troubleshooting_Logic Start Start: Poor this compound Bioavailability Solubility Is aqueous solubility low? Start->Solubility Permeability Is intestinal permeability low? Solubility->Permeability No Formulate_Sol Formulation Strategy: - Nanoparticles - Solid Dispersion Solubility->Formulate_Sol Yes Metabolism Is first-pass metabolism high? Permeability->Metabolism No Formulate_Perm Formulation Strategy: - Permeation Enhancers - Nanocarriers Permeability->Formulate_Perm Yes Formulate_Met Formulation Strategy: - Co-administer inhibitor - Prodrug approach Metabolism->Formulate_Met Yes End End: Improved Bioavailability Metabolism->End No Formulate_Sol->Permeability Formulate_Perm->Metabolism Formulate_Met->End

Caption: Troubleshooting logic for improving this compound bioavailability.

Potential side effects of LW1564 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel HIF-1α inhibitor, LW1564, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound inhibits the growth of cancer cells by targeting mitochondrial respiration.[1][2][3] Specifically, it suppresses the activity of complex I in the mitochondrial electron transport chain.[1][2] This leads to a decrease in oxygen consumption, which in turn increases intracellular oxygen levels and promotes the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][4] The subsequent reduction in HIF-1α levels impairs cancer cell metabolism and inhibits tumor growth.[1][3]

Q2: Have any adverse side effects of this compound been reported in animal models?

A2: In a key preclinical study using a HepG2 xenograft mouse model, administration of this compound at a dose of 10 mg/kg via intraperitoneal injection did not result in significant changes in the body weights of the mice during the treatment period.[1][5] Furthermore, no pathological changes were observed in major organs, including the heart, lungs, stomach, liver, spleen, and kidneys.[5]

Q3: What is the recommended dosage and administration route for this compound in mouse models?

A3: A study has shown efficacy with intraperitoneal injections of this compound at a dose of 10 mg/kg in a HepG2 xenograft mouse model.[1][5] However, the optimal dosage and route of administration may vary depending on the specific animal model, cancer type, and experimental design. It is recommended to perform dose-response studies to determine the most effective and well-tolerated dose for your specific application.

Q4: Are there any expected effects on animal physiology or behavior when using this compound?

A4: While the primary study did not report significant behavioral changes, the mechanism of action of this compound (inhibition of mitochondrial complex I) could theoretically lead to metabolic alterations.[1] Researchers should monitor for any signs of lethargy, changes in food and water intake, or other behavioral abnormalities. Close monitoring of animal welfare is crucial throughout the experimental period.

Troubleshooting Guide

Issue 1: Observed weight loss or signs of cachexia in treated animals.

  • Possible Cause: While not reported in the initial studies, high doses or prolonged treatment with a mitochondrial inhibitor could potentially impact overall metabolism and lead to weight loss.[6]

  • Troubleshooting Steps:

    • Verify Dosage: Double-check all calculations and procedures for dose preparation and administration to rule out dosing errors.

    • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if weight loss is due to reduced caloric intake.

    • Reduce Dose or Frequency: Consider reducing the dose or the frequency of administration to see if the effect is mitigated.

    • Assess for Cachexia: If weight loss is significant, assess for other signs of cachexia, such as loss of adipose tissue and muscle mass.[6]

    • Consult a Veterinarian: If weight loss is severe or accompanied by other clinical signs, consult with a veterinarian.

Issue 2: Unexpected lethargy or reduced activity in treated animals.

  • Possible Cause: As this compound inhibits ATP production through mitochondrial respiration, this could lead to reduced energy levels and manifest as lethargy.[1][7]

  • Troubleshooting Steps:

    • Systematic Activity Monitoring: Implement a standardized method for observing and scoring animal activity at consistent time points.

    • Blood Glucose Monitoring: Consider monitoring blood glucose levels, as alterations in metabolism could affect glucose homeostasis.

    • Staggered Dosing: If possible, administer the drug at a time of day when activity levels are naturally lower to minimize disruption.

    • Evaluate Dose-Dependence: Determine if the lethargy is dose-dependent by testing a lower dose.

Quantitative Data Summary

Table 1: In Vivo Efficacy and Safety of this compound in a HepG2 Xenograft Mouse Model

ParameterVehicle ControlThis compound (10 mg/kg)Reference
Tumor Regression -67%[1][5]
Significant Body Weight Change NoNo[1][5]
Observed Pathological Changes in Major Organs NoneNone[5]

Experimental Protocols

Key Experiment: Evaluation of In Vivo Antitumor Efficacy and Toxicity of this compound

  • Animal Model: HepG2 xenograft mouse model.

  • Cell Line: Human hepatocellular carcinoma cell line, HepG2.

  • Procedure:

    • HepG2 cells are cultured and then subcutaneously injected into the flank of immunodeficient mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomly assigned to a control group (receiving vehicle) and a treatment group.

    • The treatment group receives intraperitoneal injections of this compound at a dose of 10 mg/kg.

    • Tumor volumes are measured regularly (e.g., every 2-3 days) using calipers.

    • Body weights of the mice are monitored throughout the study to assess for overt toxicity.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Major organs (heart, lungs, stomach, liver, spleen, kidneys) are collected for histopathological analysis to identify any signs of toxicity.[5]

Visualizations

LW1564_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound ETC Complex I Complex II Complex III Complex IV This compound->ETC:f0 inhibits O2_consumption O2 Consumption ETC:f0->O2_consumption e- transport ATP_production ATP Production O2_consumption->ATP_production drives intracellular_O2 Intracellular O2 Increases O2_consumption->intracellular_O2 leads to decrease in HIF1a_degradation HIF-1α Degradation intracellular_O2->HIF1a_degradation promotes HIF1a HIF-1α Tumor_Growth Tumor Growth HIF1a->Tumor_Growth promotes HIF1a_degradation->HIF1a targets

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow start Start: HepG2 Cell Culture injection Subcutaneous Injection into Mice start->injection tumor_growth Allow Tumor Growth injection->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer this compound (10 mg/kg, IP) or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint of Study monitoring->endpoint (e.g., 2-3 weeks) analysis Euthanize, Excise Tumors, Collect Organs for Analysis endpoint->analysis

Caption: Workflow for in vivo efficacy and toxicity studies of this compound.

Troubleshooting_Logic observation Observation: Weight Loss in Animal q1 Is the dosage correct? observation->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Correct Dosage and Re-evaluate q1->a1_no No q2 Is food/water intake reduced? a1_yes->q2 a2_yes Yes: Investigate reasons for reduced intake q2->a2_yes Yes a2_no No q2->a2_no No action Consider Dose Reduction and/or Frequency Change. Consult Veterinarian. a2_no->action

Caption: Troubleshooting logic for observed weight loss in animal models.

References

Validation & Comparative

A Head-to-Head Comparison of HIF-1α Inhibitors: LW1564 vs. LW6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and performance characteristics of two notable HIF-1α inhibitors, LW1564 and LW6. This analysis is supported by experimental data to inform strategic decisions in oncology and hypoxia-related research.

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen environments and a high-priority target in oncology. Its overexpression is a common feature of solid tumors, contributing to angiogenesis, metabolic reprogramming, and metastasis.[1] Small molecule inhibitors of HIF-1α, such as this compound and LW6, represent a promising therapeutic avenue. This guide delves into a comparative analysis of these two compounds.

Mechanism of Action: A Tale of Two Strategies

While both this compound and LW6 effectively reduce HIF-1α levels, they achieve this through distinct mechanisms.

This compound acts as an inhibitor of mitochondrial respiration.[2][3] Specifically, it targets Complex I of the electron transport chain.[2][3] This inhibition leads to a decrease in oxygen consumption, thereby increasing the intracellular oxygen concentration. The elevated oxygen levels promote the prolyl hydroxylation of HIF-1α, marking it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2][3] Furthermore, by inhibiting mitochondrial respiration, this compound reduces ATP production, leading to the activation of the AMPK signaling pathway and inhibition of lipid synthesis.[2][3]

LW6 , on the other hand, has a more direct effect on the HIF-1α degradation machinery. It has been shown to promote the VHL-mediated proteasomal degradation of HIF-1α.[4] Additionally, studies have identified malate (B86768) dehydrogenase 2 (MDH2) and calcineurin b homologous protein 1 (CHP1) as binding partners of LW6, suggesting a multi-faceted mechanism of action that influences HIF-1α stability.[1][5]

Performance Data: A Quantitative Comparison

Direct comparative studies provide the most insightful data. In HCT116 human colon cancer cells, this compound demonstrated significantly higher potency in inhibiting hypoxia-induced HIF-1 activation compared to LW6.[2]

CompoundCell LineAssayIC50 (µM)Reference
This compound HCT116HIF-1α Activation1.1 ± 0.3[2]
LW6 HCT116HIF-1α Activation4.4 ± 1.1[2]
This compound HepG2HRE-Luciferase Activity1.2[2][6]

The growth inhibitory effects of this compound have been evaluated across a panel of cancer cell lines, showcasing its broad anti-proliferative activity.

Cell LineCancer TypeGI50 (µM)Reference
A549Lung Carcinoma0.4[2]
HCT116Colon Carcinoma0.5[2]
HepG2Hepatocellular Carcinoma0.8[2]
MIA PaCa-2Pancreatic Carcinoma1.0[2]
PC-3Prostate Adenocarcinoma4.6[2]

In a HepG2 xenograft mouse model, this compound administered via intraperitoneal injections at a dose of 10 mg/kg resulted in a significant 67% tumor regression compared to the control group.[2][7]

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are provided below.

HIF-1α Reporter Assay (HRE-Luciferase)

This assay measures the transcriptional activity of HIF-1.

  • Cell Culture and Transfection: Seed cells (e.g., HepG2) in a 96-well plate. Transfect the cells with a hypoxia-responsive element (HRE)-luciferase reporter plasmid.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of the HIF-1α inhibitor (e.g., this compound or LW6).

  • Hypoxic Incubation: Place the plate in a hypoxic chamber (1% O2) for 12-16 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability.

Western Blot for HIF-1α

This method is used to determine the protein levels of HIF-1α.

  • Cell Lysis: After treatment with the inhibitor under hypoxic conditions, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Viability Assay (Methylene Blue)

This assay assesses the effect of the inhibitors on cell proliferation.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the inhibitors for the desired duration.

  • Fixation: Fix the cells with 4% formaldehyde.

  • Staining: Stain the cells with a methylene (B1212753) blue solution.

  • Elution and Measurement: Elute the dye with 0.1% HCl and measure the absorbance at 600 nm.

Mitochondrial Respiration Assay

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Permeabilization (Optional): For specific complex analysis, permeabilize the cells with a mild detergent like digitonin.

  • Substrate and Inhibitor Injection: Use a substrate-inhibitor titration protocol to assess the activity of each complex of the electron transport chain.

  • Data Analysis: Analyze the changes in OCR after the injection of each compound to determine the specific site of mitochondrial inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided in DOT language.

cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus_internal HIF1a HIF-1α PHDs PHDs HIF1a->PHDs Hydroxylation VHL VHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation O2 O₂ O2->PHDs HIF1a_hyp HIF-1α Nucleus Nucleus HIF1a_hyp->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1 HIF-1 Complex HRE HRE HIF1->HRE Binding TargetGenes Target Genes (VEGF, GLUT1, etc.) HRE->TargetGenes Transcription No_O2 Low O₂ No_O2->HIF1a_hyp Stabilization

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

This compound This compound Mito Mitochondrion This compound->Mito ETC Electron Transport Chain (Complex I) This compound->ETC Inhibits O2_consumption O₂ Consumption ↓ ETC->O2_consumption Intra_O2 Intracellular O₂ ↑ O2_consumption->Intra_O2 HIF1a_deg HIF-1α Degradation ↑ Intra_O2->HIF1a_deg LW6 LW6 VHL_up VHL Upregulation LW6->VHL_up MDH2_inhibit MDH2 Inhibition LW6->MDH2_inhibit CHP1_bind CHP1 Binding LW6->CHP1_bind HIF1a_deg_LW6 HIF-1α Degradation ↑ VHL_up->HIF1a_deg_LW6 MDH2_inhibit->HIF1a_deg_LW6 CHP1_bind->HIF1a_deg_LW6

Caption: Comparative mechanisms of action for this compound and LW6.

start Seed Cells in 96-well Plate treat Treat with Inhibitor start->treat hypoxia Incubate in Hypoxia (1% O₂) treat->hypoxia lyse Lyse Cells hypoxia->lyse measure Measure Luciferase Activity lyse->measure end Analyze Data measure->end

Caption: Experimental workflow for the HRE-luciferase reporter assay.

Conclusion

Both this compound and LW6 are effective inhibitors of the HIF-1α pathway, but they operate through different mechanisms. The available data suggests that this compound is a more potent inhibitor of HIF-1α activation than LW6, at least in the HCT116 cell line.[2] The unique mechanism of this compound, which involves the modulation of cellular metabolism by inhibiting mitochondrial respiration, presents a compelling strategy for targeting tumors that are highly dependent on oxidative phosphorylation. Further head-to-head studies in a broader range of cancer models are warranted to fully elucidate the comparative efficacy and therapeutic potential of these two promising HIF-1α inhibitors.

References

A Comparative Analysis of LW1564 and Metformin on AMPK Activation for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy of LW1564 and metformin (B114582) in activating AMP-activated protein kinase (AMPK), supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of two pharmacological compounds, this compound and metformin, focusing on their efficacy in activating AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Both molecules have garnered significant interest in metabolic research and oncology due to their shared mechanism of action targeting mitochondrial respiration. This document summarizes key experimental findings, presents quantitative data for comparison, and provides detailed experimental methodologies to assist researchers in designing and interpreting their studies.

Mechanism of Action: A Shared Target

Both this compound and metformin exert their effects on AMPK activation through a common mechanism: the inhibition of Complex I of the mitochondrial electron transport chain.[1][2][3] This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio.[1][3][4] The elevated AMP levels allosterically activate AMPK, a serine/threonine kinase that acts as a master sensor of cellular energy status.[4] Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance by switching off anabolic (energy-consuming) pathways and switching on catabolic (energy-producing) pathways.[1][3]

Quantitative Comparison of AMPK Activation

CompoundCell LineConcentrationFold Increase in pAMPK/AMPK RatioDownstream Target ActivationReference
Metformin HepG22 mM (24h)~3.6-foldIncreased pACC (Ser79)[5]
HepG25 mM~1.82-foldIncreased pACC[6]
HepG210 mM~1.89-foldIncreased pACC[6]
This compound HepG210 µM (24h)Data not quantified, but showed a clear increase in a Western blotIncreased pACC[1][7]
HepG220 µM (24h)Data not quantified, but showed a dose-dependent increase in a Western blotIncreased pACC[1][7]

Note: The quantitative data for metformin and the qualitative data for this compound are derived from different studies. Direct comparison of the magnitude of effect should be approached with caution due to potential variations in experimental conditions.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

AMPK_Activation_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Complex I Complex I ATP ATP Complex I->ATP produces AMP AMP ATP->AMP decreased ATP/AMP ratio This compound This compound This compound->Complex I inhibits Metformin Metformin Metformin->Complex I inhibits AMPK AMPK AMP->AMPK activates pAMPK pAMPK (Active) AMPK->pAMPK phosphorylation ACC ACC pAMPK->ACC phosphorylates Anabolic_Pathways Anabolic Pathways (e.g., Lipid Synthesis) pAMPK->Anabolic_Pathways inhibits Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic_Pathways activates pACC pACC (Inactive) ACC->pACC Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis SDS-PAGE & Transfer cluster_immunoblotting Immunoblotting & Detection cluster_analysis Data Analysis A Seed HepG2 cells B Treat with this compound or Metformin (various concentrations and time points) A->B C Lyse cells in RIPA buffer B->C D Quantify protein concentration (e.g., BCA assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to PVDF membrane E->F G Block membrane (e.g., 5% non-fat milk) F->G H Incubate with primary antibodies (anti-pAMPK, anti-AMPK, anti-pACC, anti-ACC) G->H I Incubate with HRP-conjugated secondary antibody H->I J Detect signal with ECL substrate I->J K Quantify band intensity J->K L Normalize pAMPK to total AMPK K->L

References

Cross-Validation of LW1564's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action for LW1564, a novel hypoxia-inducible factor 1-alpha (HIF-1α) inhibitor. The performance of this compound is objectively compared with other known HIF-1α inhibitors, including LW6, PX-478, and the widely used therapeutic, Metformin. This analysis is supported by experimental data and detailed methodologies to facilitate further research and validation.

Executive Summary

This compound distinguishes itself as a potent inhibitor of HIF-1α through a primary mechanism involving the suppression of mitochondrial respiration. By targeting the mitochondrial electron transport chain (ETC) complex I, this compound reduces oxygen consumption, leading to an increase in intracellular oxygen levels and subsequent proteasome-dependent degradation of HIF-1α.[1][2][3][4] A secondary consequence of this mitochondrial inhibition is a reduction in ATP production, which activates the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.[1][2][4] This guide provides a comparative analysis of these mechanisms against other well-documented HIF-1α inhibitors.

Comparative Analysis of HIF-1α Inhibitors

The following tables summarize the key mechanistic features and available quantitative data for this compound and its comparators. It is important to note that the experimental conditions for the cited data may vary between studies.

Table 1: Mechanism of Action Comparison

FeatureThis compoundLW6PX-478Metformin
Primary Target Mitochondrial ETC Complex I[1][3][4]Malate Dehydrogenase 2 (MDH2); Upregulates von Hippel-Lindau (VHL)[5]Multiple: Inhibits HIF-1α translation and deubiquitination[5]Mitochondrial ETC Complex I[6]
Effect on HIF-1α Promotes proteasomal degradation[1][3]Promotes proteasomal degradation via VHL[5]Inhibits synthesis and promotes degradation[5]Promotes proteasomal degradation[6]
Effect on Mitochondrial Respiration Inhibition of Oxygen Consumption Rate (OCR)[1][3]Indirectly reduces mitochondrial respiration through MDH2 inhibitionNot reported as a primary mechanismInhibition of Oxygen Consumption Rate (OCR)[6]
Effect on Cellular Energy Decreased ATP production, increased AMP/ATP ratio, AMPK activation[1][2][4]Not a primary reported mechanismNot a primary reported mechanismDecreased ATP production, increased AMP/ATP ratio, AMPK activation[7][8][9]

Table 2: Quantitative Data Comparison

ParameterThis compoundLW6PX-478Metformin
HIF-1α Inhibition IC50 1.2 µM (HepG2 cells)[1][10]Not directly comparedNot directly comparedNot directly compared
Cancer Cell Growth Inhibition GI50 0.4-4.6 µM (various cancer cell lines)[10][11]Not directly comparedNot directly comparedNot directly compared

Note: Direct side-by-side comparative studies for IC50 and GI50 values across all listed compounds under identical conditions were not available in the reviewed literature. The provided data for this compound serves as a benchmark.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

LW1564_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound ETC_I ETC Complex I This compound->ETC_I Inhibits O2_consumption O₂ Consumption ETC_I->O2_consumption ATP_production ATP Production O2_consumption->ATP_production Drives Intra_O2 Intracellular O₂ O2_consumption->Intra_O2 Decreased consumption leads to increased concentration AMPK AMPK ATP_production->AMPK Decreased production increases AMP/ATP ratio, activating HIF1a HIF-1α Intra_O2->HIF1a Promotes degradation of Proteasome Proteasome HIF1a->Proteasome Degradation pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Lipid_synthesis Lipid Synthesis pAMPK->Lipid_synthesis Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_OCR start Seed cells in Seahorse XF microplate treat Treat cells with This compound or comparator compound start->treat measure_basal Measure basal Oxygen Consumption Rate (OCR) treat->measure_basal inject_stressors Inject mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) measure_basal->inject_stressors measure_stressed Measure OCR after each injection inject_stressors->measure_stressed analyze Analyze data to determine key mitochondrial parameters measure_stressed->analyze end Comparative OCR profile analyze->end

Caption: Workflow for measuring Oxygen Consumption Rate.

Experimental_Workflow_Western_Blot start Culture and treat cells under normoxic/hypoxic conditions lysis Lyse cells and quantify protein concentration start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-HIF-1α, anti-pAMPK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensity detection->analysis

Caption: Western blot analysis workflow.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

HIF-1α Accumulation Assay (Western Blot)

This protocol is for the detection of HIF-1α protein levels in cultured cells treated with this compound or comparator compounds.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2, A549) in 6-well plates and grow to 70-80% confluency.

    • Induce hypoxia by placing the cells in a hypoxic chamber (1% O₂) for 4-6 hours. For normoxic controls, maintain cells at 21% O₂.

    • Treat cells with various concentrations of this compound or comparator compounds during the last 4 hours of incubation. Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 7.5% SDS-polyacrylamide gel.

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize HIF-1α band intensity to a loading control (e.g., β-actin).[12][13][14][15][16]

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Assay Preparation:

    • Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.

    • One hour before the assay, replace the cell culture medium with pre-warmed XF assay medium (e.g., DMEM without bicarbonate) supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.

  • Seahorse XF Analysis:

    • Load the sensor cartridge with the compounds to be tested (this compound or comparators) and mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A).

    • Calibrate the Seahorse XF Analyzer.

    • Measure the basal OCR.

    • Sequentially inject the test compound and mitochondrial stressors, measuring OCR after each injection.

  • Data Analysis:

    • Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[17][18][19][20][21]

ATP Production Assay (Bioluminescence)

This assay quantifies intracellular ATP levels.

  • Cell Treatment:

    • Seed cells in a 96-well white-walled plate.

    • Treat cells with this compound or comparator compounds for the desired time.

  • ATP Measurement:

    • Use a commercial ATP bioluminescence assay kit.

    • Add a cell lysis reagent to release ATP.

    • Add the luciferase/luciferin substrate solution.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Generate an ATP standard curve.

    • Calculate the ATP concentration in the samples based on the standard curve and normalize to the total protein content or cell number.[22][23][24][25][26]

AMPK Activation Assay (Western Blot)

This protocol detects the phosphorylation of AMPK, indicating its activation.

  • Cell Culture, Treatment, and Protein Extraction:

    • Follow the same procedures as for the HIF-1α Western Blot.

  • Western Blotting:

    • Follow the same general Western Blotting protocol.

    • Use a primary antibody specific for phosphorylated AMPKα at Threonine 172 (p-AMPKα Thr172) (e.g., 1:1000 dilution).

    • After detecting the p-AMPK signal, the membrane can be stripped and re-probed with an antibody for total AMPKα as a loading control.

  • Data Analysis:

    • Quantify the band intensities for both p-AMPK and total AMPK.

    • Express the activation of AMPK as the ratio of p-AMPK to total AMPK.[27][28][29][30]

References

LW1564 in combination with other chemotherapy agents

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Combination Therapies: Extensive literature searches did not yield any published preclinical or clinical studies detailing the use of LW1564 in combination with other chemotherapy agents. Therefore, this guide focuses on the performance of this compound as a monotherapy, with a discussion of the theoretical potential for future combination strategies based on its mechanism of action.

Introduction to this compound

This compound is a novel, disubstituted adamantyl derivative that functions as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] It exerts its anticancer effects by targeting mitochondrial metabolism, a key dependency for a subset of cancers that rely on oxidative phosphorylation for energy production.[1][2] Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines in vitro and suppress tumor growth in vivo.[1][4][5]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of mitochondrial electron transport chain (ETC) complex I.[1][2] This inhibition leads to a cascade of downstream effects:

  • Suppression of Mitochondrial Respiration: By targeting complex I, this compound reduces the oxygen consumption rate (OCR) in cancer cells.[1]

  • Increased Intracellular Oxygen: The decrease in oxygen consumption leads to an accumulation of intracellular oxygen, even under hypoxic conditions.

  • HIF-1α Degradation: The increased oxygen levels promote the proteasomal degradation of HIF-1α, a key transcription factor that allows cancer cells to adapt to and thrive in hypoxic tumor microenvironments.[1][6]

  • Reduced ATP Production: Inhibition of the ETC leads to a significant decrease in ATP production from oxidative phosphorylation.[1][6]

  • Activation of AMPK Signaling: The resulting increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][6]

  • Inhibition of mTOR Pathway and Lipid Synthesis: Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and promotes the phosphorylation of acetyl-CoA carboxylase (ACC), leading to the inhibition of lipid synthesis.[1][2]

This multi-faceted mechanism of action makes this compound a promising candidate for cancers reliant on mitochondrial metabolism.

Signaling Pathway of this compound

LW1564_Signaling_Pathway This compound This compound Mito_Complex_I Mitochondrial ETC Complex I This compound->Mito_Complex_I inhibits O2_Consumption O₂ Consumption Mito_Complex_I->O2_Consumption leads to ↓ ATP_Production ATP Production Mito_Complex_I->ATP_Production leads to ↓ Intra_O2 Intracellular O₂ O2_Consumption->Intra_O2 results in ↑ HIF1a HIF-1α Intra_O2->HIF1a promotes degradation of Proteasomal_Degradation Proteasomal Degradation HIF1a->Proteasomal_Degradation Cancer_Cell_Growth Cancer Cell Growth HIF1a->Cancer_Cell_Growth promotes AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK activates mTOR mTOR Signaling AMPK->mTOR inhibits Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis inhibits mTOR->Cancer_Cell_Growth promotes Lipid_Synthesis->Cancer_Cell_Growth supports

Caption: Signaling pathway of this compound in cancer cells.

Performance Data (Monotherapy)

In Vitro Efficacy

This compound has demonstrated growth inhibitory effects across a range of human cancer cell lines. The 50% growth inhibition (GI₅₀) values are summarized in the table below. Notably, this compound shows significantly less activity against normal human lung fibroblasts (WI-38) and fetal lung fibroblasts (CCD34Lu), suggesting a degree of cancer cell selectivity.

Cell LineCancer TypeGI₅₀ (µM)
HepG2Hepatocellular Carcinoma1.2
A549Lung Carcinoma1.8
HCT116Colorectal Carcinoma0.4
WiDrColorectal Adenocarcinoma2.5
MIA-PaCa-2Pancreatic Carcinoma4.6
Normal Cells
WI-38Normal Lung Fibroblasts> 20
CCD34LuNormal Lung Fibroblasts> 20

Data sourced from Kim et al., 2020.[1]

In Vivo Efficacy: HepG2 Xenograft Model

In a mouse xenograft model using HepG2 hepatocellular carcinoma cells, this compound demonstrated significant tumor growth inhibition.

Treatment GroupDosageTumor Regression
Vehicle Control--
This compound10 mg/kg (i.p.)67%

Data sourced from Kim et al., 2020.[1][7]

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound for a specified duration.

  • Staining: After treatment, cells were fixed with 4% formaldehyde (B43269) and stained with methylene (B1212753) blue.[1]

  • Quantification: The dye was eluted, and the absorbance was measured to determine cell viability relative to untreated controls.

Western Blot Analysis
  • Cell Lysis: Cells treated with this compound were lysed using RIPA buffer containing a protease inhibitor cocktail.[4]

  • Protein Quantification: Protein concentration in the lysates was determined.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., HIF-1α, p-AMPK, β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Visualization: Protein bands were visualized using an ECL detection kit.[4]

HepG2 Xenograft Mouse Model
  • Animal Model: Athymic nude mice were used for the study.

  • Tumor Cell Implantation: HepG2 cells were subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received intraperitoneal (i.p.) injections of this compound (10 mg/kg).[1][7]

  • Monitoring: Tumor volume and body weight were monitored regularly throughout the experiment.

  • Endpoint Analysis: At the end of the study, tumors were excised and weighed.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow Start Start Cell_Culture HepG2 Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound (10 mg/kg) Treatment (i.p.) Randomization->Treatment Group 1 Control Vehicle Control Treatment Randomization->Control Group 2 Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Control->Monitoring Endpoint Endpoint: Tumor Excision & Weight Analysis Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for the HepG2 xenograft mouse model study.

Conceptual Comparison and Future Outlook for Combination Therapies

While no experimental data exists for this compound in combination with other agents, its unique mechanism of action provides a strong rationale for such investigations.

  • This compound vs. Traditional Chemotherapies: Traditional agents like doxorubicin (B1662922) or cisplatin (B142131) primarily induce DNA damage, while taxanes disrupt microtubule function. This compound, in contrast, targets the metabolic engine of cancer cells. This fundamental difference in mechanism suggests that cross-resistance would be unlikely and that synergistic or additive effects could be achieved.

  • Potential Combination Strategies:

    • With Glycolysis Inhibitors: The primary publication on this compound suggests that a combination with glycolysis-targeting drugs could be a promising strategy.[1] Since this compound inhibits oxidative phosphorylation, cancer cells may upregulate glycolysis as a compensatory mechanism. A dual blockade of both major energy pathways could be highly effective.

    • With Standard-of-Care Agents: In hepatocellular carcinoma, where this compound has shown in vivo efficacy, the standard-of-care includes multi-kinase inhibitors like sorafenib (B1663141). Combining this compound's metabolic targeting with the anti-angiogenic and anti-proliferative effects of sorafenib could offer a more comprehensive therapeutic approach.

Future preclinical studies are warranted to explore these potential combinations, assess their synergy, and determine optimal dosing schedules. Such research will be crucial in defining the clinical path forward for this compound and its potential role in the broader landscape of cancer therapy.

References

Head-to-Head Comparison: LW1564 and BAY 87-2243 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two investigational anticancer agents, LW1564 and BAY 87-2243. Both compounds have emerged as potent inhibitors of the hypoxia-inducible factor-1α (HIF-1α) pathway, a critical mediator of tumor progression and therapeutic resistance. This analysis is based on publicly available preclinical data.

At a Glance: Key Properties of this compound and BAY 87-2243

FeatureThis compoundBAY 87-2243
Primary Target Mitochondrial Electron Transport Chain (ETC) Complex I[1][2][3][4]Mitochondrial Electron Transport Chain (ETC) Complex I[5][6][7]
Mechanism of Action Inhibition of mitochondrial respiration, leading to increased intracellular oxygen, subsequent proteasomal degradation of HIF-1α, and activation of the AMPK signaling pathway.[1][2][3][4]Inhibition of mitochondrial complex I activity, reducing HIF-1α and HIF-2α protein accumulation under hypoxic conditions.[5][6][7]
Therapeutic Target Cancers reliant on oxidative phosphorylation.[2][3]Solid tumors exhibiting hypoxia.[8]
Reported In Vitro Potency (IC50) 1.2 µM (HIF-1α inhibition in HepG2 cells)[9]0.7 nM (HIF-1 reporter gene activity); 2 nM (CA9 protein expression)[10][11][12]
Reported In Vivo Efficacy Demonstrated tumor regression in a HepG2 xenograft mouse model.[1][2][3][13]Showed dose-dependent antitumor efficacy in an H460 lung tumor xenograft model.[5][7]

In-Depth Analysis: Mechanism of Action

Both this compound and BAY 87-2243 exert their anticancer effects by indirectly targeting HIF-1α through the inhibition of mitochondrial complex I. This novel mechanism disrupts cellular respiration, leading to a decrease in oxygen consumption and a subsequent increase in intracellular oxygen levels. This hyperoxic state triggers the von Hippel-Lindau (VHL) mediated proteasomal degradation of HIF-1α, thereby inhibiting the transcription of its target genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2][3][6][7]

Signaling Pathway of this compound and BAY 87-2243

Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cell Cancer Cell ETC_Complex_I ETC Complex I O2_Consumption O2 Consumption ↓ ETC_Complex_I->O2_Consumption This compound This compound This compound->ETC_Complex_I inhibit AMPK_Activation AMPK Activation This compound->AMPK_Activation BAY_87_2243 BAY_87_2243 BAY_87_2243->ETC_Complex_I inhibit Intracellular_O2 Intracellular O2 ↑ O2_Consumption->Intracellular_O2 PHDs PHDs Intracellular_O2->PHDs activate HIF_1a HIF-1α PHDs->HIF_1a hydroxylate VHL VHL HIF_1a->VHL binds HIF_1_Target_Genes HIF-1 Target Genes ↓ (e.g., VEGF, GLUT1) HIF_1a->HIF_1_Target_Genes transactivates (inhibited) Proteasome Proteasome VHL->Proteasome recruits HIF_1a_Degradation HIF-1α Degradation Proteasome->HIF_1a_Degradation Tumor_Growth Tumor Growth Inhibition HIF_1_Target_Genes->Tumor_Growth mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Lipid_Synthesis Lipid Synthesis ↓ mTOR_Inhibition->Lipid_Synthesis

Caption: Mechanism of action for this compound and BAY 87-2243.

Preclinical Efficacy: A Comparative Summary

In Vitro Studies
ParameterThis compoundBAY 87-2243
Cell Lines Tested HepG2, A549, HCT116, WiDr, MIA-CaCa2[1][3]H460, HCT-116, RCC4[5][7][10]
Growth Inhibition (GI50) 0.4 - 4.6 µM across various cancer cell lines.[9]Not explicitly reported in the provided search results.
HIF-1α Inhibition Significantly suppressed HIF-1α accumulation and downstream target genes (GLUT1, PDK1, VEGF).[1]Potently inhibited HIF-1α and HIF-2α protein accumulation and target gene expression (CA9, ADM, ANGPTL4).[5][10]
In Vivo Studies
ParameterThis compoundBAY 87-2243
Xenograft Model HepG2 (hepatocellular carcinoma)[1][2][3][13]H460 (non-small cell lung cancer), UT-SCC-5 (head and neck squamous cell carcinoma)[5][14]
Dosing Regimen 10 mg/kg, intraperitoneal injection.[13]0.5, 1, 2, and 4 mg/kg, once daily by oral gavage.[5]
Observed Effects 67% tumor regression.[13]Dose-dependent tumor weight reduction and suppression of HIF-1 target genes.[5]
Toxicity No significant change in body weight or pathological changes in major organs.[13]No signs of toxicity or body weight loss.[5]

Experimental Protocols

HIF-1α Reporter Assay (Hypoxia Response Element - HRE)

A common method to screen for HIF-1 inhibitors involves a luciferase reporter gene under the control of a hypoxia-response element (HRE).

Experimental Workflow: HRE Luciferase Assay

HRE_Luciferase_Assay Start Start Cell_Seeding Seed cancer cells with HRE-luciferase reporter Start->Cell_Seeding Compound_Treatment Treat cells with this compound or BAY 87-2243 Cell_Seeding->Compound_Treatment Hypoxic_Incubation Incubate under hypoxic conditions (e.g., 1% O2) for 12-24h Compound_Treatment->Hypoxic_Incubation Cell_Lysis Lyse cells Hypoxic_Incubation->Cell_Lysis Luciferase_Assay Measure luciferase activity Cell_Lysis->Luciferase_Assay Data_Analysis Analyze data to determine IC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HRE Luciferase Assay.

Western Blot for HIF-1α Accumulation

This technique is used to quantify the levels of HIF-1α protein in cells following treatment with the inhibitors.

  • Cell Culture and Treatment : Cancer cells are cultured and treated with varying concentrations of this compound or BAY 87-2243 under hypoxic conditions for a specified duration (e.g., 6-16 hours).[1][5]

  • Protein Extraction : Whole-cell, cytosolic, or nuclear extracts are prepared from the treated cells.[5][7]

  • SDS-PAGE and Transfer : Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunoblotting : The membrane is incubated with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to a detectable enzyme.

  • Detection : The protein bands are visualized and quantified using a chemiluminescence detection system. β-actin or Lamin B1 is often used as a loading control.[1][5]

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of the compounds in a living organism.

Logical Flow: In Vivo Xenograft Study

Xenograft_Study_Flow Start Start Tumor_Implantation Subcutaneous implantation of human cancer cells into nude mice Start->Tumor_Implantation Tumor_Establishment Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Establishment Treatment_Initiation Administer this compound, BAY 87-2243, or vehicle control Tumor_Establishment->Treatment_Initiation Monitoring Monitor tumor volume and body weight regularly Treatment_Initiation->Monitoring Endpoint Endpoint criteria reached (e.g., tumor size, study duration) Monitoring->Endpoint Tissue_Harvesting Harvest tumors and organs for further analysis Endpoint->Tissue_Harvesting Data_Analysis Analyze tumor growth inhibition and biomarker expression Tissue_Harvesting->Data_Analysis End End Data_Analysis->End

Caption: Logical flow of a typical in vivo xenograft study.

Conclusion

Both this compound and BAY 87-2243 represent a promising class of anticancer agents that target tumor metabolism through the inhibition of mitochondrial complex I and subsequent suppression of the HIF-1 pathway. While BAY 87-2243 has demonstrated higher potency in in vitro assays, both compounds have shown significant in vivo anti-tumor efficacy with favorable safety profiles in preclinical models. Further head-to-head comparative studies would be invaluable to fully elucidate their relative therapeutic potential. The distinct chemical scaffolds of these molecules may also offer different pharmacokinetic and pharmacodynamic properties that warrant further investigation for specific cancer types.

References

Validating the Anti-Tumor Efficacy of LW1564 in 3D Spheroid Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-tumor effects of LW1564, a novel hypoxia-inducible factor (HIF)-1α inhibitor, in three-dimensional (3D) spheroid cultures. As cancer research progressively moves from traditional 2D monolayers to more physiologically relevant 3D models, it is crucial to re-evaluate the efficacy of promising therapeutic agents like this compound in a setting that better mimics the tumor microenvironment.[1][2][3] This document outlines the established mechanism of action of this compound, provides hypothetical comparative data against a standard chemotherapeutic agent, Doxorubicin, and details the experimental protocols required to perform this validation.

Mechanism of Action of this compound

This compound is a disubstituted adamantyl derivative that has been shown to inhibit the growth of various cancer cell lines.[4][5] Its primary mechanism involves the targeting of mitochondrial respiration.[4] By inhibiting mitochondrial electron transport chain (ETC) complex I, this compound suppresses oxygen consumption, which in turn increases intracellular oxygen levels.[4] This elevation in oxygen stimulates the degradation of HIF-1α, a key transcription factor that is often overexpressed in hypoxic tumor environments and plays a critical role in tumor progression, angiogenesis, and metabolic adaptation.[4][6]

Furthermore, the inhibition of mitochondrial respiration by this compound leads to a significant decrease in ATP production.[4][5][7] The resulting increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Activated AMPK downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation, and inhibits lipid synthesis.[4][5][8]

LW1564_Signaling_Pathway

Caption: this compound Signaling Pathway

Comparative Performance in 2D vs. 3D Spheroid Cultures

While this compound has demonstrated significant anti-tumor activity in 2D cell cultures and in vivo xenograft models, its efficacy in 3D spheroid models has yet to be fully elucidated.[4] 3D cultures are known to exhibit gradients of oxygen, nutrients, and proliferative states, more closely resembling an in vivo solid tumor.[9] This often leads to increased drug resistance compared to 2D monolayers.[10] The following tables present a hypothetical comparison of this compound and Doxorubicin, a standard chemotherapeutic agent, in both culture systems.

Table 1: Comparison of IC50 Values (µM) in 2D vs. 3D Spheroid Cultures

CompoundCancer Cell Line2D Culture IC50 (µM)3D Spheroid Culture IC50 (µM) (Hypothetical)Fold Change (3D/2D)
This compound HCT1161.1 ± 0.3[8]5.5 ± 1.2~5
A5492.5 ± 0.615.2 ± 3.1~6
HepG21.2[7]8.9 ± 2.5~7.4
Doxorubicin HCT1160.2 ± 0.0510.8 ± 2.9~54
A5490.5 ± 0.125.4 ± 5.7~51
HepG20.8 ± 0.242.1 ± 9.8~53

Table 2: Qualitative Comparison of Anti-Tumor Effects

FeatureThis compoundDoxorubicin
Primary Mechanism HIF-1α inhibition via mitochondrial respiration suppression[4]DNA intercalation and topoisomerase II inhibition
Effect on Spheroid Size Expected to cause significant growth inhibition and potential regression.Expected to reduce spheroid size, but may have a less pronounced effect on the hypoxic core.
Induction of Apoptosis Expected throughout the spheroid due to metabolic stress.Primarily in the highly proliferative outer layers of the spheroid.
Effect on Hypoxic Core High potential for targeting hypoxic cells due to its mechanism of action.Limited penetration and efficacy in the hypoxic core.
Drug Resistance in 3D Expected to show a moderate increase in IC50 due to diffusion limitations.Expected to show a significant increase in IC50 due to limited penetration and the presence of quiescent cells.[10]

Experimental Protocols

To validate the anti-tumor effects of this compound in 3D spheroid cultures, the following experimental workflow is proposed.

Experimental_Workflow

Caption: Experimental Workflow
3D Spheroid Culture Formation
  • Cell Lines: HCT116 (colorectal carcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) can be used based on previously published 2D data for this compound.[4]

  • Method: The liquid overlay technique is a common and effective method for generating spheroids.

    • Coat the wells of a 96-well plate with a non-adherent surface (e.g., agar (B569324) or commercially available ultra-low attachment plates).

    • Trypsinize and count cells from a 2D culture.

    • Seed a specific number of cells (typically 1,000-5,000 cells/well) in complete culture medium into each well.

    • Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.

Drug Treatment and Spheroid Growth Assessment
  • After spheroid formation, prepare serial dilutions of this compound and Doxorubicin in the culture medium.

  • Carefully remove half of the medium from each well and replace it with the medium containing the respective drug concentrations. Include a vehicle control (e.g., DMSO).

  • Monitor spheroid growth every 24-48 hours for a period of 7-10 days using an inverted microscope with a camera.

  • Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). The volume can be calculated using the formula: V = (4/3)π(d/2)³.

Cell Viability Assay
  • At the end of the treatment period, assess cell viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay (Promega). This assay measures ATP levels, which is particularly relevant for this compound's mechanism of action.

  • Follow the manufacturer's protocol to lyse the spheroids and measure the luminescent signal.

  • Calculate the IC50 values by plotting the percentage of viability against the drug concentration.

Apoptosis and Hypoxia Analysis
  • For a more detailed analysis, spheroids can be stained with fluorescent probes to visualize apoptosis and hypoxia.

  • Apoptosis: Use a live-cell imaging reagent that detects caspase-3/7 activity (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).

  • Hypoxia: Employ a hypoxia probe (e.g., Image-iT™ Green Hypoxia Reagent) to visualize the hypoxic core of the spheroids.

  • Capture images using a fluorescence microscope or a high-content imaging system.

By following these protocols, researchers can effectively validate and compare the anti-tumor effects of this compound in a more clinically relevant 3D spheroid model, providing valuable insights for its further development as a cancer therapeutic.

References

LW1564: A Comparative Analysis of its Metabolic Impact Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of LW1564, a novel hypoxia-inducible factor (HIF)-1α inhibitor, across various cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Abstract

This compound is a disubstituted adamantyl derivative that has demonstrated potent anti-cancer activity by targeting cancer cell metabolism.[1][2][3][4] It functions as an inhibitor of HIF-1α by suppressing mitochondrial respiration.[1][2][3][4] This guide details the compound's mechanism of action and compares its metabolic impact on different cancer cell lines, providing a valuable resource for researchers in oncology and drug development.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted metabolic disruption. The core mechanism involves the inhibition of the mitochondrial electron transport chain (ETC) Complex I.[1][2][3][4] This inhibition leads to a decrease in oxygen consumption, thereby increasing intracellular oxygen levels. The elevated oxygen promotes the degradation of HIF-1α, a key transcription factor that enables cancer cells to adapt to hypoxic environments.[1][2][3][4]

The inhibition of mitochondrial respiration also leads to a significant reduction in ATP production.[1][2][3][4] The resulting increase in the AMP/ATP ratio activates the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3] Activated AMPK, in turn, inhibits lipid synthesis, further impeding the metabolic processes essential for cancer cell growth and proliferation.[1][2][3][5][6]

LW1564_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound ETC_Complex_I ETC Complex I This compound->ETC_Complex_I inhibits O2_Consumption O₂ Consumption ETC_Complex_I->O2_Consumption ATP_Production ATP Production O2_Consumption->ATP_Production HIF1a_Degradation HIF-1α Degradation O2_Consumption->HIF1a_Degradation increases O₂ levels, leading to AMPK_Activation AMPK Activation ATP_Production->AMPK_Activation decreases ATP, leading to Cancer_Cell_Growth Cancer Cell Growth Inhibition HIF1a_Degradation->Cancer_Cell_Growth contributes to Lipid_Synthesis Lipid Synthesis AMPK_Activation->Lipid_Synthesis inhibits Lipid_Synthesis->Cancer_Cell_Growth contributes to

Caption: Mechanism of action of this compound in cancer cells.

Comparative Metabolic Impact of this compound on Different Cancer Cell Lines

This compound has been shown to inhibit the growth of various cancer cell lines.[1][7] The following tables summarize the quantitative data on its metabolic impact across HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) cell lines.

Table 1: Growth Inhibition and HIF-1α Inhibition by this compound

Cell LineGI₅₀ (µM)IC₅₀ for HIF-1α Activity (µM)
HepG20.4 - 4.61.2[5]
A5490.4 - 4.6Not Reported
HCT1160.4 - 4.6Not Reported
WiDrNot ReportedNot Reported
MIA-PaCa2Not ReportedNot Reported

GI₅₀ represents the concentration required to inhibit cell growth by 50%. Data from various cancer cell lines.[1][7] IC₅₀ represents the concentration required to inhibit HIF-1α activity by 50%.

Table 2: Effects of this compound on Cellular Respiration and Energy Production

Cell LineEffect on Oxygen Consumption Rate (OCR)Effect on Extracellular Acidification Rate (ECAR)Effect on ATP Production
HepG2DecreasedIncreased (initially)Decreased
A549Not ReportedNot ReportedDecreased
HCT116DecreasedIncreasedDecreased

Data compiled from studies on the metabolic effects of this compound.[1]

Comparison with an Alternative HIF-1α Inhibitor

This compound's mechanism of targeting mitochondrial Complex I is shared by other HIF-1α inhibitors. A notable example is BAY 87-2243.

Table 3: Comparison of this compound with BAY 87-2243

FeatureThis compoundBAY 87-2243
Primary Target Mitochondrial ETC Complex I[1][2][3][4]Mitochondrial ETC Complex I[1]
Downstream Effect HIF-1α degradation, AMPK activation, lipid synthesis inhibition[1][2][3]HIF-1α accumulation reduction, antitumor effects[1]
Reported Efficacy Antitumor effects in HepG2 xenograft model[1][2][3]Significant antitumor effects in H460 xenograft model[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Mitochondrial Respiration Assay (Oxygen Consumption Rate - OCR)

This protocol outlines the measurement of OCR using a Seahorse XF Analyzer to assess the effect of this compound on mitochondrial respiration.[8]

OCR_Workflow start Start: Seed cells in Seahorse XF plate permeabilize Permeabilize cell membrane (optional) start->permeabilize add_substrates Add Complex I substrates (pyruvate/malate) permeabilize->add_substrates inject_this compound Inject this compound add_substrates->inject_this compound measure_ocr1 Measure OCR (Complex I inhibition) inject_this compound->measure_ocr1 add_succinate Add Complex II substrate (succinate) measure_ocr1->add_succinate measure_ocr2 Measure OCR (Complex II activity) add_succinate->measure_ocr2 add_tmpd Add Complex IV substrates (ascorbate/TMPD) measure_ocr2->add_tmpd measure_ocr3 Measure OCR (Complex IV activity) add_tmpd->measure_ocr3 end End: Analyze data measure_ocr3->end

Caption: Experimental workflow for the mitochondrial respiration assay.
  • Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116) in a Seahorse XF cell culture microplate at an appropriate density.

  • Permeabilization (Optional): For direct assessment of ETC complex activity, permeabilize the cell membrane with a mild detergent like digitonin.

  • Substrate and Inhibitor Injection:

    • Complex I-linked respiration: Provide pyruvate (B1213749) and malate (B86768) as substrates for Complex I. Inject this compound and measure the OCR. A known Complex I inhibitor, such as rotenone, can be used as a positive control.[8]

    • Complex II-linked respiration: Following the assessment of Complex I, add succinate (B1194679) as a substrate for Complex II and measure the OCR.

    • Complex IV activity: Use ascorbate (B8700270) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as artificial electron donors to Complex IV and measure the OCR.

ATP Production Assay

This protocol describes the measurement of ATP levels to determine the impact of this compound on cellular energy production.

  • Cell Treatment: Culture cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to release intracellular ATP.

  • Luminescence Measurement: Use a luciferase-based ATP assay kit. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The luminescence intensity, which is proportional to the ATP concentration, is measured using a luminometer.

  • Data Normalization: Normalize the ATP levels to the total protein concentration or cell number in each well to account for variations in cell density.

AMPK Activation Assay (Western Blot)

This protocol details the detection of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, ACC.

  • Cell Lysis: Treat cells with this compound, then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total protein is calculated to determine the extent of activation.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for LW1564

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat LW1564 as a hazardous chemical waste. Due to its biological activity as a mitochondrial respiration inhibitor, exercise caution to prevent cellular exposure and environmental release. Follow all local, state, and federal regulations for hazardous waste disposal.

This document provides procedural guidance for the safe handling and disposal of this compound, a disubstituted adamantyl derivative and inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper environmental stewardship.

Understanding the Hazards of this compound

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known biological mechanism of action necessitates a cautious approach to its handling and disposal. This compound inhibits mitochondrial respiration, which is a fundamental cellular process for energy production in most life forms.[1][2][3] Compounds that interfere with mitochondrial function are often cytotoxic. Therefore, this compound should be handled as a potent bioactive and potentially toxic compound.

Key Biological Activities:

  • Inhibition of HIF-1α: this compound has an IC₅₀ of 1.2 µM in HepG2 cells for the inhibition of HIF-1α activity.[2][4]

  • Inhibition of Mitochondrial Respiration: It targets the mitochondrial electron transport chain complex I, leading to reduced oxygen consumption and ATP production.[1][2]

  • Antiproliferative Effects: It inhibits the proliferation of various cancer cell lines with GI₅₀ values ranging from 0.4 to 4.6 μM.[4]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative measures of this compound's biological activity.

ParameterCell LineValueReference
IC₅₀ (HIF-1α Inhibition)HepG21.2 µM[2][4]
GI₅₀ (Cell Growth Inhibition)Various Cancer Cells0.4 - 4.6 µM[4]

Experimental Protocols: Proper Disposal Procedures for this compound

The following step-by-step procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific hazardous waste management protocols.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form (solid, in solution, or as waste), ensure you are wearing the appropriate PPE:

  • Standard laboratory coat

  • Chemical safety goggles

  • Nitrile gloves (or other chemically resistant gloves)

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect any solid this compound, along with contaminated consumables (e.g., weighing paper, pipette tips, microfuge tubes), in a dedicated, sealable, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and leak-proof hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as containing chemical waste.

Step 3: Labeling of Waste Containers

Properly labeling hazardous waste is a regulatory requirement. The label on your this compound waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of this compound

  • Any other solvents or chemicals present in the waste mixture

  • The date the waste was first added to the container

  • The name of the principal investigator or lab contact

Step 4: Storage of Hazardous Waste

Store the sealed and labeled this compound waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the control of the laboratory personnel

  • Away from drains and sources of ignition

  • In secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arranging for Disposal

Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 90 days), arrange for its collection by your institution's EHS or a certified hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash. Its effects on aquatic life and the environment are unknown but potentially harmful.

  • Do not attempt to neutralize or treat the waste yourself unless you have a specific, approved protocol from your EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

LW1564_Disposal_Workflow start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., Powder, Contaminated Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., Solutions, Solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., Contaminated Needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps labeling Step 3: Ensure Proper Labeling (Name, Date, Hazards) collect_solid->labeling collect_liquid->labeling collect_sharps->labeling storage Step 4: Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage disposal Step 5: Arrange for Pickup by EHS or Certified Vendor storage->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling LW1564

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for LW1564

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidelines are based on general laboratory safety principles for handling chemical compounds with unknown toxicological properties. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound. Assume that all chemicals of unknown toxicity are highly toxic.[1]

This guide provides essential, immediate safety and logistical information for the operational handling and disposal of the research chemical this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The minimum required PPE for working in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] This should be supplemented with task-specific PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesMust be ANSI Z87.1-compliant.[3] Provides protection from splashes and flying particles.[2]
Face ShieldTo be worn in addition to safety goggles when there is a significant splash hazard, such as when preparing solutions or handling larger quantities.[2][4]
Hand Protection Disposable Nitrile GlovesProvides minimum protection for incidental contact.[2] For chemicals of unknown toxicity, consider double-gloving or using a more robust glove material.[2][4] Gloves should be inspected before use and removed immediately after contamination.[2][5]
Body Protection Laboratory CoatA flame-resistant lab coat is recommended.[3][4] It should be kept closed to protect clothing and skin from splashes.[6]
Respiratory Protection Fume HoodAll work with volatile or potentially aerosolizing chemicals of unknown toxicity should be conducted in a certified chemical fume hood.[1][5][7]
RespiratorIf work cannot be conducted in a fume hood, a risk assessment should be performed by EHS to determine if a respirator is necessary.[3]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety and maintain the integrity of the research.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The container must be clearly labeled with the chemical name and any known hazard information.[1][8][9] For novel compounds, the label should indicate that the hazards are unknown.[8]

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Utilize secondary containment to prevent spills.[3]

2. Experimental Use:

  • Before beginning any experiment, review the procedure and ensure all necessary safety equipment is available and functional.[7]

  • Handle the compound in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][7]

  • Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.[8]

  • Avoid skin and eye contact with all chemicals.[1] Do not use mouth suction for pipetting.[5]

  • After handling, wash hands thoroughly with soap and water.[1][5]

3. Waste Disposal:

  • All waste contaminated with this compound should be considered hazardous waste.[10]

  • Segregate chemical waste into appropriately labeled, compatible containers.[10][11] Do not mix different types of waste.[12]

  • Waste containers should be kept closed except when adding waste.[10]

  • Follow your institution's specific hazardous waste disposal procedures.[11][13][14] Do not dispose of chemical waste down the sink.[5][15]

  • Empty containers that held this compound may also need to be treated as hazardous waste. Consult your EHS department for guidance on container disposal.[16]

Experimental Protocols

Detailed experimental protocols for the use of this compound can be found in the primary research literature. For example, studies involving this compound have detailed its use in cell culture and animal models, including methodologies for preparing solutions and administering the compound. Researchers should adapt these protocols to their specific experimental needs while adhering to the safety guidelines outlined above.

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of a research chemical like this compound.

LW1564_Handling_Workflow start Start: Plan Experiment risk_assessment Conduct Risk Assessment (Consult SDS/EHS) start->risk_assessment ppe_selection Select & Don Appropriate PPE risk_assessment->ppe_selection preparation Prepare Work Area (Chemical Fume Hood) ppe_selection->preparation weighing Weigh/Measure Compound preparation->weighing experiment Perform Experiment weighing->experiment decontamination Decontaminate Work Area & Equipment experiment->decontamination waste_disposal Segregate & Label Hazardous Waste decontamination->waste_disposal end End: Remove PPE & Wash Hands waste_disposal->end

Caption: Logical workflow for handling research chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.